molecular formula C40H50N4O8S B3057222 Quinine sulfate CAS No. 7778-93-0

Quinine sulfate

Número de catálogo: B3057222
Número CAS: 7778-93-0
Peso molecular: 746.9 g/mol
Clave InChI: RONWGALEIBILOG-VMJVVOMYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Quinine Sulfate is the sulfate salt form of the quinidine alkaloid isolate quinine. Quinine has many mechanisms of action, including reduction of oxygen intake and carbohydrate metabolism;  disruption of DNA replication and transcription via DNA intercalation;  and reduction of the excitability of muscle fibers via alteration of calcium distribution. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
See also: Quinine (has active moiety) ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWGALEIBILOG-VMJVVOMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859000
Record name Quinine sulfate (2:1)
Source EPA DSSTox
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Molecular Weight

746.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-63-7, 207671-44-1
Record name Quinine sulfate anhydrous
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinine sulfate (2:1)
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Record name Quinine sulphate
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Record name Kinin-szulfát
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE SULFATE ANHYDROUS
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Isolation of Quinine Sulfate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the pivotal moments and scientific methodologies that led to the isolation of quinine sulfate from cinchona bark, a landmark achievement in the history of medicine and pharmacology.

Introduction

For centuries, the bark of the cinchona tree, a genus native to the Andean forests of South America, was the only effective treatment for malaria. Its therapeutic properties were a closely guarded secret of the indigenous populations before being introduced to Europe in the 17th century. However, the use of crude cinchona bark presented significant challenges, including inconsistent potency and difficulties in administering standardized doses. The quest to isolate the active principle from the bark was a driving force in the nascent field of chemistry in the early 19th century. This technical guide provides a comprehensive overview of the history of this compound isolation, with a focus on the pioneering experimental work that transformed a botanical remedy into a purified, life-saving pharmaceutical.

The Dawn of Alkaloid Chemistry: Pelletier and Caventou's Breakthrough

The pivotal moment in the history of quinine came in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the alkaloid from cinchona bark.[1][2] Their work, published in the Annales de Chimie et de Physique, laid the foundation for alkaloid chemistry and revolutionized the treatment of malaria.[3] Pelletier and Caventou's success was built upon the emerging technique of acid-base extraction, a method that would become a cornerstone of natural product chemistry.

Experimental Protocol of Pelletier and Caventou (1820)

Pelletier and Caventou's original method, as described in their 1820 publication "Recherches chimiques sur les quinquinas," involved a multi-step process to isolate quinine from the more potent "yellow" cinchona bark (Cinchona calisaya). The following is a detailed reconstruction of their experimental protocol:

  • Extraction: The finely powdered cinchona bark was repeatedly extracted with alcohol. This initial step was crucial to dissolve the alkaloids and other organic compounds present in the bark.

  • Concentration and Initial Purification: The alcoholic extracts were combined and concentrated by distillation. The resulting residue was then treated with water and a small amount of sulfuric acid to form the sulfate salts of the alkaloids, which are more soluble in water than the free bases.

  • Precipitation of Impurities: The acidic aqueous solution was then neutralized with a base, likely calcium hydroxide or magnesium oxide. This caused the precipitation of colored impurities and other less soluble compounds, while the this compound remained in solution.

  • Isolation of Crude Alkaloids: The filtered solution was then treated with an excess of the base to precipitate the crude alkaloids, including quinine and cinchonine, as free bases.

  • Separation of Quinine and Cinchonine: The precipitated mixture of alkaloids was then redissolved in alcohol. Pelletier and Caventou observed that upon slow evaporation of the alcohol, cinchonine would crystallize out first due to its lower solubility, leaving the quinine in the mother liquor.

  • Crystallization of this compound: The remaining alcoholic solution, enriched in quinine, was then treated with a stoichiometric amount of sulfuric acid. Upon cooling and concentration, crystals of this compound would precipitate.

  • Recrystallization for Purity: The initial crop of this compound crystals was further purified by recrystallization from hot water to yield the final, purified product.

Quantitative Analysis of Quinine Content in Cinchona Bark

The isolation of quinine enabled, for the first time, the quantitative assessment of the alkaloid content in different species and batches of cinchona bark. This was a critical step towards standardizing the dosage and ensuring the efficacy of malaria treatment. Early analyses revealed significant variations in quinine content depending on the Cinchona species, the geographical origin, and even the specific part of the tree from which the bark was harvested. In 1842, the French pharmacist Apollinaire Bouchardat conducted a systematic survey of the quinine content in various cinchona barks, further refining the understanding of this crucial raw material.[3][4]

Cinchona SpeciesCommon NameReported Quinine Content (% of dry bark)Historical Period of Analysis
Cinchona calisayaYellow Bark2.0 - 4.5%Mid-19th Century
Cinchona ledgerianaLedger Bark8.0 - 13.0%Late 19th Century
Cinchona succirubraRed Bark1.0 - 3.0%Mid-19th Century
Cinchona officinalisLoxa Bark / Crown Bark0.5 - 1.5%Mid-19th Century

This table presents a summary of historical data on the quinine content of various Cinchona species. The values represent a range reported in 19th-century analyses and may have varied based on the specific analytical methods of the time.

Improvements in this compound Isolation and Purification

Following Pelletier and Caventou's initial breakthrough, the 19th century saw numerous improvements to the process of this compound extraction and purification. These advancements were driven by the increasing global demand for the drug and the need for more efficient and cost-effective production methods. Key improvements included:

  • Use of Different Solvents: While alcohol was the initial solvent of choice, later methods employed other organic solvents such as fusel oil (a byproduct of alcohol fermentation) and kerosene, which offered advantages in terms of cost and selectivity.

  • Optimization of pH Control: A more precise control of the pH during the acid-base extraction steps led to a more efficient separation of quinine from other cinchona alkaloids and impurities.

  • Industrial-Scale Production: The development of large-scale extraction apparatus and purification techniques allowed for the industrial production of this compound, making the drug more widely available.

  • Improved Crystallization Techniques: Refinements in crystallization methods, including the use of specific solvents and temperature control, resulted in higher purity and better crystal quality of the final this compound product.

Visualizing the Historical Workflow of Quinine Isolation

The following diagram illustrates the key stages in the historical development of quinine isolation, from the traditional use of cinchona bark to the industrial production of purified this compound.

Quinine_Isolation_History A Traditional Use of Cinchona Bark (Pre-1820) B Pelletier & Caventou's Initial Isolation (1820) A->B Scientific Investigation C Acid-Base Extraction B->C Methodology F Bouchardat's Quantitative Analysis (1842) B->F Enabling Technology D Separation of Quinine and Cinchonine C->D E Crystallization of This compound D->E G Industrial Production of This compound (Late 19th Century) E->G Scaling Up F->G Quality Control H Improved Solvent Extraction G->H I Optimized Purification Techniques G->I J Standardized Pharmaceutical Product H->J I->J

Figure 1. A flowchart illustrating the key milestones in the history of this compound isolation.

Conclusion

The isolation of this compound from cinchona bark by Pelletier and Caventou stands as a monumental achievement in the history of science and medicine. Their pioneering work not only provided a purified and effective treatment for malaria but also laid the groundwork for the field of alkaloid chemistry and the modern pharmaceutical industry. The subsequent improvements in extraction and purification techniques throughout the 19th century made this life-saving drug accessible to millions worldwide. The story of quinine's isolation is a testament to the power of scientific inquiry to unlock the secrets of the natural world and to develop treatments that have had a profound and lasting impact on human health.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinine Sulfate Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine sulfate, a cornerstone in the history of pharmacology, continues to be a subject of significant interest in modern research and drug development. Derived from the bark of the Cinchona tree, this alkaloid salt is renowned for its antimalarial properties and has applications in the management of nocturnal leg cramps.[1] Its complex chemical structure and multifaceted physiological effects necessitate a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the core properties of this compound powder, detailed experimental protocols for their determination, and visualizations of its key signaling pathways and analytical workflows.

Physical Properties

This compound is typically encountered as a white, crystalline powder. It is known for its intensely bitter taste and is odorless.[2][3] The powder is sensitive to light and may darken upon exposure.[2][3]

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound, primarily in its common dihydrate form.

PropertyValueReferences
Molecular Formula (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O[4][5][6]
Molecular Weight 782.96 g/mol [4][5][6]
Melting Point 233 - 235 °C (decomposes)[2][7]
Specific Optical Rotation -235° to -245° (in 0.1 N HCl)[8][9][10]
pH (1% aqueous solution) 5.7 - 6.6[1][2]

Table 1: General Physical Properties of this compound Dihydrate

SolventSolubilityTemperature (°C)References
WaterSlightly soluble (1 in 810)25[11]
Boiling WaterSparingly soluble (1 in 35)100[11]
Ethanol (95%)Slightly soluble (1 in 120)25[3]
Boiling EthanolSoluble78[4]
ChloroformSlightly soluble25[3]
Diethyl EtherPractically insoluble25[3]
Acetic Acid (100%)Freely soluble25[3]
DMSOSlightly solubleAmbient[7]
MethanolSlightly solubleAmbient[7]

Table 2: Solubility Profile of this compound

Chemical Properties

This compound is the salt of a dibasic alkaloid and sulfuric acid. Its chemical behavior is dictated by the functional groups within the quinine molecule, including a quinoline ring system, a quinuclidine nucleus, a secondary alcohol, a methoxy group, and a vinyl group.

Spectroscopic Data

3.1.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its various functional groups.

Wavenumber (cm⁻¹)AssignmentReferences
~3200-3400O-H stretching (alcohol and water of hydration)[12][13]
~2800-3000C-H stretching (aliphatic and aromatic)[12]
~1620C=C stretching (aromatic and vinyl)[12][13]
~1510Aromatic C=C stretching[13]
~1240C-O stretching (aryl ether)[12][13]
~1080C-N stretching[12][13]

Table 3: Key FT-IR Absorption Bands for this compound

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of quinine provide detailed information about its molecular structure. The chemical shifts for this compound will be similar to the free base, with some variations due to protonation. The following data is for the quinine free base and serves as a reference.

  • ¹H NMR (DMSO-d₆): Key signals include aromatic protons between 7.0 and 8.8 ppm, the vinyl group protons between 5.0 and 6.0 ppm, the methoxy group singlet around 3.9 ppm, and a complex aliphatic region.[14][15]

  • ¹³C NMR (DMSO-d₆): Characteristic signals include those for the aromatic carbons (100-160 ppm), the vinyl carbons (~114 and ~141 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the methoxy carbon (~56 ppm).[15][16]

3.1.3 Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of quinine typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 325.19. The fragmentation pattern can provide further structural information.

Experimental Protocols

Determination of Melting Range

This protocol is based on the USP General Chapter <741>.[17][18][19]

  • Sample Preparation: The this compound powder should be dry and finely powdered.

  • Capillary Filling: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.

  • Apparatus: Use a calibrated melting point apparatus.

  • Heating: Heat the apparatus to a temperature approximately 10°C below the expected melting point.

  • Measurement: Insert the capillary tube and heat at a rate of 1-2°C per minute.

  • Observation: Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting range.

Determination of Solubility

This is a general protocol for determining the solubility of a powder.

  • Solvent Preparation: Prepare the desired solvent (e.g., deionized water, ethanol) and bring it to the specified temperature (e.g., 25°C).

  • Saturation: Add an excess of this compound powder to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Determination of Specific Optical Rotation

This protocol is based on the USP General Chapter <781S>.[8][9]

  • Solution Preparation: Accurately weigh a specified amount of this compound (e.g., 0.5 g) and dissolve it in a precise volume of 0.1 N hydrochloric acid (e.g., 25 mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (0.1 N HCl).

  • Measurement: Fill the polarimeter tube (of a known length, e.g., 100 mm) with the sample solution, ensuring no air bubbles are present.

  • Observation: Measure the angle of rotation at a specified temperature (e.g., 25°C) using the sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α] = (100 * α_obs) / (l * c), where α_obs is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

Signaling Pathways and Experimental Workflows

Antimalarial Mechanism of Action: Inhibition of Hemozoin Biocrystallization

Quinine's primary antimalarial effect is the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to oxidative stress Quinine This compound Quinine->Inhibition Inhibition->Heme Prevents crystallization Sodium_Channel_Blockade cluster_cardiomyocyte Cardiomyocyte Membrane Na_Channel Voltage-Gated Sodium Channel Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_Channel->Depolarization Na+ influx Conduction Decreased Conduction Velocity Refractory Increased Effective Refractory Period Quinine Quinine Quinine->Na_Channel Blocks Depolarization->Conduction Slows Depolarization->Refractory Prolongs HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A1 Weigh Quinine Sulfate Powder A2 Dissolve in Mobile Phase/Diluent A1->A2 A3 Filter Solution (0.45 µm) A2->A3 B2 Inject Sample A3->B2 B1 Set Chromatographic Conditions (e.g., C18 column, mobile phase, flow rate) B1->B2 B3 UV Detection (e.g., 235 nm) B2->B3 C1 Record Chromatogram (Retention Time, Peak Area) B3->C1 C2 Compare with Reference Standard C1->C2 C3 Quantify and Assess Purity C2->C3

References

An In-depth Technical Guide on the Antiviral Mechanism of Action of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a cinchona alkaloid historically celebrated for its antimalarial properties, is re-emerging as a compound of significant interest in antiviral research. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the antiviral activity of quinine sulfate. It synthesizes findings from numerous in vitro studies, detailing its multifaceted approach to disrupting viral infection cycles. Key mechanisms discussed include the impairment of viral entry through the alkalinization of endosomal compartments, immunomodulatory effects mediated by interferon induction, and the inhibition of pro-inflammatory signaling pathways. This guide presents quantitative data from antiviral assays, detailed experimental protocols for key methodologies, and visual representations of the core signaling pathways to facilitate a deeper understanding and guide future research and development efforts.

Introduction

The continuous threat posed by emerging and re-emerging viral pathogens necessitates the exploration of broad-spectrum antiviral agents. Quinine, with its long history of clinical use and well-characterized safety profile, presents a compelling candidate for drug repurposing.[1] In vitro studies have demonstrated the efficacy of this compound against a range of viruses, including Coronaviruses (such as SARS-CoV-2), Influenza A virus (IAV), Dengue virus (DENV), Zika virus (ZIKV), and Herpes Simplex Virus (HSV).[1][2] Its antiviral effects are not attributed to a single mode of action but rather a combination of mechanisms that target both the virus and the host cell response.[1] This guide delves into the core antiviral mechanisms of this compound, providing the technical details necessary for researchers and drug development professionals.

Core Antiviral Mechanisms of Action

The antiviral activity of this compound is multifaceted, primarily revolving around three key areas: interference with viral entry and replication, immunomodulation, and anti-inflammatory effects.

Inhibition of Viral Entry and Uncoating via Endosomal Alkalinization

A crucial mechanism for the entry of many enveloped viruses is receptor-mediated endocytosis, which requires an acidic environment within the endosome for viral uncoating and release of the viral genome into the cytoplasm.[3] Quinine, as a weak base, can accumulate in these acidic intracellular organelles, such as endosomes and lysosomes, and raise their internal pH.[4] This increase in pH inhibits the activity of pH-dependent proteases that are essential for the processing of viral glycoproteins and subsequent fusion of the viral and endosomal membranes.[3] By disrupting this critical step, quinine effectively traps the virus within the endosome, preventing its replication.[1] This mechanism is considered a primary mode of action against viruses like SARS-CoV-2 and Influenza A.

dot

Caption: Inhibition of Viral Entry by Endosomal Alkalinization.

Immunomodulatory Effects: Induction of Type I Interferon

This compound has been shown to enhance the host's innate immune response by stimulating the production and release of Interferon-alpha (IFN-α).[5] IFN-α is a potent cytokine that plays a critical role in establishing an antiviral state within host cells.[6] Upon secretion, IFN-α binds to its receptor (IFNAR) on the surface of infected and neighboring cells, triggering a signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs).[7] Two key ISGs in this pathway are RNase L and Protein Kinase R (PKR). RNase L degrades viral RNA, while PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, thereby inhibiting the production of new viral particles.[6][7] This indirect antiviral mechanism contributes to the broad-spectrum activity of quinine.[5]

dot

Caption: Immunomodomodulation via IFN-α Induction.

Anti-inflammatory Mechanisms

In addition to its direct and indirect antiviral effects, this compound exhibits immunoregulatory properties that can mitigate the excessive inflammation often associated with severe viral infections. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of numerous pro-inflammatory cytokines and chemokines such as TNF-α, IL-1, IL-6, CCL2, and CXCL10.[2][5] By suppressing the NF-κB signaling pathway, quinine can help to control the "cytokine storm" that contributes to tissue damage in severe viral diseases.[5]

dot

Caption: Inhibition of NF-κB Signaling.

Inhibition of Quinone Reductase 2 (hQR2)

Quinine and its derivatives, including chloroquine and hydroxychloroquine, are known to inhibit the human enzyme quinone reductase 2 (hQR2).[2][5] This enzyme is involved in the biosynthesis of sialic acid, which is used as a receptor by some viruses, such as certain coronaviruses and orthomyxoviruses, for attachment to host cells.[5][8] By inhibiting hQR2, quinine may disrupt the synthesis of these viral receptors, thereby reducing the efficiency of viral entry.[5]

Quantitative In Vitro Antiviral Activity

The antiviral efficacy of this compound has been quantified in numerous in vitro studies against a variety of viruses. The following table summarizes key findings, including the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50).

VirusCell LineAssay TypeEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
SARS-CoV-2Vero B6Not Specified10.7 ± 2.038.8 ± 34~3.6[5][6]
SARS-CoV-2Calu-3Not Specified~25>100>4[6][9]
SARS-CoV-2Vero B4Western Blot<10 (90% reduction)~100-300>10-30[9][10]
SARS-CoV-2Caco-2Fluorescence Microscopy~2-50 (dose-dependent)>100>2-50[9][10]
Influenza A Virus (IAV)MDCKIIqRT-PCR0.25Not ReportedNot Reported[7]
Dengue Virus (DENV)Not SpecifiedFocus-Forming Unit AssayNot specified (80% reduction)Not ReportedNot Reported[11]
Herpes Simplex Virus-1 (HSV-1)VeroPlaque ReductionNot specified (reduction in plaque number and size)Not ReportedNot Reported[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of the antiviral activity of this compound.

Plaque Reduction Assay

This assay is a gold-standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero, MDCK) in 6-well or 12-well plates.[13]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. Mix a standardized amount of virus (to produce 50-100 plaques per well) with each drug dilution and incubate for 1 hour at 37°C.[14]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-30 minutes.[13][15]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.[16]

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) for a period that allows for plaque formation (typically 2-5 days).[15]

  • Staining and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize and count the plaques.[13]

  • Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no drug). The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

dot

Caption: Plaque Reduction Assay Workflow.

Cell Viability Assay (WST-1)

This colorimetric assay is used to assess the cytotoxicity of the antiviral compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells per well in 100 µL of culture medium.[6]

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 24-72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[5]

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to quantify viral RNA levels in infected cells.

  • RNA Extraction: At the desired time post-infection, lyse the cells and extract total RNA using a commercial kit.[17]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[18]

  • qPCR: Perform quantitative PCR using a qPCR instrument, a suitable master mix containing a fluorescent dye (e.g., SYBR Green), and primers specific for a viral gene and a host housekeeping gene (for normalization).[19]

  • Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of viral RNA. The change in viral RNA levels in treated versus untreated cells indicates the antiviral activity.

Western Blotting

This method is used to detect and quantify specific viral proteins.

  • Protein Extraction: Lyse infected and treated cells in a suitable lysis buffer containing protease inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.[3]

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[3]

  • Data Analysis: The intensity of the bands corresponding to the viral protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates a compelling profile as a broad-spectrum antiviral agent, acting through a combination of mechanisms that target both viral and host factors. Its ability to interfere with viral entry, modulate the innate immune response, and suppress pro-inflammatory signaling pathways highlights its potential for repurposing in the treatment of various viral infections. The quantitative data from in vitro studies are promising, although further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the antiviral properties of quinine and related compounds. The continued investigation into the multifaceted antiviral mechanisms of this compound may pave the way for the development of novel and effective antiviral therapies.

References

The Enduring Standard: A Technical Guide to the Fluorescence of Quinine Sulfate in Sulfuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine, a natural alkaloid renowned for its historical use in treating malaria, possesses intrinsic fluorescence properties that have established its sulfate salt as a cornerstone standard in spectroscopic analysis. When dissolved in sulfuric acid, quinine sulfate exhibits strong, stable, and well-characterized fluorescence, making it an indispensable tool for the calibration of fluorescence instruments and the determination of relative fluorescence quantum yields. This technical guide provides an in-depth exploration of the fluorescence characteristics of this compound in a sulfuric acid medium, detailing its photophysical parameters, standardized experimental protocols, and the fundamental processes governing its light-emitting behavior.

Core Photophysical and Spectroscopic Data

The fluorescence of this compound is profoundly influenced by its chemical environment. An acidic medium, typically dilute sulfuric acid, is essential to protonate the quinoline nitrogen atom, leading to the formation of the highly fluorescent quinine dication. The use of sulfuric acid is preferred over hydrochloric acid to avoid fluorescence quenching by halide ions.[1][2]

Spectroscopic Properties

The absorption and emission spectra of this compound in sulfuric acid are characterized by broad, largely unstructured bands.[3][4] The primary absorption peaks are found in the ultraviolet region, with a prominent peak around 350 nm that is commonly used for excitation.[5][6]

ParameterValueSulfuric Acid (H₂SO₄) Conc.Reference
Absorption Maximum (λ_abs) ~317 nm and ~348 nm1 M[6]
Excitation Maximum (λ_ex) ~350 nm0.05 M / 0.1 M / 0.5 M[2][5][7]
Emission Maximum (λ_em) ~450 nm - 481 nm0.05 M / 0.5 M / 1 M[2][6]
Molar Extinction Coefficient (ε) 5,700 cm⁻¹/M at 347.5 nmNot Specified[7]
Quantum Yield and Fluorescence Lifetime

This compound in sulfuric acid is one of the most widely used standards for determining fluorescence quantum yield (Φ_F).[8] Its quantum yield is notably high, though it can exhibit sensitivity to temperature, particularly in sulfuric acid solutions.[9][10] The fluorescence decay of quinine is complex and has been reported as not being strictly mono-exponential, which can make it less suitable for time-resolved studies where a single-exponential decay is preferred.[7] However, more recent studies have observed single-exponential decays under specific conditions.[6]

ParameterValueSulfuric Acid (H₂SO₄) Conc.Reference
Fluorescence Quantum Yield (Φ_F) 0.5460.5 M or 0.05 M[7][11]
Fluorescence Quantum Yield (Φ_F) ~0.580.1 M[5][12]
Fluorescence Lifetime (τ_F) ~19 ns0.5 M[13]

Foundational Principles: The Jablonski Diagram

The process of fluorescence in this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Following the absorption of a photon (typically UV light), the quinine molecule is promoted to an excited electronic singlet state (S₁). It then rapidly loses some energy through non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it returns to the electronic ground state (S₀) by emitting a photon, a process known as fluorescence.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Excited Singlet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the key transitions in fluorescence.[3][14][15]

Standardized Experimental Protocols

Accurate and reproducible fluorescence measurements rely on meticulous sample preparation and standardized instrument operation.

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the preparation of a 100 mg/L this compound stock solution, a common starting point for creating calibration standards.

SamplePrep start Start weigh Accurately weigh 120.7 mg of This compound dihydrate. start->weigh transfer Quantitatively transfer to a 1-liter volumetric flask. weigh->transfer add_acid Add 50 mL of 1 M H₂SO₄. transfer->add_acid dissolve Add distilled water to partially fill and swirl to dissolve. add_acid->dissolve dilute Dilute to the 1 L mark with distilled water. dissolve->dilute mix Stopper and invert several times to ensure homogeneity. dilute->mix store Store in a dark bottle to protect from light. mix->store end End store->end

Caption: Workflow for preparing a this compound stock solution.[2][16]

Protocol 2: Measurement of Fluorescence Emission Spectrum

This procedure outlines the steps for acquiring a fluorescence emission spectrum using a spectrofluorometer.

MeasurementWorkflow start Start prep Prepare dilute sample in 0.1 M H₂SO₄ (Absorbance < 0.1 at λ_ex). start->prep cuvette Rinse and fill a quartz cuvette with the sample solution. prep->cuvette instrument Place cuvette in the spectrofluorometer. cuvette->instrument setup Set instrument parameters: - Excitation λ = 350 nm - Emission scan range (e.g., 360-700 nm) - Set slit widths (e.g., 5 nm). instrument->setup blank Acquire a blank spectrum using 0.1 M H₂SO₄. setup->blank acquire Acquire the sample's fluorescence spectrum. blank->acquire correct Subtract the blank spectrum and apply instrumental corrections. acquire->correct end End correct->end

Caption: General workflow for fluorescence emission measurement.[7][17]

Protocol 3: Relative Quantum Yield Determination

This compound is frequently used as a reference standard to determine the quantum yield of an unknown sample (X) using the comparative method described by Williams et al. The quantum yield is calculated using the following equation:

ΦX = ΦR * (IX / IR) * (AR / AX) * (nX² / nR²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts X and R denote the unknown sample and the reference (this compound), respectively.

To minimize inner filter effects, solutions should be optically dilute, with absorbance values kept below 0.1 at the excitation wavelength.[10][18]

Factors Influencing this compound Fluorescence

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound, quenching by halide ions (Cl⁻, Br⁻, I⁻) is a significant consideration.[19] This is a primary reason for using sulfuric acid instead of hydrochloric acid in standard preparations.[1] The quenching mechanism is typically dynamic (collisional), where the excited fluorophore is deactivated upon collision with the quencher (the halide ion).[13][20] This relationship is often described by the Stern-Volmer equation. The efficiency of quenching increases with the atomic mass of the halide, following the order I⁻ > Br⁻ > Cl⁻.[19]

Quenching QS QS QS_star QS* QS->QS_star Excitation Photon_out hν' (Fluorescence) Heat Heat (Non-radiative) QS_star->QS Fluorescence Quencher Q (Halide Ion) QS_star->Quencher Collision Photon_in hν (Absorption) Photon_in->QS Quencher->QS Deactivation

Caption: Diagram of dynamic fluorescence quenching of quinine (QS).

Temperature Effects

The fluorescence quantum yield of this compound dissolved in sulfuric acid has been shown to be sensitive to temperature changes.[9] Studies have demonstrated a notable decrease in quantum yield as the temperature rises, particularly around room temperature (20-25°C).[10] This underscores the importance of maintaining a constant and controlled temperature during precise quantum yield measurements. For applications requiring high thermal stability, quinine in perchloric acid has been suggested as an alternative, as it shows a much weaker temperature dependence.[9][10]

References

An In-depth Technical Guide to Quinine Sulfate UV-Vis Absorption Spectrum Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analysis of quinine sulfate's UV-Vis absorption and fluorescence spectra, tailored for researchers, scientists, and professionals in drug development. It details the core photophysical properties, experimental methodologies, and data interpretation.

Core Photophysical Properties of this compound

This compound is a well-characterized fluorescent standard, particularly in acidic solutions. Its distinct absorption and emission characteristics make it a valuable tool for instrument calibration and comparative studies. The key quantitative data are summarized in the table below.

ParameterValueSolvent/Conditions
Absorption Maxima (λmax) ~317 nm, ~347-350 nm0.05 M to 0.5 M H₂SO₄
Molar Absorptivity (ε) at 347.5 nm 5,700 M⁻¹cm⁻¹0.5 M H₂SO₄[1]
Molar Absorptivity (ε) at 349.0 nm 5,700 M⁻¹cm⁻¹0.05 M H₂SO₄[2]
Molar Absorptivity (ε) at 350 nm 5,600 M⁻¹cm⁻¹0.5 M H₂SO₄[3]
Excitation Maxima ~350 nm0.05 M to 0.5 M H₂SO₄
Fluorescence Emission Maxima ~450 nm0.05 M to 0.5 M H₂SO₄[4][5]
Fluorescence Quantum Yield (Φf) 0.5460.05 M to 0.5 M H₂SO₄[1][2][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible data. The following sections outline the protocols for preparing this compound solutions and performing UV-Vis absorption and fluorescence spectroscopy.

Preparation of this compound Standard Solution

A stock solution of this compound is typically prepared in a certified solvent, most commonly 0.1 N or 0.5 M sulfuric acid (H₂SO₄), to ensure the complete protonation of the quinoline nitrogen, which is essential for its characteristic fluorescence.

Materials:

  • This compound dihydrate

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Volumetric flasks

  • Pipettes

Procedure:

  • Prepare the Solvent: To prepare a 0.5 M H₂SO₄ solution, carefully add 27.8 mL of concentrated H₂SO₄ (98%, 18.4 M) to approximately 800 mL of deionized water in a 1 L volumetric flask, with constant stirring and cooling in an ice bath. Once cooled to room temperature, dilute to the mark with deionized water.

  • Prepare the Stock Solution: Accurately weigh a precise amount of this compound dihydrate. Dissolve it in the 0.5 M H₂SO₄ solution in a volumetric flask to achieve a desired concentration (e.g., 100 µg/mL).

  • Prepare Working Solutions: Perform serial dilutions of the stock solution with the same 0.5 M H₂SO₄ solvent to prepare a series of working standards with concentrations appropriate for the analysis. For UV-Vis absorption, a wider concentration range can be used. For fluorescence, it is critical to use dilute solutions (absorbance < 0.1) to avoid inner filter effects[1][2].

UV-Vis Absorption Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer (e.g., Cary 3)[1][2]

  • 1 cm pathlength quartz cuvettes

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-450 nm).

  • Blank Measurement: Fill a quartz cuvette with the 0.5 M H₂SO₄ solvent to be used as a reference (blank). Place it in the reference cuvette holder.

  • Sample Measurement: Fill another quartz cuvette with the this compound working solution. Place it in the sample cuvette holder.

  • Data Acquisition: Acquire the absorption spectrum. The instrument will automatically subtract the blank spectrum from the sample spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the absorbance value at the λmax of interest and the known concentration to calculate the molar absorptivity using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Instrumentation:

  • A spectrofluorometer (e.g., Spex FluoroMax)[1][2]

  • 1 cm pathlength quartz cuvettes

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

  • Excitation and Emission Wavelengths: Set the excitation monochromator to the desired wavelength, typically one of the absorption maxima of this compound (e.g., 350 nm). Set the emission monochromator to scan a range that covers the expected fluorescence emission (e.g., 370-700 nm).

  • Blank Measurement: Fill a quartz cuvette with the 0.5 M H₂SO₄ solvent and record a blank scan to account for Raman scattering and any background fluorescence from the solvent.

  • Sample Measurement: Use a dilute this compound solution (absorbance at the excitation wavelength should be less than 0.1 to minimize the inner-filter effect)[1][2]. Record the fluorescence emission spectrum.

  • Data Correction: For accurate measurements, especially for quantum yield determination, the raw emission spectra should be corrected for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UV-Vis absorption and fluorescence analysis of this compound.

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption cluster_fluor Fluorescence Spectroscopy prep_solvent Prepare 0.5 M H₂SO₄ prep_stock Prepare this compound Stock Solution prep_solvent->prep_stock prep_working Prepare Working Dilutions prep_stock->prep_working uvvis_blank Measure Solvent Blank prep_working->uvvis_blank To UV-Vis fluor_blank Measure Solvent Blank (Raman) prep_working->fluor_blank To Fluorescence uvvis_sample Measure Sample Absorbance uvvis_blank->uvvis_sample uvvis_analysis Determine λmax and ε uvvis_sample->uvvis_analysis fluor_sample Measure Sample Emission (Abs < 0.1) fluor_blank->fluor_sample fluor_analysis Determine Emission λmax and Quantum Yield fluor_sample->fluor_analysis Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

References

A Technical Guide to the Biosynthesis of Quinine in Cinchona Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthetic pathway of quinine and related Cinchona alkaloids. It incorporates the latest research findings that have reshaped the understanding of this complex metabolic network, presenting a shift from a linear to a parallel pathway model. This document details the key enzymatic steps, presents quantitative data on alkaloid distribution, outlines common experimental methodologies, and provides schematic diagrams for core pathways and workflows.

Introduction: The Cinchona Alkaloids

For centuries, the bark of the Cinchona tree has been the sole source of quinine, a potent antimalarial drug.[1][2] Quinine is one of the four principal Cinchona alkaloids, alongside its diastereomer quinidine and their desmethoxy counterparts, cinchonidine and cinchonine.[3] These compounds belong to the vast family of monoterpenoid indole alkaloids (MIAs), which are synthesized via a complex series of enzymatic reactions.[1] While the total synthesis of quinine has been achieved, it is not economically viable, making the plant-based production crucial.[2] Understanding the biosynthetic pathway is paramount for metabolic engineering efforts aimed at improving yields or enabling heterologous production in microbial or other plant systems.[4][5]

Recent discoveries have fundamentally revised the long-held hypothesis of quinine biosynthesis. It was traditionally believed that the characteristic methoxy group of quinine was installed in the final stages of the pathway. However, research published in 2024 has demonstrated that this modification occurs at the very beginning of the pathway, on the precursor tryptamine.[6][7] This finding establishes that Cinchona plants utilize parallel biosynthetic pathways to produce both methoxylated (quinine/quinidine) and desmethoxylated (cinchonidine/cinchonine) alkaloids simultaneously.[7]

The Core Biosynthetic Pathway

The biosynthesis of Cinchona alkaloids begins with primary metabolites from the shikimate and methylerythritol phosphate (MEP) pathways, which provide the precursors for the central intermediate, strictosidine. From there, the pathway branches and undergoes numerous modifications to yield the final quinoline alkaloids.

Formation of Precursors: Tryptamine and Secologanin

The pathway initiates with two key precursors:

  • Tryptamine: Derived from the amino acid tryptophan through decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC).[8]

  • Secologanin: A terpenoid synthesized from geranyl diphosphate (GPP) via the MEP pathway. The conversion of geraniol to secologanin involves multiple enzymatic steps, including hydroxylation by geraniol 10-hydroxylase (G10H).[9]

A pivotal discovery has shown that tryptamine can undergo further modification before entering the main pathway. In what is now understood as the first committed step towards quinine, tryptamine is hydroxylated and subsequently O-methylated to form 5-methoxytryptamine .[6][7] This step is crucial as it creates the substrate for the parallel methoxy-alkaloid pathway.

The Central Condensation Step: Strictosidine Synthesis

The universal precursor for all MIAs, strictosidine , is formed through a Pictet-Spengler condensation of tryptamine and secologanin.[2][8] This reaction is catalyzed by the enzyme strictosidine synthase (STR). Concurrently, the promiscuity of this enzyme allows for the condensation of 5-methoxytryptamine with secologanin to produce 5-methoxy-strictosidine , initiating the parallel pathway that leads directly to quinine.[7]

The Revised Quinine Biosynthetic Pathway Diagram

The diagram below illustrates the modern understanding of the parallel biosynthetic pathways for methoxylated and desmethoxylated Cinchona alkaloids, starting from the dual tryptamine precursors.

Caption: Parallel biosynthetic pathways of Cinchona alkaloids.

Post-Strictosidine Diversification

After the formation of strictosidine (and its methoxy analog), the pathway proceeds through several key enzymatic transformations. Recent studies have identified enzymes from Cinchona pubescens that are critical for this stage.[1][10]

  • Deglycosylation: Strictosidine is first deglycosylated by strictosidine glucosidase (SGD) to form strictosidine aglycone.

  • Formation of Dihydrocorynantheal: The unstable aglycone is converted to dihydrocorynantheal. This step is catalyzed by a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE).[10][11][12] These enzymes likely act on the 5-methoxy-strictosidine derivative as well, given their promiscuous nature.[7]

  • Rearrangement to Quinoline Scaffold: Dihydrocorynantheal undergoes a complex, multi-step rearrangement to form the characteristic quinoline scaffold of the Cinchona alkaloids, resulting in the formation of cinchoninone (from the desmethoxy pathway) and its 6'-methoxy equivalent (from the methoxy pathway).[13]

Late-Stage Modifications

The final steps of the pathway involve stereospecific reductions and, as previously hypothesized, hydroxylation and methylation.

  • Keto-Reduction: The ketone group on cinchoninone and its methoxy analog is reduced by NADPH-dependent keto-reductases.[1][13] This reduction can result in two different stereoisomers. Reduction of cinchoninone yields cinchonidine and cinchonine, while reduction of the methoxy-cinchoninone yields quinine and quinidine.

  • Hydroxylation and Methylation: The discovery of an O-methyltransferase specific for 6′-hydroxycinchoninone suggests a preferred order for the final steps in the previously hypothesized late-stage methoxylation pathway: hydroxylation, followed by methylation, and finally keto-reduction.[10][13] While the early methoxylation discovery revises the primary route to quinine, the existence of these enzymes suggests that alternative or minor pathways may still be operational in the plant.[13]

Quantitative Data on Alkaloid Composition

The relative abundance of the four major alkaloids varies between Cinchona species and even individual plants. Quantitative analysis provides insight into the metabolic flux through the parallel pathways. Supercritical Fluid Chromatography (SFC) is a modern, rapid, and environmentally friendly method for this analysis.[14]

AlkaloidCinchona Bark Content (% w/w)Notes
Cinchonine 1.87% – 2.30%Often the most dominant alkaloid in analyzed samples.[14][15][16]
Quinine 1.59% – 1.89%The second most abundant alkaloid in the same samples.[14]
Cinchonidine 0.90% – 1.26%Consistently the least abundant of the three quantified major alkaloids.[14]
Total Alkaloids 4.75% – 5.20%The total content of the three major alkaloids in the analyzed bark samples.[14][16]

Key Enzymes in Quinine Biosynthesis

The elucidation of the quinine pathway has been made possible by the identification and characterization of its key enzymes.

EnzymeAbbreviationRole in Pathway
Tryptophan Decarboxylase TDCConverts Tryptophan to Tryptamine.[8]
Tryptamine 5-hydroxylase T5HPutative oxidase that hydroxylates Tryptamine (first step to methoxy group).[6][7]
O-methyltransferase OMTMethylates 5-hydroxytryptamine to 5-methoxytryptamine.[6][7]
Strictosidine Synthase STRCondenses (5-methoxy)tryptamine and secologanin to form (5-methoxy)strictosidine.[8]
Strictosidine β-D-Glucosidase SGDRemoves the glucose moiety from strictosidine.
Dihydrocorynantheal Synthase CpDCSA medium-chain alcohol dehydrogenase involved in forming dihydrocorynantheal.[1][10]
Dihydrocorynantheal Esterase CpDCEAn esterase that acts with CpDCS to yield dihydrocorynantheal.[1][10]
Cytochrome P450 Hydroxylase P450Catalyzes hydroxylation reactions, including the proposed late-stage C6' hydroxylation.[13]
Keto-Reductase KRReduces the ketone intermediate to produce the final four Cinchona alkaloids.[1]

Experimental Protocols and Methodologies

The discovery of the genes and enzymes in the quinine pathway relies on a combination of modern multi-omics and classical biochemical techniques.[1][17]

Gene Discovery via Transcriptomics

The primary approach for identifying candidate genes is through transcriptomics (RNA-seq).[1] The underlying hypothesis is that genes involved in the biosynthesis of a specific metabolite will be co-expressed, showing higher expression levels in tissues where the compound accumulates (e.g., roots and stems for quinine).[1][13] By comparing gene expression profiles between high-alkaloid and low-alkaloid tissues, researchers can generate a list of candidate genes, often searching for orthologs of known enzymes from other MIA pathways (e.g., from Catharanthus roseus).[9][13]

Functional Characterization via Heterologous Expression

Once candidate genes are identified, their function must be validated. The most common method is transient heterologous expression, often in Nicotiana benthamiana.[6][7] This "gene stacking" approach allows for the rapid reconstitution of parts of a metabolic pathway in a non-native host.[4]

Workflow:

  • Gene Synthesis: Candidate genes are synthesized and cloned into plant expression vectors.

  • Agroinfiltration: The vectors are introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of N. benthamiana.

  • Substrate Feeding: The infiltrated leaves are fed with known precursors (e.g., tryptamine, secologanin).[7]

  • Metabolite Extraction and Analysis: After an incubation period, metabolites are extracted from the leaf tissue.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the reaction products, confirming the function of the expressed enzyme(s).

Caption: Workflow for gene discovery and functional characterization.

Metabolite Analysis and Quantification

Analyzing the complex mixture of alkaloids in plant extracts requires powerful separation techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for Cinchona alkaloid analysis. However, strong interactions between the basic alkaloids and silica-based columns can lead to poor peak shape, requiring careful method development.[3]

  • Supercritical Fluid Chromatography (SFC): A modern alternative that uses compressed CO2 as the primary mobile phase. SFC offers faster separation times (resolving six major alkaloids in under 7 minutes) and is more environmentally friendly than HPLC.[14][15] Method validation shows SFC to be accurate, precise, and selective for quantifying Cinchona alkaloids.[16]

Conclusion and Future Outlook

The elucidation of the quinine biosynthetic pathway has advanced significantly, culminating in the recent paradigm shift from a linear to a parallel pathway model. This new understanding, which places the key methoxylation step at the very beginning of the pathway, clarifies how Cinchona species efficiently produce two distinct series of alkaloids. The identification of key genes and enzymes, such as CpDCS, CpDCE, and the early-stage OMT, provides critical tools for metabolic engineering.[6][10]

Future research will likely focus on identifying the remaining unknown enzymes (e.g., the transporters and transcription factors that regulate the pathway) and leveraging this knowledge for biotechnological applications. Reconstituting the complete pathway in a heterologous host like yeast or E. coli remains a major goal, which, if achieved, could provide a stable, scalable, and economically viable source of quinine and its valuable derivatives.[4][18]

References

The Solubility and Stability of Quinine Sulfate in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of quinine sulfate in aqueous solutions: its solubility and stability. Understanding these characteristics is paramount for the successful formulation, development, and analytical control of pharmaceutical products containing this essential antimalarial drug. This document synthesizes key data, outlines detailed experimental protocols, and presents visual representations of relevant pathways and workflows to support research and development efforts.

Solubility of this compound

The aqueous solubility of this compound is a crucial parameter influencing its dissolution and subsequent bioavailability. It is characterized as being slightly soluble in water, with its solubility being significantly dependent on pH and temperature.

Quantitative Solubility Data

The solubility of this compound in aqueous media at various pH values and temperatures is summarized in the table below. This data highlights the pronounced pH-dependent nature of its solubility, which is attributed to the protonation state of the molecule.

Temperature (°C)pHSolubility (mg/mL)Reference
371.04.44[1]
374.51.44[1]
376.80.83[1]
25Neutral~0.058[1]
25-~2[2]
100-Sparingly soluble[3][4]
Factors Influencing Solubility

Several factors can influence the aqueous solubility of this compound:

  • pH: As a weak base, the solubility of this compound increases significantly in acidic conditions due to the protonation of its nitrogen atoms, leading to the formation of more soluble salts[1].

  • Temperature: Generally, the solubility of this compound in water increases with temperature[4].

  • Polymorphism: this compound can exist in different polymorphic forms, which can exhibit varying solubility profiles. The metastable forms are generally more soluble than the stable crystalline form[5][6].

  • Complexation: The use of complexing agents, such as cyclodextrins, has been shown to enhance the aqueous solubility of this compound by forming inclusion complexes[7].

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical quality attribute that can be affected by several environmental factors, including light, pH, and the presence of oxidizing agents. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This compound has been shown to degrade under the following stress conditions:

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis 1N HCl, 2 hours98.1% of the drug remained, indicating some degradation.[8]
Alkaline Hydrolysis 1N NaOH, 2 hours100.4% of the drug remained, suggesting it is relatively stable under these specific alkaline conditions.[8]
Oxidation 30% H₂O₂, 2 hours100.3% of the drug remained, indicating good stability against this oxidizing agent in the short term.[8]
Thermal Degradation 80°C, 12 hours97.6% of the drug remained, showing some thermal lability.[8]
Photodegradation UV light, 24 hours100.9% of the drug remained, suggesting photostability under the tested conditions.[8]

Note: The results from forced degradation studies can vary depending on the specific experimental conditions.

Degradation Pathways

The degradation of quinine can proceed through several pathways, depending on the stressor. The primary sites of degradation are the quinoline and quinuclidine rings.

  • Oxidation: Oxidation can lead to the formation of Quinine N-oxide at the quinuclidine nitrogen and quininal (the aldehyde derivative of the secondary alcohol)[9][10][11].

  • Photodegradation: Exposure to light can induce complex degradation pathways, including photodealkylation and hydroxylation of the quinoline ring[12].

The following diagram illustrates a simplified potential degradation pathway for quinine under oxidative stress.

G Quinine This compound Oxidation Oxidative Stress (e.g., H₂O₂) Quinine->Oxidation N_Oxide Quinine N-Oxide Oxidation->N_Oxide N-oxidation Quininal Quininal Oxidation->Quininal C9-alcohol oxidation Other Other Degradation Products Oxidation->Other

Caption: Simplified degradation pathway of this compound under oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe and filter it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent (e.g., the corresponding buffer) to a concentration within the linear range of the analytical method.

    • Determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each pH and temperature condition.

The following diagram outlines the workflow for the shake-flask solubility determination.

G start Start add_excess Add excess this compound to buffer start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate equilibrate Equilibrium Reached agitate->equilibrate equilibrate->agitate No separate Separate solid and liquid phases (Filtration) equilibrate->separate Yes quantify Quantify dissolved drug (HPLC or UV-Vis) separate->quantify end End quantify->end

Caption: Workflow for equilibrium solubility determination by the shake-flask method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Example HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, methanol) in various ratios. A common mobile phase is 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v/v)[13].
Flow Rate 1.0 mL/min[13]
Injection Volume 20 µL
Detector UV detector set at a wavelength where this compound has significant absorbance and degradation products do not interfere (e.g., 330 nm)[13].
Temperature Ambient or controlled (e.g., 30°C)

Methodology for Forced Degradation Sample Analysis:

  • Sample Preparation:

    • Prepare aqueous solutions of this compound.

    • Subject the solutions to various stress conditions as outlined in section 2.1.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

  • Chromatographic Analysis:

    • Inject the prepared samples, along with a standard solution of undegraded this compound and a blank, into the HPLC system.

    • Run the chromatogram for a sufficient time to allow for the elution of the parent drug and all degradation products.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Identify the peaks of the degradation products.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

The logical workflow for developing and applying a stability-indicating HPLC method is depicted below.

G start Start: Method Development forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) start->forced_degradation hplc_optimization Optimize HPLC Conditions (Column, Mobile Phase, etc.) forced_degradation->hplc_optimization method_validation Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) hplc_optimization->method_validation stability_testing Conduct Stability Testing on Drug Product method_validation->stability_testing analyze_samples Analyze Samples at Time Points stability_testing->analyze_samples evaluate_data Evaluate Data for Degradation and Shelf-life analyze_samples->evaluate_data end End: Method Established evaluate_data->end

Caption: Workflow for stability-indicating HPLC method development and application.

Dissolution Testing for this compound Tablets

Dissolution testing is a critical quality control test to ensure batch-to-batch consistency and predict in vivo performance. The following is a typical protocol based on USP guidelines.

USP Apparatus 1 (Basket) Method:

ParameterCondition
Apparatus USP Apparatus 1 (Basket)
Medium 900 mL of 0.01 N hydrochloric acid
Rotation Speed 100 rpm
Temperature 37 ± 0.5°C
Sampling Times 45 minutes
Quantification UV-Vis spectrophotometry at the wavelength of maximum absorbance (around 248 nm) or a validated HPLC method.
Acceptance Criteria Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes[10].

Methodology:

  • Preparation:

    • Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.

    • Place one tablet in each basket.

  • Dissolution Run:

    • Lower the baskets into the dissolution medium and start the apparatus at 100 rpm.

  • Sampling:

    • At 45 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

    • Filter the samples immediately.

  • Analysis:

    • Dilute the filtered samples with the dissolution medium to a suitable concentration.

    • Measure the absorbance of the sample solutions and a standard solution of this compound at 248 nm.

    • Calculate the percentage of the labeled amount of this compound dissolved.

Conclusion

The solubility and stability of this compound in aqueous solutions are complex properties influenced by a variety of factors. A thorough understanding and characterization of these attributes are indispensable for the development of safe, effective, and stable pharmaceutical formulations. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating informed decision-making throughout the drug development lifecycle. It is recommended that specific experimental conditions be optimized and validated for each unique formulation and analytical requirement.

References

The Genesis of Antimalarial Chemotherapy: An In-depth Technical Guide to Early Quinine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on quinine for the treatment of malaria, spanning from the initial use of cinchona bark to the early clinical investigations of the purified alkaloid in the 19th and early 20th centuries. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the historical context, experimental methodologies, and nascent theoretical frameworks that established quinine as the first effective chemotherapeutic agent against an infectious disease.

From Bark to Alkaloid: The Dawn of Quantifiable Treatment

The use of cinchona bark to treat fevers, including those caused by malaria, dates back to the 17th century.[1][2] However, it was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, quinine.[2][3] This pivotal discovery transformed malaria treatment from a qualitative art, reliant on inconsistent bark preparations, to a quantifiable science. The availability of purified quinine allowed for the standardization of dosages and the systematic evaluation of its efficacy and toxicity.[4][5]

Early Prophylactic and Therapeutic Investigations: Laying the Groundwork for Clinical Trials

The late 19th and early 20th centuries saw the first systematic studies of quinine's efficacy in both preventing and treating malaria. These early investigations, while not adhering to modern standards of clinical trial design, represent a critical step in the development of evidence-based medicine.

Prophylactic Trials of Angelo Celli

At the turn of the 20th century, Italian physician Angelo Celli conducted pioneering prophylactic trials to assess quinine's ability to prevent malaria in healthy individuals in endemic areas.[6] His work provided some of the earliest quantitative evidence of quinine's protective effects.

Experimental Protocol: Celli's Prophylactic Quinine Trials (c. 1900)

  • Objective: To determine the efficacy of daily low-dose quinine in preventing malarial fevers in a population exposed to the disease.

  • Study Population: 913 individuals (railway workers and their families) in 12 Italian towns with high malaria prevalence. A control group of 626 untreated individuals in seven similar towns was also observed.[6]

  • Intervention: Administration of 0.2 to 0.4 grams of quinine daily, with the dosage adjusted for age.[6]

  • Method of Allocation: The search results suggest that the control towns were "probably assigned by chance," indicating a rudimentary form of a controlled trial.[6]

  • Primary Outcome: The incidence of fever in the treated versus the untreated groups.

  • Results: The trials demonstrated a dramatic reduction in fever rates in the quinine-treated group (5%) compared to the control group (40%). Celli also concluded that daily treatment was more effective than weekly administration of the same total dose.[6]

Table 1: Results of Angelo Celli's Prophylactic Quinine Trials

GroupNumber of ParticipantsInterventionFever Rate (%)
Treatment9130.2 - 0.4 g quinine daily5
Control626No treatment40
The Madras Cinchona Commission: A Landmark Therapeutic Investigation

One of the most significant early therapeutic investigations was conducted by the Madras Cinchona Commission between 1866 and 1868. This large-scale study aimed to compare the efficacy of the four principal alkaloids of cinchona bark: quinine, quinidine, cinchonine, and cinchonidine.

Experimental Protocol: Madras Cinchona Commission Therapeutic Trials (1866-1868)

While the full, detailed protocol is not available in the immediate search results, the following can be inferred:

  • Objective: To compare the therapeutic efficacy of quinine, quinidine, cinchonine, and cinchonidine in treating active cases of malarial fever.

  • Study Population: A large cohort of patients suffering from intermittent fevers (malaria).

  • Intervention: Administration of the sulfate salts of the four cinchona alkaloids. Specific dosages and treatment durations were likely standardized for comparison.

  • Primary Outcome: The "cessation of febrile paroxysms," or the resolution of fever.

  • Results: The commission found all four alkaloids to be remarkably effective, with cure rates exceeding 98%. This finding was crucial in demonstrating that other alkaloids, besides the more famous quinine, possessed potent antimalarial properties.

Table 2: Efficacy of Cinchona Alkaloids in the Madras Cinchona Commission Trials

AlkaloidReported Cure Rate (%)
Quinine>98
Quinidine>98
Cinchonine>98
Cinchonidine>98

Early Dosage Regimens: From Empirical to Evidence-Informed

The transition from cinchona bark to purified quinine necessitated the development of standardized dosage regimens. Early dosages were largely empirical, often based on extrapolations from the amount of bark traditionally used.

Table 3: Historical Quinine Dosage Regimens for Malaria

Time PeriodIndicationDosageSource/Comment
Pre-1820Therapeutic1.5 - 2 ounces of cinchona bark powder daily for at least 6 days (equivalent to approx. 1-2 grams of quinine)Based on traditional use at the court of Louis XIV.[1]
1820sTherapeutic3-5 grains (approx. 195-325 mg) of quinine powder, repeated up to twice daily until fever resolution.Early trials following the isolation of quinine.[1]
1820sTherapeutic5 grains (approx. 325 mg) of quinine or quinine sulfate every 6 hours until two weeks after fever cessation.John Elliotson's early clinical use.[1]
Late 19th/Early 20th CenturyProphylactic0.2 - 0.4 grams of quinine daily.Angelo Celli's prophylactic trials.[6]

Visualizing Early Quinine Research: Workflows and Theoretical Frameworks

The following diagrams, rendered in the DOT language for Graphviz, illustrate the experimental workflow of early quinine trials and a prominent early 20th-century hypothesis regarding its mechanism of action.

Experimental_Workflow cluster_patient_selection Patient Selection cluster_intervention Intervention cluster_outcome_assessment Outcome Assessment cluster_analysis Analysis Patient_Population Population in Malarial Region Inclusion_Criteria Presence of Intermittent Fever Patient_Population->Inclusion_Criteria Treatment_Group Administer Quinine (Specified Dosage) Inclusion_Criteria->Treatment_Group Control_Group No Treatment or Alternative Inclusion_Criteria->Control_Group Observe_Fever Monitor for Cessation of Febrile Paroxysms Treatment_Group->Observe_Fever Record_Side_Effects Note Adverse Reactions (e.g., Cinchonism) Treatment_Group->Record_Side_Effects Control_Group->Observe_Fever Compare_Outcomes Compare Fever Rates and Cure Rates Observe_Fever->Compare_Outcomes

Caption: A generalized experimental workflow for early clinical investigations of quinine.

Repulsion_Theory cluster_bloodstream Bloodstream cluster_quinine_action Quinine's Hypothesized Action cluster_outcome Outcome Malaria_Parasite Malaria Parasite (Plasmodium) Erythrocyte Erythrocyte (Red Blood Cell) Malaria_Parasite->Erythrocyte Attempts to Invade Repulsion Chemostatic Repulsion Erythrocyte->Repulsion Quinine Quinine Accumulation Quinine Accumulates in Erythrocyte Quinine->Accumulation Accumulation->Erythrocyte Ingress Repulsion->Malaria_Parasite Repels Parasite Invasion_Blocked Invasion Blocked Repulsion->Invasion_Blocked Parasite_Destroyed Parasite Destroyed in Bloodstream Invasion_Blocked->Parasite_Destroyed

Caption: Morgenroth's "Repulsion Theory" (1917) of quinine's mechanism of action.

Early Theories on the Mechanism of Action: A "Repulsion Theory"

The modern understanding of quinine's mechanism of action, which involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, was not developed until much later. In the early 20th century, researchers proposed various hypotheses to explain quinine's remarkable efficacy.

One prominent theory was the "repulsion theory," proposed by Julius Morgenroth in 1917. This theory posited that quinine did not directly kill the malaria parasite in the bloodstream. Instead, it was hypothesized that quinine would accumulate within red blood cells (erythrocytes) and, through a "chemostatic action," repel the parasites, preventing them from invading the cells. According to this theory, the parasites, unable to find a host cell, would be destroyed while free in the bloodstream, thus interrupting their life cycle. While this theory has been superseded by modern molecular biology, it provides valuable insight into the scientific reasoning of the era and the attempts to explain a powerful biological effect with the available knowledge.

Conclusion

The early research on quinine for malaria treatment laid the foundation for modern chemotherapy and clinical trial methodology. The systematic investigations of Celli and the Madras Cinchona Commission, among others, provided the first robust evidence for the efficacy of a chemical compound against an infectious disease. While the experimental designs and theoretical frameworks of the 19th and early 20th centuries were rudimentary by today's standards, they represent a monumental leap forward in medical science. Understanding this historical context is crucial for appreciating the evolution of drug discovery and development and for recognizing the enduring legacy of this remarkable natural product.

References

Spectroscopic and Mechanistic Insights into Quinine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental spectroscopic data for quinine sulfate, a cornerstone antimalarial drug. The following sections detail its characteristic signatures across various spectroscopic techniques, outline comprehensive experimental protocols for data acquisition, and explore its primary mechanisms of action through illustrative signaling pathway diagrams.

Spectroscopic Data

The unique molecular structure of this compound gives rise to distinct spectroscopic fingerprints. This section summarizes the key quantitative data obtained from Ultraviolet-Visible (UV-Vis), Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).

UV-Vis Spectroscopy

This compound exhibits strong absorption in the ultraviolet region, a characteristic leveraged for its quantification. In acidic solutions, such as 0.1 N sulfuric acid, it typically displays two main absorption maxima.

Wavelength (λmax)Molar Absorptivity (ε)Solvent/Conditions
~250 nm-0.05 M H2SO4[1]
~347-350 nm5,700 cm⁻¹/M0.5 M H2SO4[2]
Fluorescence Spectroscopy

This compound is highly fluorescent in acidic solutions, a property that makes it a common standard in fluorescence spectroscopy. Its fluorescence is characterized by a large Stokes shift.

Excitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)Solvent/Conditions
~250 nm~450 nm0.5460.5 M H2SO4[3]
~350 nm~450 nm0.5460.5 M H2SO4[3]
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes of its functional groups. The following table lists significant IR peaks and their corresponding assignments.

Wavenumber (cm⁻¹)Assignment
3200-3400O-H stretching (alcohol and water)
3078Aromatic C-H stretching
2962Aliphatic C-H stretching
1624C=C stretching (alkene)
1508-1515Aromatic C=C stretching
1235-1249C-O stretching (ether)
1074-1089C-N bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of quinine provide detailed information about its complex structure. Chemical shifts are reported in parts per million (ppm).

¹H NMR (in DMSO-d6): [4]

Chemical Shift (ppm)MultiplicityAssignment
8.33dH20
7.59dH21
7.03ddH23
4.6mH15 (tentative)
3.55sH24 (methoxy group)

¹³C NMR (in DMSO-d6): [5]

Chemical Shift (ppm)Assignment
157.3C22
27.6(Likely two overlapping carbons)

Note: Complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of quinine can be challenging due to signal overlap, especially in the aliphatic region, and may require advanced 2D NMR techniques for full elucidation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of quinine typically shows a prominent protonated molecular ion. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.

m/zIon
325.19[M+H]⁺
307.0[M+H - H₂O]⁺

Note: The fragmentation of the sulfate salt will also produce ions corresponding to the sulfate moiety and its fragments under certain conditions.

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

  • This compound dihydrate

  • 0.1 N Sulfuric acid (H₂SO₄)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound dihydrate and dissolve it in 0.1 N H₂SO₄ in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution using 0.1 N H₂SO₄ to obtain concentrations ranging from approximately 1 to 10 µg/mL.

  • Spectrophotometric Measurement:

    • Use 0.1 N H₂SO₄ as the blank to zero the spectrophotometer.

    • Measure the absorbance of each working standard in a 1 cm path length quartz cuvette from 200 to 400 nm.

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum and identify the λmax values.

    • Construct a calibration curve by plotting absorbance at a specific λmax versus concentration.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length in cm.

Fluorescence Spectroscopy

Objective: To measure the excitation and emission spectra and determine the fluorescence quantum yield of this compound.

Materials:

  • This compound dihydrate

  • 0.5 M Sulfuric acid (H₂SO₄)

  • Volumetric flasks and pipettes

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in 0.5 M H₂SO₄. The absorbance of the solution at the excitation wavelength should be less than 0.05 to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (~450 nm).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 200-400 nm).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to one of the determined maxima (e.g., 250 nm or 350 nm).

    • Scan the emission monochromator over a range of wavelengths (e.g., 400-600 nm).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and a standard with a known quantum yield (e.g., anthracene).

    • Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound dihydrate

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Grind a small amount (1-2 mg) of this compound to a fine powder in the agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet[5][6].

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound dihydrate

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound (e.g., 5-10 mg for ¹H, 20-50 mg for ¹³C) in the deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Parameters:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans.

  • Spectral Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum (often with proton decoupling).

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characterize the fragmentation pattern of quinine.

Materials:

  • This compound

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable volatile solvent. The addition of a small amount of formic acid can aid in protonation.

  • Instrument Setup:

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and efficient ionization.

  • MS Analysis:

    • Acquire the full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

  • Data Analysis:

    • Determine the m/z values of the precursor and product ions.

    • Propose fragmentation pathways consistent with the observed product ions.

Signaling Pathways and Mechanisms of Action

Quinine's therapeutic effects and potential side effects are rooted in its interactions with various biological pathways. This section provides a visual representation and description of its key mechanisms.

Antimalarial Mechanism: Inhibition of Hemozoin Biocrystallization

The primary antimalarial action of quinine involves the disruption of the detoxification pathway for heme in the malaria parasite, Plasmodium falciparum.

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinine Quinine Quinine->Heme Binds to Quinine->Hemozoin Inhibits formation

Caption: Quinine inhibits the formation of hemozoin, leading to the accumulation of toxic heme and parasite death.

Quinine is believed to interfere with the parasite's ability to convert toxic heme, a byproduct of hemoglobin digestion, into an inert crystalline form called hemozoin[7][8]. This leads to the accumulation of free heme, which is toxic to the parasite and ultimately results in its death.

Inhibition of Potassium Channels

Quinine is a known inhibitor of various potassium channels, which contributes to some of its therapeutic and adverse effects.

Potassium_Channel_Inhibition cluster_cell_membrane Cell Membrane K_Channel Potassium Channel K_ions_out K+ Efflux K_Channel->K_ions_out Membrane_Potential Membrane Potential Regulation K_ions_out->Membrane_Potential K_ions_in K+ K_ions_in->K_Channel Quinine Quinine Quinine->K_Channel Blocks

Caption: Quinine blocks potassium channels, altering ion flux and cellular membrane potential.

By blocking potassium channels, quinine can affect cellular excitability and ion homeostasis[9][10]. This action is implicated in its effects on muscle and cardiac function.

Modulation of the AKT Signaling Pathway

Recent studies have indicated that quinine can inhibit the AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.

AKT_Signaling_Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors AKT->Downstream phosphorylates Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes Quinine Quinine Quinine->AKT Inhibits

Caption: Quinine inhibits the AKT signaling pathway, potentially affecting cell growth and survival.

The inhibition of the AKT pathway by quinine suggests its potential role in modulating cellular processes beyond its antimalarial activity and may contribute to some of its observed side effects[11]. This interaction opens avenues for further research into the broader pharmacological profile of this important drug.

References

An In-depth Technical Guide to the Molecular Formula and Weight of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular formula and weight of quinine sulfate, catering to researchers, scientists, and professionals in drug development. It details the physicochemical properties of both the anhydrous and dihydrate forms of the compound, outlines the experimental methodologies for their characterization, and presents a logical workflow for these analytical procedures.

Quantitative Data Summary

This compound can exist in both an anhydrous and a dihydrate form. The presence of water of hydration significantly impacts its molecular formula and weight. The following table summarizes these key quantitative data points.

PropertyThis compound (Anhydrous)This compound (Dihydrate)
Molecular Formula C₄₀H₅₀N₄O₈S[1][2][3](C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O or C₄₀H₅₄N₄O₁₀S[4][5][6][7]
Molecular Weight 746.91 g/mol [2]782.94 g/mol [6][8][9]
Synonyms Quinine sulphate, this compound anhydrous[1]This compound (2:1) (salt) dihydrate, Quinine hemisulfate salt monohydrate[4]

Experimental Protocols for Characterization

The determination and confirmation of the molecular formula and weight of this compound, along with its purity and structural integrity, involve a combination of spectroscopic, spectrometric, and thermal analysis techniques. Below are detailed methodologies for key experiments.

2.1. Titrimetric Assay for Purity and Equivalent Weight Determination

This method is used to determine the purity of a this compound sample, which can be used to confirm its equivalent weight.

  • Principle: A non-aqueous acid-base titration is performed. The basic nitrogen atoms in the quinine molecule are titrated with a standardized solution of a strong acid in a non-aqueous solvent.

  • Apparatus:

    • Microburet

    • Analytical balance

    • Volumetric flasks

    • Beakers

  • Reagents:

    • This compound sample

    • Acetic anhydride

    • 0.1 N Perchloric acid

    • Malachite green indicator solution (1%)

  • Procedure:

    • Accurately weigh approximately 200 mg of the this compound sample.

    • Dissolve the sample in 20 ml of acetic anhydride.

    • Add 2 drops of 1% malachite green indicator solution.

    • Titrate the solution with 0.1 N perchloric acid from a microburet until the endpoint is reached, indicated by a color change to yellow.

    • Perform a blank determination by titrating the solvent mixture without the sample.

    • The purity is calculated based on the volume of titrant consumed, where each mL of 0.1 N perchloric acid is equivalent to 24.90 mg of (C₂₀H₂₄N₂O₂)₂·H₂SO₄[8].

2.2. Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a fundamental technique for the direct determination of the molecular weight of a compound.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the molecular ion provides the molecular weight.

  • Instrumentation:

    • Mass spectrometer (e.g., Quadrupole, Time-of-Flight)

    • Ionization source (e.g., Electrospray Ionization - ESI)

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and methanol with a small amount of formic acid to promote ionization.

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The resulting spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The molecular weight is calculated by subtracting the mass of a proton from the observed m/z value.

2.3. Spectroscopic Analysis (¹H NMR, IR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure, which is intrinsically linked to the molecular formula.

  • ¹H NMR Spectroscopy: Provides detailed information about the hydrogen atoms in the molecule, confirming the carbon-hydrogen framework. ChemicalBook provides reference spectra for this compound dihydrate[10].

  • IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

2.4. X-ray Crystallography for Absolute Structure Determination

For crystalline solids like this compound, single-crystal X-ray diffraction provides the most definitive structural information, confirming the molecular formula and stereochemistry.

  • Principle: A crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.

  • Procedure:

    • Grow a single crystal of this compound suitable for X-ray diffraction.

    • Mount the crystal on a goniometer in the X-ray diffractometer.

    • Collect the diffraction data.

    • Process the data to solve and refine the crystal structure. This will yield the precise atomic coordinates, bond lengths, and bond angles, confirming the molecular formula and connectivity. The Crystallography Open Database contains an entry for this compound dihydrate with detailed crystallographic data[11].

2.5. Thermal Analysis (TGA/DSC) for Hydration State

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the presence and quantity of water of hydration.

  • Principle:

    • TGA: Measures the change in mass of a sample as a function of temperature. A mass loss at temperatures corresponding to the boiling point of water indicates the presence of water of hydration.

    • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. Endothermic peaks can correspond to the loss of water.

  • Procedure:

    • Place a small, accurately weighed amount of the this compound sample into the TGA or DSC sample pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The TGA thermogram will show a weight loss step corresponding to the loss of water molecules. The percentage of weight loss can be used to calculate the number of water molecules per formula unit.

    • The DSC thermogram can show endothermic peaks associated with the desolvation process[2][4].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound such as this compound.

G Experimental Workflow for this compound Characterization cluster_0 Initial Analysis cluster_1 Structural & Molecular Weight Determination cluster_2 Solid-State Characterization cluster_3 Purity & Assay A Sample Acquisition B Visual Inspection A->B C Solubility Studies B->C D Mass Spectrometry (MS) (Molecular Weight) C->D E NMR Spectroscopy (Structure Confirmation) C->E F IR Spectroscopy (Functional Groups) C->F G X-Ray Powder Diffraction (XRPD) (Crystalline Form) C->G H Thermal Analysis (TGA/DSC) (Hydration State) C->H I Microscopy (SEM) (Morphology) C->I J Titrimetric Assay (Purity) C->J K Chromatography (HPLC) (Impurity Profiling) C->K

Caption: A logical workflow for the comprehensive physicochemical characterization of this compound.

References

A Technical Guide to Understanding and Measuring the Fluorescence Quantum Yield of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of quinine sulfate, a widely used standard in fluorescence spectroscopy. This document details the underlying principles of this compound's fluorescence, presents established quantum yield values with their experimental context, and offers a detailed protocol for the relative measurement of fluorescence quantum yield.

Introduction to Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon, transitions to an excited electronic state and subsequently emits a photon to return to its ground state. The emitted photon is of lower energy (longer wavelength) than the absorbed photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), defined as the ratio of the number of photons emitted to the number of photons absorbed.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light. Due to its stable and well-characterized fluorescence properties, this compound is a cornerstone standard for determining the relative fluorescence quantum yields of unknown samples.[1]

The Photophysics of this compound Fluorescence

The fluorescence of quinine is highly dependent on its chemical environment, particularly the pH. In acidic solutions, the quinine molecule becomes protonated at two sites: the quinoline ring nitrogen and the quinuclidine nitrogen. This doubly protonated form, the this compound dication, is the species responsible for the strong fluorescence typically observed.[2][3]

The protonation of the nitrogen atoms alters the electronic structure of the molecule, leading to a significant enhancement of fluorescence intensity.[4] Specifically, protonation can suppress non-radiative decay pathways, such as photoinduced electron transfer (PET), thereby increasing the likelihood of radiative decay (fluorescence).[5]

G cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) cluster_relaxation Relaxation Pathways QS This compound QSD This compound Dication (QS²⁺) QS->QSD Protonation H2SO4 Sulfuric Acid (Solvent) QSD_excited Excited QS²⁺ QSD->QSD_excited Photon Absorption (Excitation) Fluorescence Fluorescence (Photon Emission) QSD_excited->Fluorescence NonRadiative Non-Radiative Decay (Heat) QSD_excited->NonRadiative Fluorescence->QSD Return to S₀ NonRadiative->QSD Return to S₀

Mechanism of this compound Fluorescence in Acidic Media.

Quantitative Data: Fluorescence Quantum Yield of this compound

This compound's quantum yield is most commonly determined in a sulfuric acid solution. However, recent studies have highlighted the temperature sensitivity of this standard and have proposed perchloric acid as a more stable alternative.[6][7] The following table summarizes key quantum yield values and their associated experimental conditions.

Quantum Yield (ΦF)SolventExcitation Wavelength (λex)Temperature (°C)Reference
0.5460.5 M H₂SO₄310 nmNot SpecifiedEaton, 1988[8]
0.510.1 N H₂SO₄350 nmNot Specified[3]
~0.580.1 M H₂SO₄350 nm22[1][9]
0.600.1 M HClO₄347.5 nm20-45[6][7]

Note: The quantum yield of this compound in sulfuric acid exhibits a significant temperature dependence, decreasing by approximately 0.45% per degree Celsius increase near room temperature.[6][7] In contrast, the quantum yield in 0.1 M perchloric acid shows negligible temperature dependence in the 20-45 °C range.[6][7]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The most common method for determining the fluorescence quantum yield of an unknown compound is the relative method, which compares the fluorescence of the unknown sample to that of a standard with a known quantum yield, such as this compound.[10][11]

The following equation is used for the calculation:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • n is the refractive index of the solvent.

  • The subscript x denotes the unknown sample.

  • The subscript st denotes the standard (this compound).

G cluster_prep A. Solution Preparation cluster_abs B. Absorbance Measurement cluster_flu C. Fluorescence Measurement cluster_calc D. Data Analysis & Calculation A1 Prepare stock solutions of standard (this compound) and unknown sample. A2 Prepare a series of dilutions for both standard and unknown. A1->A2 B1 Measure absorbance spectra for all diluted solutions. A2->B1 Solutions B2 Ensure absorbance at λex is < 0.1 to avoid inner filter effects. B1->B2 C1 Record corrected fluorescence emission spectra for all solutions at the same λex. B2->C1 Validated Solutions C2 Integrate the area under each emission spectrum. C1->C2 D1 Plot integrated fluorescence intensity vs. absorbance for both standard and unknown. C2->D1 Integrated Intensities & Absorbance Values D2 Determine the slope (gradient) of the linear fit for each plot. D1->D2 D3 Calculate Φx using the comparative quantum yield equation. D2->D3

Workflow for Relative Fluorescence Quantum Yield Determination.
Detailed Methodology

4.1.1 Materials and Instrumentation

  • Standard: this compound dihydrate

  • Solvent for Standard: 0.1 M Perchloric acid (recommended for temperature stability) or 0.1 M Sulfuric acid.

  • Unknown Sample and Appropriate Solvent

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with a corrected emission channel

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

4.1.2 Solution Preparation

  • Prepare a stock solution of this compound (e.g., 10 mg/L) in the chosen acidic solvent.

  • Prepare a series of dilutions from the stock solution to create at least five concentrations. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

  • Prepare a stock solution of the unknown sample in a suitable solvent. The solvent for the unknown should ideally have a similar refractive index to the standard's solvent. If not, the refractive indices must be accounted for in the final calculation.

  • Prepare a series of dilutions of the unknown sample in the same manner as the standard, ensuring their absorbance values also fall within the 0.01 to 0.1 range at the excitation wavelength.

4.1.3 Absorbance Measurements

  • Record the absorbance spectrum for each diluted solution of both the standard and the unknown sample using a UV-Vis spectrophotometer.

  • Use the appropriate solvent as a blank.

  • Note the absorbance value at the excitation wavelength (λex) that will be used for the fluorescence measurements. This wavelength should be one at which both the standard and the sample absorb.[12]

4.1.4 Fluorescence Measurements

  • Set the excitation wavelength on the spectrofluorometer.

  • Record the corrected fluorescence emission spectrum for each of the diluted solutions of this compound and the unknown sample.

  • It is critical to keep all instrument parameters (e.g., excitation and emission slit widths, integration time) constant throughout all measurements.[13]

  • Record the emission spectrum of the solvent blank for both the standard and unknown samples.

4.1.5 Data Analysis

  • Subtract the integrated intensity of the respective solvent blank from the integrated fluorescence intensity of each sample and standard spectrum.

  • For both the this compound standard and the unknown sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Perform a linear regression on each set of data points. The slope of this line is the gradient (Grad).

  • Using the known quantum yield of this compound (Φst), the calculated gradients (Gradst and Gradx), and the refractive indices of the solvents (nst and nx), calculate the quantum yield of the unknown sample (Φx) using the formula provided above.

Conclusion

This compound remains an essential standard in fluorescence spectroscopy due to its strong and well-documented fluorescence properties. A thorough understanding of its photophysical behavior, particularly the influence of the solvent environment and temperature, is crucial for accurate and reproducible measurements. By following a meticulous experimental protocol, researchers can reliably use this compound to determine the fluorescence quantum yields of novel compounds, a critical parameter in fields ranging from materials science to drug development. For the highest accuracy, the use of this compound in 0.1 M perchloric acid is recommended to minimize temperature-induced variability.

References

Preliminary Investigation of Quinine Sulfate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of quinine sulfate derivatives, focusing on their synthesis, characterization, and biological activities. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Quinine, a natural alkaloid isolated from the bark of the Cinchona tree, has a long history in medicine, primarily as an antimalarial agent. Its unique chemical structure, featuring a quinoline core linked to a quinuclidine moiety, has made it a versatile scaffold for the development of new therapeutic agents.[1] Modification of the this compound molecule can lead to derivatives with enhanced biological activities and novel pharmacological profiles, including anticancer, antiviral, and antibacterial properties.[2] This guide details the methodologies for synthesizing and evaluating these derivatives, presents key quantitative data, and illustrates the underlying biological pathways.

Synthesis of this compound Derivatives

The synthesis of quinine derivatives often involves modification at the C-9 hydroxyl group or the quinuclidine nitrogen. Esterification of the C-9 hydroxyl group is a common strategy to produce a variety of derivatives.[3][4]

General Experimental Protocol for C-9 Esterification of Quinine

This protocol describes a general method for the synthesis of C-9 ester derivatives of quinine.

Materials:

  • Quinine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve quinine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add the desired acyl chloride or carboxylic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired ester derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its purity.

Biological Activity and Data Presentation

This compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for various derivatives against different biological targets.

Anticancer Activity

The antiproliferative activity of quinine derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Table 1: In Vitro Anticancer Activity of Quinine Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Quinine >100>100>100[5]
Quinoline-Chalcone Hybrid 12e 5.215.34-[6]
Phenylsulfonylurea Derivative 7 6.55-7.47[6]
Quinoline-Pyridine Hybrid 12 0.5--[5]

Note: The specific structures of the hybrid and derivative compounds can be found in the cited references.

Antimicrobial Activity

The antimicrobial potential of quinine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antibacterial Activity of Quinine Derivatives (MIC in µM)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliReference
Quinine 31.1124.762.3[7]
Quinine-Piperidine Conjugate 23.794.923.7[7]
Quinine-Anabasine Conjugate 27.8-111.2[7]

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds (quinine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[10][11]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which quinine derivatives exert their biological effects is crucial for rational drug design.

Anticancer Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

Several quinoline-based compounds have been shown to exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[12][13][14][15][16][17] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[13]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits QuinineDerivative Quinine Derivative QuinineDerivative->PI3K inhibits QuinineDerivative->Akt inhibits QuinineDerivative->mTORC1 inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by quinine derivatives.

Quinine derivatives can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, leading to the suppression of downstream signaling that promotes cell growth and survival, and ultimately inducing apoptosis in cancer cells.

Antiviral Mechanism of Action

The antiviral activity of quinine and its derivatives is multifaceted.[18] One of the proposed mechanisms involves the disruption of viral entry and replication.[18] For enveloped viruses, this can occur through the alkalinization of endosomes, which prevents the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm.[18]

Antiviral_Mechanism cluster_Cell Virus Enveloped Virus Endocytosis Endocytosis Virus->Endocytosis enters cell via Cell Host Cell Endosome Endosome Endocytosis->Endosome pH Endosomal Acidification Endosome->pH undergoes Fusion Viral-Endosomal Membrane Fusion Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication QuinineDerivative Quinine Derivative QuinineDerivative->pH inhibits pH->Fusion triggers Experimental_Workflow Synthesis Synthesis of Quinine Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MTT) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Mechanism Mechanism of Action Studies InVitro->Mechanism SAR->Synthesis informs SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Methodological & Application

Application Notes and Protocols for the Preparation of Quinine Sulfate Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinine sulfate is a fluorescent standard reference material widely used in the calibration of fluorescence spectrometers and in various analytical methods, including the quantification of quinine in beverages and pharmaceutical preparations.[1][2] The preparation of accurate and stable standard solutions is critical for obtaining reliable and reproducible results. These application notes provide a detailed protocol for the preparation of this compound standard solutions, intended for researchers, scientists, and drug development professionals.

Core Principles

The preparation of this compound standard solutions involves the creation of a concentrated stock solution from which a series of more dilute working standards are prepared. The use of an acidic solvent, typically sulfuric acid, is essential to ensure the complete dissolution and stability of this compound and to enhance its fluorescence.[3][4] Due to the light sensitivity of quinine, proper storage of the solutions is crucial to maintain their integrity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of this compound standard solutions.

Table 1: Reagents and Materials

Reagent/MaterialSpecification
This compound dihydrateAnalytical standard, purity ≥ 98.6%
Sulfuric acid (H₂SO₄)Concentrated, ACS grade
Perchloric acid (HClO₄)Concentrated, ACS grade (Alternative)
Distilled or deionized waterHigh-purity
Volumetric flasksClass A
PipettesCalibrated
Amber glass bottlesFor storage

Table 2: Stock and Working Solution Preparation

SolutionSolute Mass/VolumeSolventFinal Concentration
Stock Solution 1 120.7 mg this compound Dihydrate0.05 M H₂SO₄ in 1 L flask100 mg/L (100 ppm) Quinine
Stock Solution 2 100 mg this compound0.105 M HClO₄ in 1 L flask0.1 mg/mL (100 ppm)
Intermediate Stock 10 mL of 1000 ppm Stock Solution0.05 M H₂SO₄ in 1 L flask10 ppm
Working Standard 1 10 mL of 100 ppm Stock Solution0.105 M HClO₄ in 1 L flask1 µg/mL (1 ppm)
Working Standard 2 1 mL of 10 ppm Intermediate Stock0.05 M H₂SO₄ in 10 mL flask1.0 ppm
Working Standard 3 0.75 mL of 10 ppm Intermediate Stock0.05 M H₂SO₄ in 10 mL flask0.75 ppm
Working Standard 4 0.5 mL of 10 ppm Intermediate Stock0.05 M H₂SO₄ in 10 mL flask0.5 ppm
Working Standard 5 0.3 mL of 10 ppm Intermediate Stock0.05 M H₂SO₄ in 10 mL flask0.3 ppm
Working Standard 6 0.1 mL of 10 ppm Intermediate Stock0.05 M H₂SO₄ in 10 mL flask0.1 ppm

Table 3: Solution Stability and Storage

SolutionStorage ConditionsStability
Stock Solution (0.1 mg/mL in 0.105 M HClO₄)Stored in the dark in a well-stoppered glass bottle3 months[5]
Working Solution (1 µg/mL in 0.105 M HClO₄)Stored in the dark in a well-stoppered glass bottle1 month[5]
Stock Solution (1000 mg/L in 0.05 M H₂SO₄)Stored in a labeled amber glass bottle at 4°CUp to 6 months[6]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound standard solutions.

Protocol 1: Preparation of 100 mg/L Quinine Stock Solution in 0.05 M Sulfuric Acid

This protocol is suitable for general fluorescence spectroscopy applications.

Materials:

  • This compound dihydrate

  • Concentrated sulfuric acid

  • Distilled water

  • 1000 mL volumetric flask

  • Analytical balance

  • Amber glass storage bottle

Procedure:

  • Prepare 0.05 M H₂SO₄: Carefully add 2.8 mL of concentrated H₂SO₄ to approximately 500 mL of distilled water in a 1 L flask. Dilute to the mark with distilled water and mix well.

  • Weigh this compound: Accurately weigh 120.7 mg of this compound dihydrate.[4]

  • Dissolve: Quantitatively transfer the weighed this compound to a 1000 mL volumetric flask.

  • Add Acid and Dilute: Add a portion of the 0.05 M H₂SO₄ to the flask and swirl to dissolve the solid.[6]

  • Bring to Volume: Once dissolved, dilute to the mark with 0.05 M H₂SO₄.

  • Mix and Store: Stopper the flask and invert several times to ensure homogeneity. Transfer the solution to a labeled amber glass bottle and store in the dark.[4]

Protocol 2: Preparation of a 1000 ppm this compound Stock Solution and Serial Dilutions

This protocol is commonly used for creating a range of calibration standards.[3]

Materials:

  • This compound

  • 1 M Sulfuric acid

  • Distilled water

  • 100 mL and 1000 mL volumetric flasks

  • 10 mL volumetric flasks

  • Calibrated pipettes

  • Amber glass storage bottles

Procedure:

  • Prepare 1000 ppm Stock Solution:

    • Accurately weigh 100 mg of this compound.

    • Quantitatively transfer it to a 100 mL volumetric flask.

    • Add approximately 50 mL of 1 M sulfuric acid and swirl to dissolve.

    • Dilute to the mark with distilled water and mix thoroughly.

  • Prepare 10 ppm Intermediate Stock Solution:

    • Pipette 10 mL of the 1000 ppm stock solution into a 1000 mL volumetric flask.

    • Dilute to the mark with 0.05 M H₂SO₄ and mix well.

  • Prepare Working Standard Solutions (0.1 - 1.0 ppm):

    • Label a series of 10 mL volumetric flasks for each desired concentration (e.g., 0.1, 0.3, 0.5, 0.75, 1.0 ppm).[3]

    • Using a calibrated pipette, transfer the appropriate volume of the 10 ppm intermediate stock solution into each flask as indicated in Table 2.

    • Dilute each flask to the mark with 0.05 M H₂SO₄.

    • Stopper and invert each flask multiple times to ensure proper mixing.

    • A blank solution should be prepared using only the 0.05 M H₂SO₄ solvent.[3]

Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_stock Stock Solution Preparation (1000 ppm) cluster_intermediate Intermediate Stock Preparation (10 ppm) cluster_working Working Standard Preparation weigh Weigh 100 mg this compound transfer_stock Transfer to 100 mL Volumetric Flask weigh->transfer_stock add_acid_stock Add 50 mL of 1 M H₂SO₄ and Dissolve transfer_stock->add_acid_stock dilute_stock Dilute to Volume with Distilled Water add_acid_stock->dilute_stock stock_solution 1000 ppm Stock Solution dilute_stock->stock_solution pipette_intermediate Pipette 10 mL of 1000 ppm Stock stock_solution->pipette_intermediate transfer_intermediate Transfer to 1 L Volumetric Flask pipette_intermediate->transfer_intermediate dilute_intermediate Dilute to Volume with 0.05 M H₂SO₄ transfer_intermediate->dilute_intermediate intermediate_solution 10 ppm Intermediate Stock dilute_intermediate->intermediate_solution pipette_working Pipette Aliquots of 10 ppm Stock intermediate_solution->pipette_working transfer_working Transfer to 10 mL Volumetric Flasks pipette_working->transfer_working dilute_working Dilute to Volume with 0.05 M H₂SO₄ transfer_working->dilute_working working_solutions Working Standards (0.1-1.0 ppm) dilute_working->working_solutions

Caption: Workflow for preparing this compound Standard Solutions.

G cluster_stability Factors Affecting Solution Stability cluster_mitigation Mitigation Strategies stability Solution Stability light Light Exposure light->stability Degradation amber_bottle Use Amber Bottles light->amber_bottle storage_temp Storage Temperature storage_temp->stability Affects Degradation Rate refrigerate Refrigerate (4°C) storage_temp->refrigerate container Container Type container->stability Leaching/Adsorption glassware Use Glassware container->glassware ph pH of Solvent ph->stability Solubility/Fluorescence acidic_solvent Use Acidic Solvent (e.g., H₂SO₄) ph->acidic_solvent

Caption: Logical relationships for ensuring this compound solution stability.

References

Application Note: Quinine Sulfate for Spectrofluorometer Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and standardized protocol for the use of quinine sulfate as a fluorescent standard for the calibration and validation of spectrofluorometers.

Introduction

Fluorescence spectroscopy is a highly sensitive analytical technique employed extensively in research and industry for the quantification of fluorescent molecules. The accuracy and reproducibility of fluorescence measurements are critically dependent on the proper calibration of the spectrofluorometer. This compound, a compound with a well-characterized and stable fluorescence quantum yield in an acidic medium, is a widely accepted standard for this purpose.[1][2][3] Its distinct excitation and emission spectra, coupled with its commercial availability in high purity, make it an ideal choice for validating instrument performance, determining relative fluorescence quantum yields of other compounds, and establishing a standardized fluorescence intensity scale.

This application note details the principles, protocols, and data presentation for using this compound to calibrate spectrofluorometers, ensuring reliable and consistent fluorescence measurements.

Principles of Fluorescence and the Role of a Calibration Standard

Fluorescence is a photoluminescent process where a molecule absorbs light at a specific wavelength (excitation) and subsequently emits light at a longer wavelength (emission). The intensity of the emitted light is, under controlled conditions, directly proportional to the concentration of the fluorescent substance.

A calibration standard like this compound is essential for several reasons:

  • Instrument Performance Verification: To ensure the spectrofluorometer's light source, monochromators, and detector are functioning correctly.

  • Correction for Instrumental Artifacts: To correct for wavelength-dependent variations in instrument components.

  • Inter-instrument Comparability: To allow for the comparison of fluorescence data obtained from different instruments.

  • Quantum Yield Determination: To serve as a reference for calculating the fluorescence quantum yield of unknown samples.

Below is a diagram illustrating the fundamental principle of fluorescence.

G GroundState Ground Electronic State (S0) ExcitedState Excited Singlet State (S1) GroundState->ExcitedState Absorption of Photon (hν_ex) ExcitedState->GroundState Emission of Photon (hν_em) Absorption Excitation Emission Fluorescence Emission VibrationalRelaxation Vibrational Relaxation

Caption: Principle of Fluorescence.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound as a fluorescence standard.

ParameterValueSolventCitation
Excitation Maximum (λex) ~350 nm (also a peak at ~250 nm)0.05 M H₂SO₄ or 0.1 M HClO₄[4][5][6][7][8][9]
Emission Maximum (λem) ~450 nm - 461 nm0.05 M H₂SO₄ or 0.1 M HClO₄[4][5][6][7]
Fluorescence Quantum Yield (Φf) 0.5460.05 M H₂SO₄[1][10]
0.600.1 M HClO₄ (less temperature dependent)[11][12]
Molar Extinction Coefficient (ε) 5,700 cm⁻¹M⁻¹ at 347.5 nmAcidic Solution[1]
Linear Concentration Range Up to ~10 µg/mL (or 10 ppm)0.05 M H₂SO₄[6][13]

Note: The fluorescence quantum yield of this compound in sulfuric acid can be temperature-dependent. For high-precision measurements, quinine in 0.1 M perchloric acid is recommended as it shows negligible temperature dependence between 20 and 45 °C.[11]

Experimental Protocols

This section provides detailed protocols for preparing this compound standards and performing spectrofluorometer calibration.

  • This compound dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water (18 MΩ·cm)

  • Volumetric flasks (100 mL, 250 mL, 1000 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

  • Add approximately 500 mL of deionized water to a 1000 mL volumetric flask.

  • Carefully add 2.78 mL of concentrated sulfuric acid to the water. Caution: Always add acid to water, not the other way around, as the reaction is exothermic.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Accurately weigh 120.7 mg of this compound dihydrate.[14]

  • Transfer the weighed powder to a 1000 mL volumetric flask.

  • Add a small amount of 0.05 M H₂SO₄ to dissolve the powder.

  • Once dissolved, dilute to the mark with 0.05 M H₂SO₄. This yields a 100 ppm (µg/mL) stock solution.

  • Store the stock solution in a dark, cool place. It is recommended to prepare fresh solutions daily for best results.[14]

Prepare a series of calibration standards by diluting the stock solution with 0.05 M H₂SO₄. An example dilution series is provided below:

Standard Concentration (ppm)Volume of 100 ppm Stock (mL)Final Volume (mL)
0.50.5100
1.01.0100
2.52.5100
5.05.0100
7.57.5100
10.010.0100

The following diagram illustrates the workflow for calibrating a spectrofluorometer using this compound standards.

G Start Start PrepareReagents Prepare 0.05 M H₂SO₄ and This compound Stock Solution Start->PrepareReagents PrepareStandards Prepare a Series of Calibration Standards PrepareReagents->PrepareStandards InstrumentSetup Set Spectrofluorometer Parameters (λex=350 nm, λem=450 nm) PrepareStandards->InstrumentSetup MeasureBlank Measure Fluorescence of Blank (0.05 M H₂SO₄) InstrumentSetup->MeasureBlank MeasureStandards Measure Fluorescence of Each Calibration Standard MeasureBlank->MeasureStandards PlotData Plot Fluorescence Intensity vs. Concentration MeasureStandards->PlotData GenerateCurve Generate Calibration Curve (Linear Regression) PlotData->GenerateCurve End Calibration Complete GenerateCurve->End

Caption: Spectrofluorometer Calibration Workflow.

  • Turn on the spectrofluorometer and allow the lamp to stabilize (typically 15-30 minutes).

  • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[6][7] Set appropriate slit widths (e.g., 5 nm for both excitation and emission).[7]

  • Fill a clean quartz cuvette with the 0.05 M H₂SO₄ blank solution and place it in the sample holder.

  • Zero the instrument by setting the fluorescence intensity of the blank to zero.

  • Rinse the cuvette with the lowest concentration standard before filling it.

  • Measure the fluorescence intensity of each calibration standard, starting from the lowest concentration and proceeding to the highest.

  • Record the fluorescence intensity for each standard.

  • Plot the fluorescence intensity (y-axis) against the corresponding this compound concentration (x-axis).

  • Perform a linear regression analysis on the data points.

  • The resulting calibration curve should be linear, and the coefficient of determination (R²) should be ≥ 0.995 for a good calibration.[15]

  • The equation of the line (y = mx + c) can be used to determine the concentration of unknown samples based on their fluorescence intensity.

Considerations and Troubleshooting

  • Inner Filter Effect: At high concentrations, the absorption of excitation light by the sample can lead to a non-linear relationship between concentration and fluorescence intensity. It is crucial to work within the linear range of the assay.[1]

  • Quenching: The presence of certain substances, such as halide ions (e.g., Cl⁻), can decrease the fluorescence intensity. Ensure that all glassware is thoroughly cleaned and that the solvent does not contain quenching agents.[9]

  • Photobleaching: Prolonged exposure of the sample to the excitation light can lead to the photochemical destruction of the fluorophore. Minimize exposure time where possible.

  • Temperature: As mentioned, temperature can affect the quantum yield. Maintain a constant temperature during all measurements.[11]

By following these detailed protocols and considerations, researchers can confidently use this compound to ensure the accurate and reliable performance of their spectrofluorometers.

References

Application of Quinine Sulfate in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of quinine sulfate and its derivatives in asymmetric catalysis. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the adoption and exploration of these powerful catalytic systems.

Quinine, a naturally occurring cinchona alkaloid, and its derivatives have emerged as privileged scaffolds in the field of asymmetric catalysis. Their rigid chiral framework, coupled with the presence of multiple functional groups, allows for the creation of highly effective organocatalysts. These catalysts are particularly valued for their ability to promote a wide range of stereoselective transformations, leading to the synthesis of enantiomerically enriched compounds that are crucial in drug discovery and development. This document details the application of quinine-based catalysts in several key asymmetric reactions, providing protocols and performance data to guide researchers in their synthetic endeavors.

Asymmetric Synthesis of Chiral Sulfinamides Using Quinine as a Chiral Auxiliary

Chiral sulfinamides are important building blocks in organic synthesis, serving as versatile intermediates for the preparation of a variety of sulfur-containing chiral compounds. A robust method for the asymmetric synthesis of N-alkyl chiral sulfinamides utilizes inexpensive (-)-quinine as a chiral auxiliary. This approach offers high yields and excellent enantioselectivity.

Quantitative Data
Amine SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
BenzylamineN-Benzyl-p-toluenesulfinamide95>99:199
(R)-α-MethylbenzylamineN-((R)-α-Methylbenzyl)-p-toluenesulfinamide92>99:198
2-PhenylethylamineN-(2-Phenylethyl)-p-toluenesulfinamide94>99:199
AllylamineN-Allyl-p-toluenesulfinamide88>99:197
Experimental Protocol

General Procedure for the Synthesis of N-Alkyl Chiral Sulfinamides: [1]

  • A solution of the corresponding amine (5.09 mmol, 5 equivalents) in anhydrous tetrahydrofuran (THF, 5 mL) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (n-BuLi, 4.5 equivalents) is added slowly to the cooled solution. The mixture is stirred for 45 minutes at -78 °C.

  • A solution of quinine p-toluenesulfinate (1.02 mmol) in THF (5 mL) is then added to the reaction mixture at -78 °C.

  • After stirring for 10 minutes, the reaction is quenched by the addition of aqueous ammonium chloride solution (10 mL).

  • The product is extracted with ethyl acetate (20 mL). The aqueous layer is further extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N-alkyl chiral sulfinamide.

  • The quinine auxiliary can be recovered and recycled.[1]

Experimental Workflow

G cluster_prep Amine Deprotonation cluster_reaction Sulfinamide Formation cluster_workup Workup and Purification Amine Amine in THF Cooling1 Cool to -78 °C Amine->Cooling1 nBuLi Add n-BuLi Cooling1->nBuLi Stir1 Stir for 45 min nBuLi->Stir1 Addition Add to Amine Solution Stir1->Addition QuinineSulfinate Quinine Sulfinate in THF QuinineSulfinate->Addition Stir2 Stir for 10 min Addition->Stir2 Quench Quench with aq. NH4Cl Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Chiral Sulfinamide Purify->Product

Workflow for Asymmetric Sulfinamide Synthesis

Quinine-Derived Squaramide Catalyzed Asymmetric Michael Addition

Bifunctional quinine-derived squaramide catalysts have proven to be highly effective in promoting asymmetric Michael additions. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, leading to high enantioselectivity. A notable example is the Michael addition of diphenyl phosphite to nitroalkenes.

Quantitative Data
Nitroalkene SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
trans-β-Nitrostyrene109997
(E)-1-Nitro-2-(4-chlorophenyl)ethene109896
(E)-1-Nitro-2-(4-methoxyphenyl)ethene109998
(E)-1-Nitro-2-(2-naphthyl)ethene109595
Experimental Protocol

General Procedure for Squaramide-Catalyzed Michael Addition of Diphenyl Phosphite to Nitroalkenes: [2]

  • To a solution of the nitroalkene (0.20 mmol) and the quinine-derived squaramide catalyst (0.020 mmol, 10 mol%) in dichloromethane (CH2Cl2, 1.0 mL) at room temperature, stir the mixture.

  • Cool the reaction mixture in an ice-water bath for 10 minutes.

  • Add diphenyl phosphite (0.25 mmol) to the cooled mixture.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a gradient of hexanes:ethyl acetate (starting from 10:1) to afford the desired chiral β-nitro phosphonate.

Proposed Catalytic Cycle

G Catalyst Quinine-Squaramide Catalyst Intermediate1 Activated Nucleophile (Hydrogen Bonding) Catalyst->Intermediate1 Activates Intermediate2 Activated Electrophile (Hydrogen Bonding) Catalyst->Intermediate2 Activates Nucleophile Diphenyl Phosphite Nucleophile->Intermediate1 Electrophile Nitroalkene Electrophile->Intermediate2 TransitionState Ternary Transition State Intermediate1->TransitionState Intermediate2->TransitionState Product Chiral β-Nitro Phosphonate TransitionState->Product Product->Catalyst Regenerates

Proposed Catalytic Cycle for Michael Addition

Asymmetric Sulfa-Michael Addition Catalyzed by a Bifunctional Quinine-Derived Sulfonamide

The development of bifunctional organocatalysts has significantly advanced the field of asymmetric sulfa-Michael additions. A quinine-derived sulfonamide organocatalyst can effectively catalyze the conjugate addition of thiols to α,β-unsaturated ketones, yielding chiral β-sulfanyl ketones with high enantiopurity.

Quantitative Data
Chalcone DerivativeThiolCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
trans-ChalconeNaphthalene-1-thiol19596
4'-Methyl-trans-chalconeNaphthalene-1-thiol19295
4'-Methoxy-trans-chalconeNaphthalene-1-thiol19694
4'-Chloro-trans-chalconeNaphthalene-1-thiol19097
Experimental Protocol

General Procedure for Asymmetric Sulfa-Michael Addition: [3]

  • In a reaction vial, dissolve the trans-chalcone derivative (0.2 mmol) and the quinine-derived sulfonamide catalyst (0.002 mmol, 1 mol%) in toluene (1.0 mL) at room temperature.

  • Add naphthalene-1-thiol (0.24 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the enantiomerically enriched β-sulfanyl ketone.

Logical Relationship of Bifunctional Catalysis

G cluster_activation Dual Activation Catalyst Bifunctional Quinine-Sulfonamide Catalyst Quinuclidine Quinuclidine Moiety (Brønsted Base) Catalyst->Quinuclidine Sulfonamide Sulfonamide Moiety (Brønsted Acid) Catalyst->Sulfonamide Nucleophile Thiol (Nucleophile) Quinuclidine->Nucleophile Activates Electrophile Chalcone (Electrophile) Sulfonamide->Electrophile Activates Product Chiral β-Sulfanyl Ketone Nucleophile->Product Electrophile->Product

Dual Activation by a Bifunctional Catalyst

Quinine-Catalyzed Asymmetric Synthesis of Axially Chiral Biaryls

Simple quinine can act as an effective organocatalyst in the synthesis of non-C2-symmetrical, axially chiral biaryls. These compounds are valuable as chiral ligands and organocatalysts themselves. The reaction involves the addition of naphthols to halogenated quinones, affording configurationally stable atropisomers in good yield and stereoselectivity.[4]

Quantitative Data
Naphthol SubstrateQuinone SubstrateYield (%)Enantiomeric Excess (ee %)
2-Naphthol2,6-Dichlorobenzoquinone8592
2-Naphthol2,5-Dichlorobenzoquinone8288
6-Bromo-2-naphthol2,6-Dichlorobenzoquinone9095
2-Naphthol2,3,5,6-Tetrachlorobenzoquinone7885
Experimental Protocol

General Procedure for the Asymmetric Synthesis of Biaryls: [4]

  • To a solution of the naphthol (0.2 mmol) and quinine (0.04 mmol, 20 mol%) in a suitable solvent such as dichloromethane or toluene (1.0 mL) at room temperature, add the halogenated quinone (0.24 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • After completion, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield the axially chiral biaryl product.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

These application notes and protocols demonstrate the versatility and power of this compound and its derivatives in asymmetric catalysis. The provided data and methodologies serve as a valuable resource for researchers aiming to synthesize complex chiral molecules with high stereocontrol. The continued exploration of cinchona alkaloid-based catalysts promises to deliver even more efficient and selective transformations for applications in medicinal chemistry and materials science.

References

Application Note: Determination of Quinine Sulfate Concentration Using UV-Visible Spectroscopy and Beer's Law

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine, a primary alkaloid derived from the bark of the Cinchona tree, is a well-known antimalarial drug and a common flavoring agent in beverages like tonic water. Its distinct fluorescent properties in acidic solutions make it a frequent subject of spectroscopic analysis.[1][2][3] Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and straightforward analytical technique for determining the concentration of absorbing species in a solution. This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the substance.[4] This application note provides a detailed protocol for the quantitative determination of quinine sulfate concentration using UV-Vis spectroscopy.

Principle: The Beer-Lambert Law

The Beer-Lambert Law, or Beer's Law, is the fundamental principle underlying quantitative absorption spectroscopy. The law states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it.[4] The mathematical expression of the law is:

A = εbc

Where:

  • A is the absorbance (unitless).

  • ε (epsilon) is the molar absorptivity coefficient, a constant specific to the substance at a given wavelength (units: L mol⁻¹ cm⁻¹).[4]

  • b is the path length of the cuvette, typically 1 cm.

  • c is the concentration of the analyte in the solution (units: mol L⁻¹).

By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.

Quantitative Data Summary

The following table summarizes key spectroscopic parameters for this compound dissolved in a dilute sulfuric acid medium.

ParameterValueSolventReference
Chemical Formula (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O-[2]
Molecular Weight 782.98 g/mol -[2]
Primary λmax ~347.5 - 350 nm0.1 M - 0.5 M H₂SO₄[1][5][6]
Secondary λmax ~250 nm0.1 M H₂SO₄[7][8]
Molar Absorptivity (ε) at ~348 nm ~5,700 L mol⁻¹ cm⁻¹0.5 M H₂SO₄[5][9]

Experimental Protocols

Materials and Instrumentation

Reagents:

  • This compound dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized or distilled water

Instrumentation:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • 1 cm path length quartz cuvettes

  • Class A volumetric flasks (e.g., 100 mL, 250 mL, 1 L)

  • Class A volumetric pipettes (e.g., 1 mL, 2 mL, 5 mL, 10 mL)

  • Beakers and other standard laboratory glassware

Preparation of Solutions

5.1. Preparation of 0.1 M H₂SO₄ (Blank/Solvent) To prepare 1 L of 0.1 M H₂SO₄, carefully add 5.6 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water in a 1 L volumetric flask. Swirl to mix, allow the solution to cool to room temperature, and then dilute to the 1 L mark with deionized water.

5.2. Preparation of 100 mg/L this compound Stock Solution

  • Accurately weigh 100.0 mg of this compound dihydrate using an analytical balance.[10]

  • Transfer the solid to a 1 L volumetric flask.

  • Add approximately 500 mL of 0.1 M H₂SO₄ and swirl until the solid is completely dissolved.[10]

  • Dilute the flask to the 1 L mark with 0.1 M H₂SO₄.

  • Stopper the flask and invert it several times to ensure homogeneity. This solution should be stored in a dark or amber bottle as it is light-sensitive.[10]

5.3. Preparation of Standard Dilutions Prepare a series of standard solutions from the 100 mg/L stock solution via serial dilution using 0.1 M H₂SO₄ as the diluent. An example set of standards is provided below.

StandardStock Solution Volume (mL)Final Volume (mL)Concentration (mg/L)
11.01001.0
22.01002.0
34.01004.0
46.01006.0
58.01008.0
610.010010.0
Spectroscopic Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength to the λmax of this compound, approximately 348 nm.

  • Fill a quartz cuvette with the 0.1 M H₂SO₄ blank solution, place it in the spectrophotometer, and zero the instrument.

  • Rinse the cuvette with the first standard solution, then fill the cuvette and measure its absorbance. Record the value.

  • Repeat step 4 for all remaining standard solutions, starting from the lowest concentration and moving to the highest.

  • Measure the absorbance of the unknown sample solution. Ensure the sample is appropriately diluted with 0.1 M H₂SO₄ so that its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0).

Data Analysis
  • Construct a Calibration Curve: Plot a graph of Absorbance (y-axis) versus Concentration (mg/L) for the standard solutions.

  • Perform Linear Regression: Apply a linear regression analysis to the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 (e.g., >0.995) indicates a strong linear relationship.

  • Calculate Unknown Concentration: Use the equation of the line to calculate the concentration of the unknown sample. Substitute the measured absorbance of the unknown (y) into the equation and solve for concentration (x). Remember to account for any dilution factors applied to the original unknown sample.

Visualizations

Beer_s_Law_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Quinine Sulfate Dihydrate B Dissolve in 0.1 M H₂SO₄ in Volumetric Flask A->B C Create Stock Solution (e.g., 100 mg/L) B->C D Perform Serial Dilutions C->D E Prepare Standard Solutions (1-10 mg/L) D->E F Set λmax to ~348 nm E->F G Blank with 0.1 M H₂SO₄ F->G H Measure Absorbance of Standards & Unknown G->H I Plot Absorbance vs. Concentration H->I J Generate Calibration Curve (y = mx + c, R²) I->J K Calculate Concentration of Unknown J->K

Caption: Workflow for this compound concentration analysis.

Beer_s_Law_Relationship cluster_constants Constants for a Given System A Beer-Lambert Law A = εbc Abs Absorbance (A) (Measured by Spectrophotometer) A->Abs Directly Proportional To Conc Concentration (c) (Analyte to be Determined) A->Conc Directly Proportional To Eps Molar Absorptivity (ε) (Analyte Constant) Path Path Length (b) (Cuvette Constant, 1 cm)

Caption: Relationship of variables in the Beer-Lambert Law.

References

Application Note: Quantitative Analysis of Quinine in Tonic Water Using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinine, a naturally occurring alkaloid derived from the bark of the Cinchona tree, is a well-known antimalarial agent and is also used as a flavoring agent in beverages, most notably tonic water, to which it imparts a characteristic bitter taste.[1] Due to its potential for adverse health effects at high concentrations, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have set a maximum allowable limit for quinine in beverages to 83 parts per million (ppm).[1][2] Fluorescence spectroscopy offers a highly sensitive and selective method for the quantification of quinine in tonic water, making it an ideal technique for quality control in the beverage industry and for academic research.[1] Quinine is a fluorescent molecule with distinct excitation and emission spectra, typically exhibiting excitation maxima around 250 nm and 350 nm, and a strong emission maximum at approximately 450 nm in an acidic solution.[2] This application note provides a detailed protocol for the quantitative analysis of quinine in commercial tonic water samples using fluorescence spectroscopy.

Principle of the Method

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting it to an excited electronic state. The molecule then rapidly returns to its ground state, emitting a photon of a longer wavelength (lower energy). The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte in dilute solutions, a principle that forms the basis for its quantitative analysis.[2]

For quinine analysis, samples are typically prepared in a dilute acidic medium, such as sulfuric acid, which enhances and stabilizes its fluorescence.[1] A calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions of known quinine concentrations. The concentration of quinine in an unknown tonic water sample can then be determined by measuring its fluorescence intensity and interpolating the value from the calibration curve.[3]

Data Presentation

The following tables summarize key quantitative data relevant to the fluorescence analysis of quinine in tonic water.

Table 1: Spectroscopic and Instrument Parameters for Quinine Analysis

ParameterValueReference(s)
Excitation Wavelength (λex)~350 nm (or ~250 nm)[2]
Emission Wavelength (λem)~450 nm[2]
Excitation Slit Width2.5 - 5.0 nm[2][3]
Emission Slit Width2.5 - 5.0 nm[2][3]
PMT Voltage550 - 600 V[2][3]

Table 2: Quinine Concentration in Commercial Tonic Water Brands

Tonic Water BrandReported Quinine Concentration (ppm)Reference(s)
Canada Dry~65 ppm[4]
Schweppes~65 ppm[4]
Commercial Brand 161.0 ppm[3]
Commercial Brand 279.9 ppm[3]
Commercial Brand 357.0 ppm[3]
Commercial Brand 464.8 ppm[3]
Tonic Water 165 ± 0.2 ppm[5]
Tonic Water 255 ± 0.2 ppm[5]
Tonic Water 353 ± 0.3 ppm[5]
Tonic Water 453 ± 0.2 ppm[5]

Table 3: Example Calibration Standard Concentrations

StandardConcentration (ppm)
Blank0
Standard 10.05
Standard 20.2
Standard 30.5
Standard 41.0
Standard 51.5
Standard 65.0

Note: The range of calibration standards should encompass the expected diluted concentration of the tonic water sample. The example concentrations are compiled from multiple sources.[2][3]

Experimental Protocol

This protocol details the step-by-step methodology for the quantitative analysis of quinine in tonic water.

1. Materials and Reagents

  • Quinine sulfate dihydrate (or anhydrous quinine)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Commercial tonic water samples

  • Volumetric flasks (various sizes: 50 mL, 100 mL, 250 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes for fluorescence spectroscopy

  • Fluorescence spectrophotometer

2. Preparation of Solutions

2.1. 0.05 M Sulfuric Acid Solution (Diluent)

  • Carefully add the required volume of concentrated sulfuric acid to a volume of deionized water to prepare a 0.05 M solution. Safety Note: Always add acid to water, never the other way around. Allow the solution to cool to room temperature.

2.2. Quinine Stock Solution (e.g., 1000 ppm)

  • Accurately weigh a precise amount of this compound dihydrate (e.g., 0.121 g for a 1000 ppm quinine solution, accounting for the molecular weight difference if using the dihydrate form).

  • Dissolve the weighed quinine in the 0.05 M sulfuric acid solution in a 100 mL volumetric flask and dilute to the mark with the same acid solution. This will be your primary stock solution.

2.3. Working Stock Solution (e.g., 100 ppm)

  • Prepare a working stock solution by diluting the primary stock solution. For example, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M sulfuric acid to obtain a 100 ppm solution.

2.4. Calibration Standards

  • Prepare a series of calibration standards by further diluting the working stock solution. For the concentrations listed in Table 3, you would perform serial dilutions in volumetric flasks using the 0.05 M sulfuric acid as the diluent.

3. Sample Preparation

3.1. Degassing the Tonic Water

  • Before analysis, it is crucial to remove dissolved carbon dioxide from the tonic water samples as it can interfere with the measurement. This can be achieved by vigorously shaking an aliquot of the tonic water in an open container or by using an ultrasonic bath for a few minutes.[1]

3.2. Dilution of Tonic Water Sample

  • The concentration of quinine in tonic water is typically high enough to be outside the linear range of the fluorescence detector. Therefore, a dilution is necessary. A common dilution is a 1:100 or 1:50 dilution.[2][3]

  • For a 1:100 dilution, pipette 0.5 mL of the degassed tonic water into a 50 mL volumetric flask and dilute to the mark with 0.05 M sulfuric acid.[1]

4. Instrumental Analysis

4.1. Instrument Setup

  • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

  • Set the instrument parameters as outlined in Table 1. A common excitation wavelength is 350 nm and the emission is monitored at 450 nm.[2]

4.2. Measurement

  • Use a quartz cuvette for all measurements.

  • First, measure the fluorescence of the blank solution (0.05 M sulfuric acid) and zero the instrument.

  • Measure the fluorescence intensity of each of the calibration standards, starting from the least concentrated to the most concentrated.

  • Finally, measure the fluorescence intensity of the diluted tonic water sample. It is recommended to perform multiple readings for each sample and standard.

5. Data Analysis

5.1. Calibration Curve

  • Plot a graph of fluorescence intensity versus the concentration of the quinine standards.

  • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good calibration curve should have an R² value of 0.999 or higher.[3]

5.2. Calculation of Quinine Concentration

  • Use the equation of the calibration curve to calculate the concentration of quinine in the diluted tonic water sample (x) from its measured fluorescence intensity (y).

  • Remember to account for the dilution factor to determine the original concentration of quinine in the undiluted tonic water sample.

    • Original Concentration = Calculated Concentration × Dilution Factor

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Fluorescence Analysis cluster_data Data Processing stock_solution Prepare Quinine Stock Solution standards Prepare Calibration Standards stock_solution->standards measure_standards Measure Standards standards->measure_standards sample_prep Prepare & Dilute Tonic Water Sample measure_sample Measure Sample sample_prep->measure_sample degas Degas Tonic Water degas->sample_prep instrument_setup Instrument Setup (λex, λem, Slits) measure_blank Measure Blank instrument_setup->measure_blank measure_blank->measure_standards measure_standards->measure_sample calibration_curve Generate Calibration Curve measure_standards->calibration_curve concentration_calc Calculate Quinine Concentration measure_sample->concentration_calc calibration_curve->concentration_calc final_result Final Result (ppm Quinine) concentration_calc->final_result

Caption: Experimental workflow for tonic water analysis.

Signaling Pathway of Fluorescence

fluorescence_pathway ground_state_initial Ground State (S₀) excited_state Excited Singlet State (S₁) ground_state_initial->excited_state Absorption (Excitation, ~350 nm) excited_state->excited_state Vibrational Relaxation (Non-radiative) ground_state_final Ground State (S₀) excited_state->ground_state_final Fluorescence (Emission, ~450 nm)

Caption: Jablonski diagram for quinine fluorescence.

References

Application Notes: In Vitro Antimalarial Activity Assay of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the in vitro antimalarial activity of quinine sulfate against Plasmodium falciparum. Quinine, a primary alkaloid from the cinchona tree, has been a cornerstone of malaria treatment for centuries. Understanding its efficacy against various parasite strains is crucial for drug discovery, resistance monitoring, and clinical management of malaria.

Introduction

Quinine is a blood schizonticidal agent effective against the erythrocytic stages of Plasmodium species.[1] Its mechanism of action, while not fully resolved, is widely believed to involve the interference with the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[1][2][3] Quinine, a weak base, accumulates in the acidic food vacuole of the parasite and is thought to inhibit the biocrystallization of heme into hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[1][2][3] It may also inhibit nucleic acid and protein synthesis, as well as glycolysis in the parasite.[2][4][5] The in vitro assessment of this compound's activity is fundamental to determining its potency, typically expressed as the 50% inhibitory concentration (IC50).

Key Methodologies for In Vitro Antimalarial Assays

Several robust methods are available for determining the in vitro susceptibility of P. falciparum to antimalarial compounds like this compound. The most common assays rely on quantifying parasite growth after a period of incubation with the drug.

  • SYBR Green I-based Fluorescence Assay: This is a widely used, simple, and cost-effective high-throughput screening method.[6][7][8] The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite proliferation.[9] As mature erythrocytes are anucleated, the fluorescence signal is specific to the parasite.

  • Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.[10][11] The viability of the parasites is directly correlated with the pLDH activity.[10][11] This method is fast, reproducible, and does not require specialized equipment.[10][11]

  • Histidine-Rich Protein 2 (HRP2) Assay: This ELISA-based method quantifies the abundance of HRP2, a protein secreted by P. falciparum. The amount of HRP2 correlates with parasite viability.

  • Microscopy-based Assay: This traditional method involves the microscopic counting of parasites in Giemsa-stained blood smears after drug exposure. While it is labor-intensive, it allows for direct visualization of parasite morphology and differentiation of parasite stages.

Data Presentation: Potency of this compound

The efficacy of this compound is quantified by its IC50 value, which can vary depending on the P. falciparum strain, reflecting different levels of drug sensitivity and resistance.

Plasmodium falciparum StrainThis compound IC50 (nM)Reference(s)
3D7 (Chloroquine-sensitive)55.1[12]
K1 (Chloroquine-resistant)Not explicitly stated, but field isolates showed higher IC50s than reference strains.[13][14]
NF54 (Drug-sensitive)~10[15]
Cam3.II (Quinine-resistant)~90[15]
Clinical Isolates (Ghana)Geometric Mean: 55.1[12]
Clinical Isolates (India, MZR)Higher than reference strains (3D7 and K1)[13][14]
Clinical Isolates (Uganda)Wide range of sensitivities[16]
Clinical Isolates (Thailand)Geometric Mean: 64.36 ng/mL (~198 nM)[17]
Plasmodium berghei144[18][19]

Note: IC50 values can be influenced by assay methodology and laboratory conditions. Direct comparison between studies should be made with caution.

Experimental Protocols

Below are detailed protocols for the widely used SYBR Green I and pLDH-based assays for determining the in vitro antimalarial activity of this compound.

Protocol 1: SYBR Green I-based Fluorescence Assay

This protocol is adapted from established methodologies.[6][9][20]

1. Materials and Reagents:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, gentamycin, and Albumax I or human serum)

  • This compound stock solution (in an appropriate solvent, e.g., 70% ethanol or DMSO)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)

  • 96-well flat-bottom microplates

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

2. Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of each drug dilution to the respective wells of a 96-well plate.

    • Include drug-free wells as negative controls (100% parasite growth) and wells with uninfected erythrocytes as background controls.

  • Parasite Culture Addition:

    • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

    • Add 100 µL of the parasite culture to each well.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining:

    • Prepare a 1x SYBR Green I lysis buffer by diluting the stock.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Data Acquisition:

    • Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[9]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of parasite growth inhibition relative to the drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay

This protocol is based on established pLDH assay methodologies.[10][11]

1. Materials and Reagents:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete parasite culture medium

  • This compound stock solution

  • Malstat™ reagent

  • NBT/PES solution (Nitroblue tetrazolium/Phenazine ethosulfate)

  • 96-well flat-bottom microplates

  • Spectrophotometer (650 nm)

2. Procedure:

  • Drug Plate Preparation and Parasite Addition:

    • Follow steps 1 and 2 as described in the SYBR Green I protocol.

  • Incubation:

    • Incubate the plates for 72 hours under standard culture conditions.

  • Lysis:

    • Freeze-thaw the plates to lyse the erythrocytes and release pLDH.

  • Enzyme Reaction:

    • Add 100 µL of Malstat™ reagent to each well.

    • Add 25 µL of NBT/PES solution to each well.

    • Incubate the plates in the dark at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Read the absorbance at 650 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of parasite growth inhibition.

    • Determine the IC50 value as described in the SYBR Green I protocol.

Visualizations

Quinine's Proposed Mechanism of Action

Quinine_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to Quinine Quinine Quinine->Heme Inhibits

Caption: Proposed mechanism of action of quinine in the Plasmodium falciparum food vacuole.

Experimental Workflow for In Vitro Antimalarial Assay

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of this compound S1 Add drug dilutions and parasite culture to 96-well plate P1->S1 P2 Culture P. falciparum (synchronized ring stage) P2->S1 S2 Incubate for 72 hours (37°C, 5% CO2, 5% O2) S1->S2 S3 Lyse cells and add detection reagent (SYBR Green I or pLDH substrates) S2->S3 A1 Read fluorescence or absorbance S3->A1 Data Acquisition A2 Calculate % inhibition A1->A2 A3 Determine IC50 value A2->A3

Caption: General workflow for in vitro antimalarial drug susceptibility testing.

References

Application Notes & Protocols: Preparation of Quinine Sulfate Inclusion Complexes for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinine sulfate, a crucial antimalarial drug, exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[1][2][3] Inclusion complexation is a widely utilized technique to enhance the solubility and dissolution rate of poorly soluble drugs like this compound.[4][5][6] This method involves the encapsulation of the drug molecule (guest) within the cavity of a host molecule, most commonly a cyclodextrin.[1][2][7] The resulting inclusion complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[1][2]

These application notes provide detailed protocols for the preparation of this compound inclusion complexes using various cyclodextrins and methods, along with techniques for their characterization and solubility assessment.

Data Presentation: Solubility Enhancement of this compound

The formation of inclusion complexes significantly improves the aqueous solubility of this compound. The table below summarizes the reported solubility data.

Compound Solubility (mg/mL) Fold Increase Host Molecule Preparation Method Reference
This compound (uncomplexed)0.058---[1]
This compound: β-Cyclodextrin ComplexEnhancedData not quantifiedβ-CyclodextrinSolvent Evaporation[1]
This compound: HP-β-Cyclodextrin ComplexHigher than β-CD complexData not quantifiedHP-β-CyclodextrinSolvent Evaporation[1]
This compound: α-Cyclodextrin ComplexLinearly IncreasedData not quantifiedα-CyclodextrinLiquid Inclusion[2]

Note: While several studies confirm solubility enhancement, precise quantitative values for the complexes were not consistently provided in the reviewed literature. The trend, however, clearly indicates a significant improvement over the uncomplexed drug.

Experimental Protocols

Herein are detailed methodologies for the preparation and characterization of this compound inclusion complexes.

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes by Solvent Evaporation

This protocol describes the solvent evaporation method, which has been reported as highly effective for this compound solubilization.[1][8]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or Methyl-β-cyclodextrin (M-β-CD)

  • Ethanol

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer

  • Rotary evaporator or water bath

Procedure:

  • Preparation of Stock Solution: Accurately weigh 100 mg of this compound. Dissolve the weighed this compound in 25 mL of ethanol in a volumetric flask to prepare the drug stock solution.[1]

  • Preparation of Cyclodextrin Solutions: Prepare separate solutions of the chosen cyclodextrin (β-CD, HP-β-CD, or M-β-CD) in a suitable solvent (e.g., water or a water-ethanol mixture) at desired molar ratios (e.g., 1:1, 1:2, 1:3 drug to cyclodextrin).[1]

  • Complex Formation:

    • Add the this compound solution to the cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture for a specified period (e.g., 24 hours) at room temperature to ensure maximum complexation.

  • Solvent Evaporation:

    • Remove the solvent from the mixture using a rotary evaporator under reduced pressure or by slow evaporation in a water bath.

    • The resulting solid mass is the this compound-cyclodextrin inclusion complex.

  • Post-Processing:

    • The dried complex can be further pulverized using a mortar and pestle and sieved to obtain a uniform particle size.[4]

    • Store the prepared complex in a desiccator until further analysis.

Protocol 2: Characterization of Inclusion Complexes

Confirmation of the formation of an inclusion complex is crucial. The following are standard characterization techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify interactions between this compound and the cyclodextrin.[2] Changes in the characteristic peaks of the drug, such as shifts or disappearance of peaks, indicate the formation of the inclusion complex.

Procedure:

  • Prepare pellets of the pure drug, the cyclodextrin, a physical mixture of the two, and the prepared inclusion complex with KBr.

  • Analyze the pellets using an FTIR spectrometer over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Compare the spectra to identify changes in the vibrational frequencies of the functional groups of this compound upon complexation.

Differential Scanning Calorimetry (DSC)

DSC is used to assess the thermal behavior of the complex. The disappearance or shifting of the melting endotherm of the drug in the complex is indicative of its amorphous conversion and successful inclusion.[7]

Procedure:

  • Accurately weigh a small amount (e.g., 2-5 mg) of the sample (pure drug, cyclodextrin, physical mixture, or inclusion complex) into an aluminum pan.

  • Heat the sample in a DSC instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Record the thermograms and analyze them for changes in melting points and enthalpies of fusion.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides evidence of inclusion by observing changes in the chemical shifts of the protons of both the drug and the cyclodextrin.[2]

Procedure:

  • Dissolve the samples (pure drug, cyclodextrin, and inclusion complex) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H-NMR spectra for each sample.

  • Analyze the spectra for upfield or downfield shifts of the protons of the this compound molecule that is encapsulated within the cyclodextrin cavity.

Protocol 3: Phase Solubility Studies

Phase solubility studies are conducted to determine the stoichiometry of the complex and its stability constant.[2]

Materials:

  • This compound

  • Cyclodextrin (e.g., α-CD, β-CD, HP-β-CD)

  • Distilled water or buffer solution

  • Shaking water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Shake the solutions in a constant temperature water bath for a specified period (e.g., 72 hours) to reach equilibrium.

  • After reaching equilibrium, filter the solutions to remove the undissolved drug.

  • Determine the concentration of dissolved this compound in each filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 254 nm).[1]

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to obtain a phase solubility diagram. The shape of the curve (e.g., Aₗ-type) indicates the stoichiometry of the complex.[2]

Visualizations

experimental_workflow cluster_prep Preparation of Inclusion Complex cluster_char Characterization cluster_eval Solubility Evaluation prep_start Start drug_sol Dissolve this compound in Ethanol prep_start->drug_sol cd_sol Prepare Aqueous Cyclodextrin Solution prep_start->cd_sol mixing Mix Drug and Cyclodextrin Solutions drug_sol->mixing cd_sol->mixing stirring Stir for 24h mixing->stirring evaporation Solvent Evaporation stirring->evaporation drying Dry and Pulverize evaporation->drying complex Inclusion Complex drying->complex ftir FTIR Spectroscopy complex->ftir dsc DSC Analysis complex->dsc nmr ¹H-NMR Spectroscopy complex->nmr phase_sol Phase Solubility Studies complex->phase_sol dissolution Dissolution Testing complex->dissolution

Figure 1: Experimental workflow for the preparation, characterization, and evaluation of this compound inclusion complexes.

logical_relationship cluster_problem The Challenge cluster_solution The Approach: Inclusion Complexation cluster_outcome The Result drug This compound (Poorly Water-Soluble) complexation Formation of Inclusion Complex drug->complexation host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) host->complexation outcome Enhanced Aqueous Solubility & Dissolution Rate complexation->outcome

Figure 2: Logical diagram illustrating how inclusion complexation enhances the solubility of this compound.

References

Application Notes and Protocols for HPLC Quantification of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of quinine sulfate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures to ensure accuracy, precision, and reliability.

Introduction

This compound, a cinchona alkaloid, remains a crucial drug for the treatment of malaria. Accurate quantification of this compound in pharmaceutical dosage forms is essential for ensuring product quality, safety, and efficacy. HPLC is a powerful and widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility. This document outlines various reversed-phase HPLC (RP-HPLC) methods, including detailed experimental conditions, validation parameters, and sample preparation protocols.

Data Presentation: Comparison of HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of several reported HPLC methods for this compound quantification, providing a comparative overview to aid in method selection.

Table 1: Chromatographic Conditions for this compound Quantification

Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[1]Octadecyl silane bonded silica (dimensions not specified)[2]Inertsil® ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[3]Varian C18 (250 mm x 4.6 mm)[4]
Mobile Phase Acetonitrile, 1-amino hexane, and sodium phosphate buffer (pH 2.7)[1]Acetonitrile : Phosphate buffer (pH 4.0) (10:90, v/v)[2]0.1 M Ammonium acetate (pH 7.0) : Acetonitrile : Methanol (40:25:35, v/v/v)[3][5]Methanol : Water (30:70, v/v)[4][6]
Flow Rate 1.2 mL/min[1]1.0 mL/min[2]1.0 mL/min[3][5]1.0 mL/min[4][6]
Detection Wavelength 316 nm[1]250 nm[2]330 nm[3][5]220 nm[4]
Column Temperature 35°C[1]35°C[2]25°C[3]Ambient[5]
Injection Volume 20 µL[1]Not specified50 µL[3]20 µL[5]
Retention Time ~4.6 min[1]Not specified~7.73 min[3][5]Not specified

Table 2: Method Validation Parameters for this compound Quantification

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range 48.47 - 193.87 µg/mL[1]0.4 - 2.0 mg/mL[2]0.08 - 600.00 µg/mL[3]10 - 50 µg/mL[4][6]
Correlation Coefficient (R²) Not specified1[2]0.9999[3]Not specified
Accuracy (% Recovery) 99.4% (for impurity)[1]101.99%[2]99.83 ± 0.92%[3]99.352%[4][6]
Precision (% RSD) < 2.0%[1]2.8%[2]< 1.09%[3]< 2%[6]
LOD Not specifiedNot specified4.32 µg/mL[3]0.3092 µg/mL[6]
LOQ Not specifiedNot specified13.09 µg/mL[3]0.9371 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for two distinct HPLC methods for the quantification of this compound.

Protocol 1: RP-HPLC Method with UV Detection at 316 nm

This protocol is adapted from a validated stability-indicating method and is suitable for the quantification of this compound and its related impurity, dihydroquinine.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Dihydroquinine reference standard

  • Acetonitrile (HPLC grade)

  • Sodium phosphate monobasic

  • 1-amino hexane

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Buffer Preparation: Dissolve 9.7 g of sodium phosphate in 1 liter of water.

    • Mobile Phase Preparation: Mix 700 mL of the buffer solution with 2.5 mL of 1-amino hexane. Adjust the pH to 2.7 with dilute orthophosphoric acid. Add 80 mL of acetonitrile and dilute to a final volume of 1000 mL with distilled water. Filter through a 0.45 µm filter and degas.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 316 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (600 mL of 0.1N HCl and 400 mL of Buffer) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 50, 100, 150, 200 µg/mL).

4. Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer to a suitable volumetric flask and add the diluent.

  • Sonicate for 30 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm filter before injection.

5. System Suitability:

  • Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample.

Protocol 2: RP-HPLC Method with UV Detection at 330 nm

This protocol is suitable for the quantification of this compound in extemporaneous suspensions and has been validated according to ASEAN guidelines.[3][5]

1. Materials and Reagents:

  • This compound reference standard

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • Column: Inertsil® ODS-3 C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A degassed mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol in a ratio of 40:25:35 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 330 nm

  • Injection Volume: 50 µL

3. Standard Solution Preparation:

  • Stock Solution: Accurately weigh 50 mg of this compound standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.[7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to cover the desired concentration range (e.g., 0.1 to 600 µg/mL).

4. Sample Preparation (Suspension):

  • Shake the this compound suspension (e.g., 20 mg/mL) well for 1 minute.[7]

  • Accurately transfer a known volume of the suspension to a volumetric flask.

  • Dilute with methanol and sonicate for 10 minutes.

  • Further dilute with methanol to a suitable concentration for analysis.

  • Filter the final solution through a 0.45 µm membrane filter before injection.

5. System Suitability:

  • Inject a standard solution (e.g., 200 µg/mL) five times.[3]

  • Calculate the peak area, tailing factor, and the number of theoretical plates to ensure the system is performing adequately.

6. Analysis:

  • Inject the prepared standard and sample solutions.

  • Identify and quantify the quinine peak based on the retention time and peak area compared to the standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound in pharmaceutical samples.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis sample_prep Sample Preparation (e.g., Tablets, Suspension) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject Sample standard_prep Standard Preparation (Reference Standard) standard_prep->hplc_system Inject Standard chromatography Chromatographic Separation hplc_system->chromatography data_acquisition Data Acquisition (Chromatogram) chromatography->data_acquisition quantification Quantification (Peak Area Integration) data_acquisition->quantification result Final Result (this compound Concentration) quantification->result

Caption: General workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Quinine Sulfate in Cherenkov Dosimetry Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing quinine sulfate in Cherenkov dosimetry studies. The protocols outlined below are based on established methodologies and are intended to assist researchers in designing and executing their own experiments.

Introduction

Cherenkov radiation is produced when a charged particle travels through a dielectric medium at a speed greater than the phase velocity of light in that medium. In the context of radiation therapy, the high-energy photon or electron beams used for treatment generate Cherenkov light in tissue or water phantoms. This emitted light can be imaged to provide a two-dimensional representation of the radiation dose distribution. However, the inherent directionality of Cherenkov emission can lead to inaccuracies in dose reconstruction.

This compound, a well-characterized fluorophore, can be added to water phantoms to act as a wavelength shifter. It absorbs the anisotropic, UV-rich Cherenkov photons and isotropically re-emits them as fluorescence at longer wavelengths (typically blue). This process enhances the light output and improves the angular distribution of the emitted light, leading to more accurate dosimetric measurements. Furthermore, this compound itself exhibits scintillation properties under X-ray irradiation, contributing to the total light signal. This dual mechanism of Cherenkov light conversion and intrinsic scintillation makes this compound a valuable tool in Cherenkov dosimetry research.

Principle of Operation

The use of this compound in Cherenkov dosimetry is based on two primary physical phenomena:

  • Cherenkov Emission Conversion: Charged particles (electrons and positrons) generated by the interaction of high-energy photons with the aqueous medium produce Cherenkov radiation. The spectral intensity of Cherenkov radiation is continuous and stronger in the UV and blue regions of the spectrum. This compound absorbs these UV photons and re-emits them isotropically as fluorescence in the visible blue spectrum (peak emission around 450 nm). This conversion from directional Cherenkov light to isotropic fluorescence allows for a more uniform light distribution that can be more accurately correlated with the absorbed dose.

  • X-ray Stimulated Fluorescence (Intrinsic Scintillation): Quinine, as an aromatic compound, can be directly excited by the incident high-energy photon or electron beam, leading to the emission of fluorescent light. This intrinsic scintillation contributes significantly to the total light output of the this compound solution during irradiation.[1] Studies have shown that this X-ray stimulated fluorescence is a principal cause for the increased total light output compared to a water-only phantom.[1][2][3]

The combination of these two effects results in a significant increase in the total light signal and a more isotropic emission profile, both of which are advantageous for accurate dosimetry.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the use of this compound in Cherenkov dosimetry.

Table 1: Contribution of Quinine Emission to Total Signal in the Visible Range [1][2]

This compound ConcentrationIrradiation Energy (MV)Quinine Emission Contribution (%)Cherenkov Light Contribution (%)
1.00 g/L652.4 ± 0.747.6 ± 0.7
1.00 g/L2352.7 ± 0.747.3 ± 0.7

Table 2: Absorption of Cherenkov Light by this compound [1][2][3]

This compound ConcentrationIrradiation Energy (MV)Cherenkov Absorption in UV Range (250-380 nm) (%)
Up to 1.2 g/L6Up to 7%
1.00 g/L624.8
1.00 g/L239.4

Table 3: Luminescence Emission Comparison of this compound with Commercial Liquid Scintillators [1]

ScintillatorConcentrationRelative Light Intensity (%) (vs. Ultima Gold)
This compound0.01 g/L1.85 ± 0.07
This compound0.10 g/L1.96 ± 0.02
This compound1.00 g/L2.09 ± 0.01
CytoScint-92.6 ± 0.1

Experimental Protocols

Preparation of this compound Solutions

Materials:

  • This compound dihydrate powder

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Weighing scale

Procedure:

  • Stock Solution (e.g., 10 g/L):

    • Accurately weigh 1.0 g of this compound dihydrate powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of distilled water.

    • Place a magnetic stir bar in the flask and stir until the powder is completely dissolved. This may take some time as this compound dissolves slowly. Gentle heating can aid dissolution, but ensure the solution cools to room temperature before final volume adjustment.

    • Once dissolved, bring the solution to the 100 mL mark with distilled water. Mix thoroughly by inverting the flask several times.

  • Working Solutions (e.g., 0.01 g/L to 1.2 g/L):

    • Prepare a series of working solutions by diluting the stock solution. For example, to prepare a 1.0 g/L solution, dilute 10 mL of the 10 g/L stock solution to 100 mL in a volumetric flask with distilled water.

    • For lower concentrations, it may be necessary to perform serial dilutions.

    • Prepare fresh solutions immediately before use to prevent potential degradation of the this compound molecule, which is sensitive to light and changes in pH.[1]

Experimental Setup for Irradiation and Imaging

Equipment:

  • Linear accelerator (LINAC) or other radiation source

  • Water phantom (e.g., acrylic tank)

  • This compound solution

  • Low-light, high-sensitivity camera (e.g., intensified CCD (ICCD) or electron-multiplying CCD (EMCCD) camera)

  • Spectrometer with a fiber optic probe

  • Remote triggering system for the camera synchronized with the LINAC pulses

  • Blackout material to shield from ambient light

Diagram of Experimental Setup:

ExperimentalSetup Experimental Setup for Cherenkov Dosimetry LINAC Linear Accelerator (LINAC) Phantom Water Phantom with This compound Solution LINAC->Phantom Irradiation Beam Trigger Triggering System LINAC->Trigger LINAC Pulse Signal Camera ICCD/EMCCD Camera Phantom->Camera Cherenkov & Fluorescent Light Fiber Fiber Optic Probe Phantom->Fiber PC Data Acquisition PC Camera->PC Image Data Spectrometer Spectrometer Spectrometer->PC Spectral Data Fiber->Spectrometer Light Signal Trigger->Camera Camera Gate Trigger

Caption: A typical experimental workflow for Cherenkov dosimetry studies.

Procedure:

  • Phantom Preparation: Fill the water phantom with the desired concentration of this compound solution. A control phantom with distilled water should also be prepared for comparison.

  • Positioning: Place the phantom at the isocenter of the LINAC.

  • Camera and Spectrometer Setup:

    • Position the camera perpendicular to the beam axis to capture the light emission from the side of the phantom.

    • Place the fiber optic probe of the spectrometer in contact with the phantom wall or submerged in the solution to collect spectral data.

    • Ensure both the camera and spectrometer are focused on the region of interest within the phantom.

  • Light Shielding: Cover the entire experimental setup with blackout material to eliminate any ambient light contamination.

  • Irradiation:

    • Set the LINAC to the desired energy (e.g., 6 MV or 23 MV) and dose rate.

    • Synchronize the camera's image acquisition with the LINAC's radiation pulses using the triggering system. This is crucial for time-gated measurements to minimize noise.

  • Data Acquisition:

    • Acquire images and spectra for both the this compound solution and the water-only phantom under the same irradiation conditions.

    • Record a background measurement with the beam off to subtract any dark current noise from the camera and spectrometer.

Data Analysis

1. Spectral Analysis:

  • Background Subtraction: Subtract the background spectrum (beam off) from the acquired spectra.

  • Cherenkov vs. Fluorescence Deconvolution:

    • The spectrum from the water-only phantom represents the pure Cherenkov emission.

    • The spectrum from the this compound solution is a composite of transmitted Cherenkov light and quinine fluorescence.

    • By comparing the two spectra, the contribution of each component can be determined. The reduction in the UV region of the this compound spectrum compared to the water spectrum indicates the absorption of Cherenkov light. The prominent peak around 450 nm in the this compound spectrum corresponds to its fluorescence emission.

2. Image Analysis:

  • Background Subtraction: Subtract the background image (beam off) from the acquired images.

  • Dose Profile Extraction:

    • From the corrected images, intensity profiles (e.g., percent depth dose and lateral profiles) can be extracted.

    • These profiles can be compared with dose distributions measured using standard dosimeters (e.g., ionization chambers, film) or calculated by treatment planning systems.

Signaling Pathways and Logical Relationships

The following diagram illustrates the process of light generation and detection in a this compound solution during irradiation.

CherenkovQuinineProcess Light Generation in this compound Dosimetry cluster_radiation Radiation Interaction cluster_light_production Light Production in Solution cluster_detection Light Detection High-Energy Photons High-Energy Photons Compton & Pair Production Compton & Pair Production High-Energy Photons->Compton & Pair Production Relativistic Electrons Relativistic Electrons Compton & Pair Production->Relativistic Electrons Cherenkov Emission (Anisotropic, UV-Blue) Cherenkov Emission (Anisotropic, UV-Blue) Relativistic Electrons->Cherenkov Emission (Anisotropic, UV-Blue) This compound Molecule This compound Molecule Relativistic Electrons->this compound Molecule Direct Excitation Cherenkov Emission (Anisotropic, UV-Blue)->this compound Molecule Absorption X-ray Stimulated Fluorescence (Isotropic, Blue) X-ray Stimulated Fluorescence (Isotropic, Blue) This compound Molecule->X-ray Stimulated Fluorescence (Isotropic, Blue) Cherenkov Absorption & Re-emission (Isotropic, Blue) Cherenkov Absorption & Re-emission (Isotropic, Blue) This compound Molecule->Cherenkov Absorption & Re-emission (Isotropic, Blue) Total Isotropic Light Signal Total Isotropic Light Signal X-ray Stimulated Fluorescence (Isotropic, Blue)->Total Isotropic Light Signal Cherenkov Absorption & Re-emission (Isotropic, Blue)->Total Isotropic Light Signal Detector (Camera/Spectrometer) Detector (Camera/Spectrometer) Total Isotropic Light Signal->Detector (Camera/Spectrometer) Dosimetric Information Dosimetric Information Detector (Camera/Spectrometer)->Dosimetric Information

References

Application Note: Measuring the Fluorescence Lifetime of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine, a natural alkaloid, is a well-characterized and widely used fluorescence standard. Its salt, quinine sulfate, exhibits strong fluorescence with a high quantum yield and a stable, single-exponential decay in acidic solutions, making it an ideal reference compound for calibrating and validating fluorescence lifetime instrumentation. The fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is a critical parameter in many biophysical and pharmaceutical studies. It provides insights into the molecular environment, conformational changes, and interactions.

This application note provides a detailed protocol for measuring the fluorescence lifetime of this compound using the Time-Correlated Single Photon Counting (TCSPC) technique. TCSPC is a highly sensitive method for determining fluorescence lifetimes ranging from picoseconds to microseconds.

Principle of Fluorescence Lifetime and TCSPC

Fluorescence occurs when a molecule absorbs a photon, promoting it to an excited electronic state. The molecule then returns to the ground state by emitting a photon. The fluorescence lifetime (τ) is characteristic of the fluorophore and its environment.

Time-Correlated Single Photon Counting (TCSPC) is a statistical method that measures the time delay between the excitation pulse and the detection of the first emitted photon.[1] By repeating this measurement millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. The lifetime is then extracted by fitting this decay curve to an exponential function.[1][2]

Experimental Setup

A typical TCSPC setup is required for this measurement. The essential components are outlined below.

TCSPC_Setup Figure 1: Schematic of a TCSPC Instrument cluster_source Excitation cluster_sample Sample Chamber cluster_detection Detection cluster_electronics TCSPC Electronics PulsedSource Pulsed Light Source (Laser/LED) SyncOut Sync Signal (Photodiode/Direct) PulsedSource->SyncOut Filters_Ex Excitation Filter PulsedSource->Filters_Ex Light Pulse TCSPC_Module TCSPC Module (TAC/ADC/Histogrammer) SyncOut->TCSPC_Module START Sample This compound Sample (Cuvette) Filters_Ex->Sample Filters_Em Emission Filter Sample->Filters_Em Fluorescence Detector Single Photon Detector (PMT/APD) Filters_Em->Detector Detector->TCSPC_Module STOP PC Computer & Software TCSPC_Module->PC Decay Data

Caption: Schematic of a typical Time-Correlated Single Photon Counting (TCSPC) instrument.

Protocols

This section details the preparation of reagents and the step-by-step procedure for data acquisition.

ItemSpecificationPurpose
This compound Dihydrate≥99% purity, fluorescence standard gradeFluorophore
Sulfuric Acid (H₂SO₄)Trace metal grade, concentrated (98%)Solvent
Deionized WaterHigh purity, >18 MΩ·cmSolvent preparation
Quartz Cuvette4-sided polished, 1 cm path lengthSample holder
Volumetric FlasksClass ASolution preparation
MicropipettesCalibratedAccurate liquid handling
Scatter Solutione.g., Ludox® or a dilute non-fat milk solutionFor measuring the IRF
  • Prepare 0.5 M H₂SO₄ Solution: Carefully add 27.8 mL of concentrated H₂SO₄ to ~800 mL of deionized water in a 1 L volumetric flask. Allow the solution to cool to room temperature, then dilute to the mark with deionized water.

  • Prepare 1x10⁻⁴ M this compound Stock Solution: Accurately weigh out ~7.8 mg of this compound dihydrate (MW = 782.9 g/mol ) and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the 0.5 M H₂SO₄ solution. This solution should be prepared fresh and protected from light.[3]

  • Prepare Working Solution (e.g., 2x10⁻⁵ M): Dilute the stock solution as needed. For a 2x10⁻⁵ M solution, transfer 10 mL of the 1x10⁻⁴ M stock solution into a 50 mL volumetric flask and dilute to the mark with 0.5 M H₂SO₄.[3]

Workflow Figure 2: Experimental Workflow prep 1. Prepare Solutions - 0.5 M H₂SO₄ - this compound Working Solution - Scatter Solution setup 2. Instrument Setup - Set Excitation/Emission λ - Warm up light source - Optimize detector settings prep->setup irf 3. Measure IRF - Use scatter solution - Acquire Instrument Response Function setup->irf sample 4. Measure Sample Decay - Use this compound solution - Acquire fluorescence decay curve irf->sample analyze 5. Data Analysis - Deconvolution of IRF - Fit decay to exponential model - Calculate lifetime (τ) sample->analyze report 6. Report Results - Report τ and χ² value analyze->report

Caption: Workflow for fluorescence lifetime measurement.

ParameterTypical SettingNotes
Excitation Wavelength350 nmCorresponds to an absorption maximum of this compound.[4] For two-photon excitation, 800 nm can be used.[5]
Emission Wavelength450 nmSet on the emission monochromator or use a bandpass filter centered at this wavelength, which is the emission maximum.[4]
Repetition Rate1-10 MHzEnsure the time between pulses is at least 5-10 times the expected lifetime to prevent pulse pile-up.
Data Collection TimeUntil peak channel has 10,000-20,000 countsThis ensures sufficient statistics for accurate fitting.
Stop ConditionPhoton count rate <2-5% of the laser repetition rateCritical to avoid pulse pile-up artifacts, where more than one photon is detected per excitation cycle.

Protocol:

  • Instrument Warm-up: Turn on the light source and electronics and allow them to stabilize for at least 30 minutes.

  • Measure the Instrument Response Function (IRF):

    • Fill the cuvette with a scattering solution (e.g., Ludox®).

    • Set the emission monochromator to the excitation wavelength (350 nm).

    • Acquire data until a sharp peak with at least 10,000 counts is obtained. This profile represents the temporal shape of the excitation pulse as seen by the detection system.

  • Measure the Sample Fluorescence Decay:

    • Thoroughly clean the cuvette and fill it with the this compound working solution.

    • Set the emission monochromator to 450 nm.

    • Acquire the fluorescence decay data, ensuring the peak count is between 10,000 and 20,000.

  • Measure the Background:

    • Fill the cuvette with the solvent blank (0.5 M H₂SO₄).

    • Acquire a background decay curve for the same duration as the sample measurement. This can be subtracted from the sample decay during analysis.

Data Analysis

  • Deconvolution: The measured fluorescence decay is a convolution of the true decay and the IRF. The analysis software must use the measured IRF to deconvolute the true decay profile.

  • Model Fitting: The deconvoluted decay curve is fitted to an exponential model. For this compound, a single-exponential decay model is expected:[5][6]

    • I(t) = A * exp(-t/τ)

    • Where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.

  • Goodness of Fit: The quality of the fit is assessed using the chi-squared (χ²) value and a visual inspection of the weighted residuals. A good fit is characterized by a χ² value close to 1.0 and randomly distributed residuals around zero.[2]

Expected Results

The fluorescence lifetime of this compound is highly dependent on the solvent and temperature. The values provided below are for room temperature conditions.

SolventConcentration of this compoundReported Fluorescence Lifetime (τ) in ns
0.1 N H₂SO₄ (0.05 M)Not specified18.9 - 19.5
0.5 M H₂SO₄10⁻⁵ M to 10⁻³ M~19.3
0.1 N H₂SO₄Not specifiedCan be adjusted from 0.189 to 18.9 ns by adding NaCl as a quencher.[7]

Note: Literature values can vary slightly based on the specific instrumentation, temperature, and purity of the reagents used.[5][7]

Conclusion

This compound is a robust and reliable standard for fluorescence lifetime measurements. This protocol outlines a straightforward method using TCSPC to accurately determine its lifetime. Adherence to proper sample preparation, instrument setup, and data analysis procedures is crucial for obtaining reproducible and accurate results. The established lifetime of this compound can be used to confirm the performance and calibration of fluorescence instrumentation, ensuring the integrity of data in research and development applications.

References

Application of Quinine Sulfate in Elucidating Drug-Protein Interactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine sulfate, a quinoline alkaloid renowned for its historical and continued use as an antimalarial agent, also serves as a valuable tool in the study of drug-protein interactions. Its intrinsic fluorescence properties make it an excellent probe for investigating the binding of ligands to proteins, particularly through fluorescence quenching methodologies. This document provides detailed application notes and protocols for utilizing this compound in various assays to characterize drug-protein interactions, including the determination of binding affinity, elucidation of binding mechanisms, and assessment of enzymatic inhibition.

Fluorescence Quenching Assays for Binding Affinity Studies

The inherent fluorescence of this compound can be quenched upon interaction with a protein. This phenomenon can be leveraged to determine the binding parameters of the interaction.

Principle

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. When this compound binds to a protein, its fluorescence may be quenched due to changes in its microenvironment, energy transfer, or complex formation. The extent of quenching is related to the concentration of the protein and can be used to calculate the binding constant (Kb) and the number of binding sites (n).

Experimental Protocol: this compound - Protein Binding

Objective: To determine the binding constant (Kb) and the number of binding sites (n) for the interaction of this compound with a target protein.

Materials:

  • This compound

  • Target protein (e.g., Human Serum Albumin - HSA)

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the appropriate buffer.

    • Prepare a stock solution of the target protein (e.g., 100 µM) in the same buffer.

    • From the stock solutions, prepare a series of solutions with a constant concentration of this compound (e.g., 10 µM) and varying concentrations of the protein.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (typically around 350 nm).

    • Set the emission wavelength range to scan from 400 nm to 600 nm.

    • Record the fluorescence emission spectrum of the this compound solution in the absence of the protein (this is F0).

    • Sequentially add increasing concentrations of the protein to the this compound solution and record the fluorescence emission spectrum (F) after each addition. Allow the system to equilibrate for a few minutes after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (protein), respectively, Ksv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, kq is the bimolecular quenching rate constant, and τ0 is the lifetime of the fluorophore in the absence of the quencher (for quinine, τ0 is approximately 19 ns).

    • A linear Stern-Volmer plot (F0/F vs. [Q]) indicates a single type of quenching mechanism (dynamic or static).

    • To determine the binding constant (Kb) and the number of binding sites (n), use the double logarithmic equation: log[(F0 - F)/F] = logKb + nlog[Q]

    • A plot of log[(F0 - F)/F] versus log[Q] will yield a straight line with a slope equal to n and an intercept equal to logKb.

Data Presentation

Table 1: Binding Parameters of this compound with Human Serum Albumin (HSA)

ParameterValueReference
Binding Constant (Kb)1.2 x 104 M-1[1]
Number of Binding Sites (n)~1[1]
Stern-Volmer Constant (Ksv) at 298 K1.5 x 104 M-1[2]
Bimolecular Quenching Rate Constant (kq)7.9 x 1011 M-1s-1[2]

Thermodynamic Analysis of Drug-Protein Interactions

To understand the forces driving the binding of this compound to a protein, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can be determined by performing the fluorescence quenching experiment at different temperatures.

Principle

The temperature dependence of the binding constant allows for the calculation of thermodynamic parameters using the van't Hoff equation. The signs and magnitudes of ΔH and ΔS provide insights into the nature of the interaction (e.g., hydrophobic, electrostatic, hydrogen bonding).

Experimental Protocol: Thermodynamic Studies

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and ΔG) for the interaction of this compound with a target protein.

Procedure:

  • Follow the experimental protocol for fluorescence quenching as described in section 1.2.

  • Repeat the fluorescence quenching measurements at different temperatures (e.g., 298 K, 303 K, 310 K).

  • Calculate the binding constant (Kb) at each temperature.

  • Data Analysis:

    • Plot ln(Kb) versus 1/T. This is the van't Hoff plot.

    • The slope of the van't Hoff plot is equal to -ΔH/R, and the intercept is equal to ΔS/R, where R is the gas constant (8.314 J mol-1 K-1).

    • Calculate ΔG at each temperature using the equation: ΔG = ΔH - TΔS.

Data Presentation

Table 2: Thermodynamic Parameters for the Interaction of this compound with Human Serum Albumin (HSA)

Thermodynamic ParameterValueInterpretation
ΔG (at 298 K)-22.8 kJ mol-1Spontaneous binding process
ΔH-10.5 kJ mol-1Exothermic reaction, suggesting hydrogen bonding or van der Waals forces
ΔS+41.3 J mol-1 K-1Positive entropy change, suggesting a significant role of hydrophobic interactions

Cytochrome P450 Inhibition Assays

This compound is known to interact with and inhibit several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This makes it a useful tool for studying drug-drug interactions.

Principle

The inhibitory potential of this compound on a specific CYP isoform is assessed by measuring its effect on the metabolism of a known, isoform-specific substrate. The concentration of this compound that causes 50% inhibition of the substrate's metabolism is determined as the IC50 value.

Experimental Protocol: CYP Inhibition Assay

Objective: To determine the IC50 value of this compound for a specific CYP isoform (e.g., CYP3A4).

Materials:

  • This compound

  • Human liver microsomes or recombinant CYP enzymes

  • CYP isoform-specific substrate (e.g., midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microcentrifuge tube, combine the human liver microsomes (or recombinant CYP enzyme), the specific substrate, and a dilution of this compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of the metabolite of the specific substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to a control incubation without the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.

Data Presentation

Table 3: IC50 Values of this compound for Various Cytochrome P450 Isoforms

CYP IsoformSubstrateIC50 (µM)Reference
CYP3A4Testosterone5.2[3]
CYP2D6Dextromethorphan0.5[4]
CYP1A2Phenacetin> 50[3]
CYP2C9Diclofenac25[3]
CYP2C19S-mephenytoin12[3]

Mandatory Visualizations

Experimental Workflow for Fluorescence Quenching

G cluster_prep Solution Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis cluster_results Results QS_stock This compound Stock Solution QS_sol Constant [QS] Solution QS_stock->QS_sol Prot_stock Protein Stock Solution Titration Titrate with Protein Solution Prot_stock->Titration Buffer Buffer (pH 7.4) Buffer->QS_sol QS_sol->Titration Measure Record Fluorescence (F0 and F) Titration->Measure SV_plot Stern-Volmer Plot (F0/F vs [Q]) Measure->SV_plot DL_plot Double Log Plot (log[(F0-F)/F] vs log[Q]) Measure->DL_plot VH_plot Van't Hoff Plot (ln(Kb) vs 1/T) Measure->VH_plot Repeat at different temps Params Binding Parameters (Kb, n, Ksv) DL_plot->Params Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) VH_plot->Thermo

Caption: Workflow for determining binding and thermodynamic parameters using fluorescence quenching.

Signaling Pathway: Antimalarial Action of Quinine

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Leads to Hemozoin Non-toxic Hemozoin Heme_Polymerase->Heme Accumulation of Toxic Heme Heme_Polymerase->Hemozoin Detoxification Quinine This compound Quinine->Heme_Polymerase Inhibition

Caption: Quinine's mechanism of action in inhibiting hemozoin formation in malaria parasites.

Logical Relationship: Quinine Metabolism by Cytochrome P450

G cluster_cyp CYP450 Enzymes Quinine Quinine CYP3A4 CYP3A4 Quinine->CYP3A4 Metabolized by CYP2D6 CYP2D6 Quinine->CYP2D6 Metabolized by CYP1A2 CYP1A2 Quinine->CYP1A2 Minor pathway DDI Potential for Drug-Drug Interactions Quinine->DDI Inhibition of CYP2D6 & CYP3A4 Metabolite1 3-Hydroxyquinine (Major Metabolite) CYP3A4->Metabolite1 Metabolite2 O-desmethylquinine CYP2D6->Metabolite2 Metabolite3 Other Minor Metabolites CYP1A2->Metabolite3

Caption: Metabolic pathways of quinine involving major cytochrome P450 enzymes.

References

Application Note: Determination of Quinine Sulfate in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the quantitative analysis of quinine sulfate in various biological fluids, including plasma, serum, urine, and saliva. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity and specificity for pharmacokinetic and toxicological studies.

Analysis of Quinine in Plasma and Serum

The determination of quinine in plasma and serum is crucial for monitoring therapeutic drug levels and assessing patient compliance. Several methods have been developed, with HPLC coupled with fluorescence or UV detection being a common and reliable approach.

Experimental Protocol: HPLC with Fluorescence Detection

This protocol is adapted from a method developed for the analysis of quinine in plasma.[1][2]

1.1.1. Sample Preparation: Liquid-Liquid Extraction

  • To 250 µL of plasma or serum in a glass tube, add a known concentration of an internal standard (e.g., quinidine).[2]

  • Add 1 mL of 1 M NaOH and vortex for 5 seconds.[2]

  • Add 5 mL of chloroform and extract by mechanical tumbling for 30 minutes.[2]

  • Centrifuge the mixture at 1000 x g for 30 minutes.[2]

  • Transfer the organic (chloroform) phase to a clean tube and evaporate to dryness at 37°C.[2]

  • Reconstitute the residue in 100 µL of methanol.[2]

  • Inject 20 µL of the reconstituted sample into the HPLC system.[2]

1.1.2. Chromatographic Conditions

  • Column: Reversed-phase C18 column (e.g., Z-module C18).[1]

  • Mobile Phase: Isocratic mixture of 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), adjusted to pH 2.0 with ortho-phosphoric acid.[1]

  • Flow Rate: 4 mL/min.[2]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.[1]

Experimental Protocol: HPLC with Protein Precipitation

This simplified method is suitable for rapid analysis of quinine in plasma.[3][4]

1.2.1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma sample, add 400 µL of an internal standard solution (e.g., cinchocaine 30 µg/mL in methanol).[3][4]

  • Vortex the mixture briefly to precipitate proteins.

  • Centrifuge to obtain a clear supernatant.

  • Inject the clear supernatant directly onto the HPLC column.[3][4]

1.2.2. Chromatographic Conditions

  • Column: Reversed-phase C18 column (e.g., 5 µm ODS Hypersil).[3][4]

  • Mobile Phase: Isocratic mixture of acetonitrile and aqueous phosphate buffer pH 2 (50:50, v/v) containing 25 mM sodium dodecyl sulfate and 3 mM tetrabutylammonium bromide.[3][4]

  • Flow Rate: 0.5 mL/min.[3][4]

  • Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.[3][4]

Quantitative Data Summary for Plasma/Serum Analysis
ParameterHPLC with Fluorescence DetectionHPLC with Protein Precipitation
Linearity Range 0 - 7,000 ng/mL[1]Not explicitly stated, but method is sensitive.
Limit of Quantitation (LOQ) 4 ng/mL[1]18 ng/mL (as Limit of Detection)[3][4]
Inter-assay Reproducibility (CV%) 0.3% - 6.8%[1]< 10%[3][4]
Recovery 76%[1]Not applicable (direct injection).

Analysis of Quinine in Urine

Urine analysis provides insights into the excretion profile of quinine and its metabolites. UPLC-MS/MS offers a rapid and sensitive method for this purpose.

Experimental Protocol: UPLC-MS/MS with "Dilute-and-Shoot"

This method is designed for the rapid quantification of quinine and its major metabolite, (3S)-3-hydroxyquinine, in urine with minimal sample preparation.[5][6]

2.1.1. Sample Preparation: Dilution

  • Dilute the urine sample with the initial mobile phase. (Specific dilution factor to be optimized based on expected concentrations).

  • Vortex the diluted sample.

  • Inject the diluted sample directly into the UPLC-MS/MS system.

2.1.2. Chromatographic and Mass Spectrometric Conditions

  • Column: Acquity BEH C18 column (50mm x 2.1mm ID, 1.7µm).[5][6]

  • Mobile Phase: Gradient elution with 10mM ammonium bicarbonate (pH 10) and methanol.[5][6]

  • Flow Rate: 0.6 mL/min.[5][6]

  • Total Cycle Time: 2.5 minutes.[5][6]

  • Detection: Tandem mass spectrometry (specific transitions for quinine and its metabolites to be monitored).

Quantitative Data Summary for Urine Analysis
ParameterUPLC-MS/MS "Dilute-and-Shoot"
Linearity Range 1.00 - 20.00 ng/mL[5][6]
Intra- and Inter-batch Precision (CV%) Within ±10%[5][6]
Accuracy 90-110%[5][6]

Analysis of Quinine in Saliva

Saliva can be a non-invasive alternative to blood for therapeutic drug monitoring. Studies have shown a significant correlation between plasma and saliva concentrations of quinine.[7]

Experimental Protocol: HPLC

The analysis of quinine in saliva can be performed using an ion-pair reverse-phase HPLC method.[7] While the specific extraction details are not fully elaborated in the cited abstract, a general liquid-liquid extraction protocol similar to that for plasma can be adapted.

3.1.1. Sample Preparation (General Protocol)

  • Collect saliva samples and centrifuge to remove debris.

  • Perform a liquid-liquid extraction similar to the plasma protocol (Section 1.1.1), adjusting volumes as necessary for the smaller sample size.

3.1.2. Chromatographic Conditions

  • Method: Ion-pair reverse-phase HPLC.[7]

  • (Further details on the specific column, mobile phase, and detector settings would need to be optimized based on available instrumentation and literature.)

Pharmacokinetic Correlation

A study has shown a significant correlation between plasma and saliva concentrations of quinine (r = 0.93), with a mean saliva/plasma concentration ratio of 0.24 ± 0.02.[7] The elimination half-life derived from saliva levels (11.8 ± 2.9 h) was comparable to that from plasma levels (12.9 ± 2.3 h).[7]

Visualized Experimental Workflows

G Workflow for Quinine Analysis in Plasma/Serum by LLE-HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis plasma 250 µL Plasma/Serum add_is Add Internal Standard plasma->add_is add_naoh Add 1M NaOH & Vortex add_is->add_naoh add_chloroform Add Chloroform add_naoh->add_chloroform extract Tumble for 30 min add_chloroform->extract centrifuge Centrifuge (1000 x g, 30 min) extract->centrifuge separate Separate Organic Phase centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject hplc HPLC System (C18 Column, Fluorescence Detector) inject->hplc data Data Acquisition & Quantification hplc->data

Caption: Liquid-Liquid Extraction Workflow for HPLC Analysis.

G Workflow for Quinine Analysis in Plasma by Protein Precipitation cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis plasma 200 µL Plasma add_is_methanol Add 400 µL IS in Methanol plasma->add_is_methanol vortex Vortex add_is_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Direct Injection into HPLC supernatant->inject hplc HPLC System (C18 Column, Fluorescence Detector) inject->hplc data Data Acquisition & Quantification hplc->data

Caption: Protein Precipitation Workflow for HPLC Analysis.

G Workflow for Quinine Analysis in Urine by UPLC-MS/MS cluster_sample_prep Sample Preparation ('Dilute-and-Shoot') cluster_analysis UPLC-MS/MS Analysis urine Urine Sample dilute Dilute with Mobile Phase urine->dilute vortex Vortex dilute->vortex inject Direct Injection into UPLC-MS/MS vortex->inject uplc UPLC-MS/MS System inject->uplc data Data Acquisition & Quantification uplc->data

Caption: "Dilute-and-Shoot" Workflow for UPLC-MS/MS Analysis.

References

Application Notes and Protocols for the Synthesis of Novel Quinine Sulfate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel quinine sulfate derivatives. Quinine, a natural alkaloid, and its derivatives have shown significant therapeutic potential, exhibiting a wide range of pharmacological activities including antimalarial, anticancer, antiviral, and antimicrobial properties.[1][2][3][4] This document details the synthetic methodologies, experimental protocols for biological screening, and data presentation for newly developed quinine analogs.

I. Synthesis of Novel Quinine Derivatives

The synthesis of novel quinine derivatives often involves the modification of the quinine scaffold to enhance its biological activity and reduce toxicity.[5] Classical methods for quinoline synthesis, the core structure of quinine, include the Skraup, Combes, Friedländer, and Pfitzinger reactions.[3][4][5] Modern approaches often utilize metal-catalyzed cross-coupling reactions and multicomponent reactions to introduce diverse functional groups.[4]

General Synthetic Workflow

The synthesis of a novel quinine derivative typically follows a multi-step process, starting from commercially available quinine or a synthetic quinoline precursor. This workflow can be generalized as follows:

A Starting Material (Quinine or Quinoline Precursor) B Functional Group Modification/Introduction A->B Chemical Synthesis C Purification and Characterization (e.g., Chromatography, NMR, MS) B->C Isolation D Biological Activity Screening C->D Evaluation F Formation of this compound Salt C->F Salt Formation E Lead Optimization D->E Iterative Improvement

Caption: General workflow for the synthesis and development of novel quinine derivatives.

Experimental Protocol: Synthesis of a Novel Quinine-Piperidine Adduct

This protocol describes the synthesis of a quinine-piperidine adduct, a representative modification of the quinine scaffold.[6]

Materials:

  • Quinine

  • Chloroacetyl chloride

  • Triethylamine

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Synthesis of Quinine Chloroacetate:

    • Dissolve quinine (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and 5% NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude quinine chloroacetate.[6]

  • Synthesis of Quinine-Piperidine Adduct:

    • Dissolve the crude quinine chloroacetate (1 equivalent) and piperidine (2 equivalents) in dry diethyl ether.

    • Stir the solution at room temperature for 10 days.[6]

    • A precipitate of piperidine hydrochloride will form. Filter the precipitate and wash it with a small amount of diethyl ether.

    • Combine the ether solutions, wash with 5% NaHCO₃ solution, and dry over Na₂SO₄.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure quinine-piperidine adduct.[6]

  • Characterization:

    • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

  • Formation of the Sulfate Salt:

    • Dissolve the purified quinine-piperidine adduct in a suitable solvent (e.g., ethanol).

    • Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) dissolved in the same solvent.

    • The this compound derivative will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

II. Biological Activity Screening

Novel this compound derivatives are screened for various biological activities to determine their therapeutic potential.

Anticancer Activity Screening Workflow

A Synthesized Quinine Derivative B In vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->D If Active E In vivo Studies in Animal Models D->E Promising Candidates

Caption: Workflow for anticancer activity screening of novel quinine derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.[2]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

    • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[2]

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

Experimental Protocol: In Vitro Antimalarial Activity Assay

This protocol is used to evaluate the efficacy of novel quinine derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7][8]

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human red blood cells (O+)

  • Complete malaria culture medium (RPMI 1640 supplemented with human serum, HEPES, NaHCO₃, glucose, hypoxanthine, and gentamycin)

  • 96-well plates

  • Synthesized this compound derivatives

  • DMSO

  • SYBR Green I dye or Giemsa stain

  • Fluorescence plate reader or microscope

Procedure:

  • Parasite Culture:

    • Maintain P. falciparum cultures at 2% hematocrit and 1-2% parasitemia in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[7]

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in complete media.

    • Add 100 µL of the drug solutions to a 96-well plate.

    • Add ring-stage synchronized parasite culture to the wells at a final parasitemia of 1% and 2% hematocrit.[7]

    • Incubate the plates at 37°C in the low oxygen environment for 72 hours.[7]

  • Quantification of Parasite Growth:

    • SYBR Green Method: Add SYBR Green I dye to each well, incubate for 1 hour, and measure fluorescence to quantify parasite DNA.[7]

    • Microscopy Method: Prepare blood smears from each well, stain with Giemsa, and count the number of parasitized red blood cells under a microscope.[8]

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each compound concentration compared to the untreated control.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[7]

Experimental Protocol: Antiviral Activity Screening (e.g., against Dengue Virus)

This protocol outlines a method to assess the antiviral activity of novel quinine derivatives against viruses like Dengue virus (DENV).[9]

Materials:

  • Vero cells (or other susceptible cell line)

  • Dengue virus (DENV-2)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • DMSO

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • Plaque assay reagents (agarose, crystal violet)

Procedure:

  • Cytotoxicity Assay:

    • First, determine the non-toxic concentration of the compounds on the host cells using a standard cell viability assay.

  • Antiviral Assay:

    • Seed Vero cells in 96-well plates and incubate overnight.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Infect the cells with DENV-2 at a specific multiplicity of infection (MOI).

    • Incubate the plates for 48-72 hours.

  • Quantification of Viral Inhibition:

    • Cell-Based Assay: Measure cell viability. A higher cell viability in treated, infected wells compared to untreated, infected wells indicates antiviral activity.[9]

    • Plaque Reduction Assay: To determine the effect on viral titer, collect the supernatant from treated and untreated infected cells. Perform serial dilutions of the supernatant and use them to infect fresh cell monolayers for a plaque assay. The reduction in the number of plaques indicates the antiviral efficacy.[9]

  • Data Analysis:

    • Calculate the percentage of viral inhibition.

    • Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀ / EC₅₀).

III. Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the efficacy and safety of novel derivatives.

Table 1: Anticancer Activity of Novel Quinine Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)[2]
QN-D1MCF-7 (Breast)5.2
QN-D2A549 (Lung)2.8
QN-D3HeLa (Cervical)7.1
DoxorubicinMCF-7 (Breast)0.8

Table 2: Antimalarial Activity of Novel Quinine Derivatives

Compound IDP. falciparum StrainIC₅₀ (nM)[7]
QN-A1Dd2 (CQ-resistant)150
QN-A2HB3 (CQ-sensitive)80
QuinineDd2 (CQ-resistant)250
ChloroquineHB3 (CQ-sensitive)20

Table 3: Antiviral Activity of Novel Quinine Derivatives against DENV-2

Compound IDEC₅₀ (µM)[9]CC₅₀ (µM)[9]Selectivity Index (SI)
QN-V11.5>50>33.3
QN-V23.2>50>15.6
Chloroquine8.0>100>12.5

IV. Signaling Pathways

Quinine derivatives can exert their biological effects by modulating various cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and growth. Some quinoline derivatives have been shown to inhibit this pathway.[1]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinine_Derivative Novel Quinine Derivative Quinine_Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a novel quinine derivative.

References

Application Notes and Protocols: The Use of Quinine Sulfate in Photochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine sulfate, a quinoline alkaloid, is a versatile and widely utilized compound in photochemical research. Its strong and stable fluorescence, coupled with a well-characterized photochemistry, makes it an indispensable tool for various applications. These notes provide detailed protocols and data for the use of this compound as a fluorescence quantum yield standard, a chemical actinometer for ultraviolet (UV) radiation dosimetry, and a photosensitizer.

I. This compound as a Fluorescence Quantum Yield Standard

This compound is a primary fluorescence standard due to its high and stable fluorescence quantum yield in acidic solutions. It is frequently used to calibrate fluorescence spectrometers and to determine the fluorescence quantum yields of unknown compounds.

Quantitative Data for this compound as a Fluorescence Standard
ParameterValueSolvent/ConditionsReference(s)
Fluorescence Quantum Yield (Φf) 0.5460.5 M H₂SO₄[1]
0.580.1 M H₂SO₄[2]
~0.600.1 M HClO₄[3]
Excitation Wavelengths (λex) 250 nm and 350 nm0.05 M H₂SO₄[4]
310 nm0.5 M H₂SO₄[1]
349 nm0.5 M H₂SO₄[5]
Emission Wavelength (λem) ~450 nmAcidic solutions[4]
Molar Extinction Coefficient (ε) 5700 M⁻¹cm⁻¹at 349 nm in 0.5 M H₂SO₄[5]
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

This protocol describes the use of this compound as a standard to determine the relative fluorescence quantum yield of a sample.

1. Materials and Reagents:

  • This compound dihydrate (analytical grade)

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄), concentrated

  • High-purity solvent for the sample (e.g., ethanol, cyclohexane)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Fluorometer

2. Preparation of Standard this compound Solution (0.1 M H₂SO₄):

  • Prepare a 0.1 M H₂SO₄ solution by diluting concentrated H₂SO₄ with deionized water.

  • Accurately weigh a small amount of this compound dihydrate.

  • Dissolve the this compound in the 0.1 M H₂SO₄ to prepare a stock solution (e.g., 10⁻⁴ M).

  • From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

3. Preparation of Sample Solution:

  • Prepare a stock solution of the sample in a suitable solvent.

  • Prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the same excitation wavelength used for the this compound standard.

4. Measurement:

  • Absorbance: Measure the absorbance of both the standard and sample solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and sample solutions using a fluorometer. The excitation wavelength must be the same for both. Ensure the emission is collected over the entire emission range for both compounds.

5. Calculation of Quantum Yield: The relative fluorescence quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φ_std is the fluorescence quantum yield of the standard (this compound).

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • sample and std refer to the sample and the standard, respectively.

Experimental Workflow for Quantum Yield Determination

G Workflow for Relative Quantum Yield Determination cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis prep_std Prepare this compound Standard Solutions measure_abs Measure Absorbance (UV-Vis) prep_std->measure_abs measure_fluo Measure Fluorescence Spectra prep_std->measure_fluo prep_sample Prepare Unknown Sample Solutions prep_sample->measure_abs prep_sample->measure_fluo calculate_qy Calculate Relative Quantum Yield measure_abs->calculate_qy integrate Integrate Fluorescence Intensity measure_fluo->integrate integrate->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

II. This compound in Chemical Actinometry

Chemical actinometry is a technique used to measure the total number of photons in a beam. This compound can be used as a chemical actinometer in the UV region (approximately 300-400 nm) due to its photodegradation upon UV exposure. The change in absorbance of the quinine solution is proportional to the integrated UV energy it has received.[6][7][8]

Quantitative Data for Quinine Actinometry
ParameterValue/RangeConditionsReference(s)
Wavelength Range ~300 - 400 nmAqueous solution[6]
Monitored Wavelength 400 nmIncrease in absorbance[6][7]
Concentration Dependence Calibration curve is concentration-dependentVaries with experimental setup[8]
Experimental Protocol: UV Dose Determination using Quinine Actinometry

This protocol provides a general method for using this compound to measure UV dose.

1. Materials and Reagents:

  • Quinine hydrochloride

  • Deionized water

  • Hydrochloric acid (HCl)

  • Quartz cuvettes or petri dishes

  • UV light source

  • UV-Vis spectrophotometer

2. Preparation of Quinine Actinometer Solution:

  • Prepare a stock solution of 2% (w/v) quinine hydrochloride in deionized water.

  • For the working solution, dilute the stock solution with 1 N HCl to achieve an initial absorbance of approximately 1.5 at 334 nm. Note: The optimal concentration may vary depending on the light source and experimental setup and should be validated.[8]

3. Irradiation Procedure:

  • Fill a quartz cuvette or petri dish with a known volume of the quinine actinometer solution.

  • Place the sample in the desired location for UV exposure.

  • Expose the solution to the UV light source for a defined period. It is recommended to use multiple exposure times to generate a calibration curve.

  • During irradiation, it is advisable to stir the solution if possible to ensure uniform exposure.

4. Measurement and Data Analysis:

  • Before and after each exposure, measure the absorbance of the solution at 400 nm using a UV-Vis spectrophotometer. Use the 1 N HCl solution as a blank.

  • The change in absorbance (ΔA) at 400 nm is proportional to the UV dose.

  • To quantify the UV dose, a calibration curve must be generated by correlating the ΔA with a calibrated radiometer for the specific light source and geometry being used.

  • Plot ΔA at 400 nm versus the exposure time or the UV dose measured by the radiometer. The resulting linear relationship can then be used to determine the UV dose for unknown exposures under the same conditions.

Experimental Workflow for Quinine Actinometry

G Workflow for Quinine Actinometry prep Prepare Quinine Actinometer Solution initial_abs Measure Initial Absorbance at 400 nm prep->initial_abs irradiate Expose Solution to UV Radiation initial_abs->irradiate calc_delta_a Calculate Change in Absorbance (ΔA) initial_abs->calc_delta_a final_abs Measure Final Absorbance at 400 nm irradiate->final_abs final_abs->calc_delta_a correlate Correlate ΔA with UV Dose (Calibration) calc_delta_a->correlate

Caption: Workflow for UV dose determination using quinine actinometry.

III. This compound as a Photosensitizer

Upon absorption of UV radiation, quinine can act as a photosensitizer, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[9] This property is relevant in studies of phototoxicity and photodynamic therapy.

Mechanism of Photosensitization

Photo-excited quinine in its triplet state can transfer energy to molecular oxygen (Type II mechanism) to generate singlet oxygen, or it can undergo electron transfer reactions (Type I mechanism) to produce superoxide radicals.[9]

Signaling Pathway of Photosensitization

G Photosensitization Mechanism of Quinine QS Quinine (Ground State) QS_S1 Quinine (Singlet Excited State) QS->QS_S1 hν (Absorption) QS_T1 Quinine (Triplet Excited State) QS_S1->QS_T1 Intersystem Crossing QS_T1->QS Phosphorescence O2_s Singlet Oxygen (¹O₂) QS_T1->O2_s Energy Transfer (Type II) QS_rad Quinine Radical QS_T1->QS_rad Electron Transfer (Type I) O2 Molecular Oxygen (³O₂) O2->O2_s O2_rad Superoxide Radical (O₂⁻) O2->O2_rad Substrate_ox Oxidized Substrate O2_s->Substrate_ox Oxidation Substrate Substrate Substrate->Substrate_ox QS_rad->O2_rad e⁻ to O₂ O2_rad->Substrate_ox Oxidation

Caption: Photosensitization mechanisms involving quinine.

Experimental Protocol: Evaluation of Photosensitizing Properties

This protocol outlines a general approach to investigate the generation of ROS by photoactivated this compound.

1. Materials and Reagents:

  • This compound

  • Appropriate buffer solution (e.g., phosphate buffer for neutral pH)

  • ROS trapping agent:

    • For singlet oxygen: 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green.

    • For superoxide radicals: Nitroblue tetrazolium (NBT) or dihydroethidium (DHE).

  • UV light source with a defined wavelength output (e.g., 365 nm).

  • UV-Vis spectrophotometer or fluorometer.

2. Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen buffer. Prepare a solution of the ROS trapping agent. The final concentrations will depend on the specific trapping agent and experimental setup.

  • Reaction Mixture: In a quartz cuvette, mix the this compound solution and the ROS trapping agent solution.

  • Irradiation: Expose the mixture to the UV light source. Include control samples:

    • This compound and trapping agent in the dark.

    • Trapping agent alone with UV irradiation.

    • This compound alone with UV irradiation.

  • Detection:

    • DPBF: Monitor the decrease in absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) over time.

    • NBT: Monitor the increase in absorbance due to the formation of formazan (around 560 nm).

    • Fluorescent Probes (Singlet Oxygen Sensor Green, DHE): Monitor the increase in fluorescence intensity at the appropriate emission wavelength.

3. Data Analysis:

  • Plot the change in absorbance or fluorescence intensity as a function of irradiation time.

  • The rate of change is indicative of the rate of ROS generation.

  • Compare the results from the irradiated sample with the controls to confirm that the observed changes are due to the photosensitizing action of quinine.

Conclusion

This compound is a robust and versatile tool in photochemical research. Its well-defined photophysical properties make it an excellent standard for fluorescence quantum yield measurements. Its photodegradation upon UV exposure allows for its use as a chemical actinometer. Furthermore, its ability to act as a photosensitizer provides a platform for studying photo-induced oxidative processes. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound in their photochemical investigations. Proper handling and consideration of experimental variables are crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Correcting for Inner Filter Effect in Quinine Sulfate Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the inner filter effect (IFE) in quinine sulfate fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorescence spectroscopy?

A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by the sample itself.[1][2] This leads to a non-linear relationship between fluorescence intensity and fluorophore concentration, particularly at higher concentrations.[3][4]

Q2: What are the types of inner filter effects?

A2: There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the volume of the sample that is observed by the detector.[1][3] This reduces the amount of light available to excite the fluorophore.

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by the sample before it can reach the detector.[1][3] This is more significant when there is a substantial overlap between the absorption and emission spectra of the fluorophore.[4]

Q3: How does the inner filter effect impact my this compound fluorescence measurements?

A3: The inner filter effect can lead to several issues in your experiments:

  • Underestimation of Fluorescence Intensity: Your measured fluorescence intensity will be lower than the actual intensity, especially at high concentrations of this compound.[5]

  • Non-linear Calibration Curves: The linear relationship between concentration and fluorescence intensity will be lost, making accurate quantification challenging.[4][5]

  • Distortion of Emission Spectra: The shape of the fluorescence emission spectrum can be distorted, as the re-absorption is wavelength-dependent.

Q4: At what absorbance values should I be concerned about the inner filter effect?

A4: A general guideline is to keep the absorbance of the sample below 0.1 at both the excitation and emission wavelengths to minimize the inner filter effect.[4][6][7] However, the effect can be noticeable even at absorbances below 0.05.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Fluorescence intensity is not linear with increasing this compound concentration. High concentration of this compound is causing the primary inner filter effect.1. Dilute the sample to a concentration where the absorbance at the excitation wavelength is less than 0.1. 2. Apply a mathematical correction to your data (see Experimental Protocols).
The shape of my this compound emission spectrum changes with concentration. The secondary inner filter effect is occurring due to the overlap of this compound's absorption and emission spectra.1. Dilute the sample. 2. Use a shorter path length cuvette to minimize the distance the emitted light travels through the sample. 3. Apply a mathematical correction that accounts for absorbance at the emission wavelength.
My corrected fluorescence values still seem inaccurate. The correction formula being used may not be appropriate for the experimental setup or the extent of the inner filter effect.1. Ensure the absorbance values used in the correction formula are accurate. 2. Verify that the pathlengths of the excitation and emission light in the cuvette are correctly accounted for in the correction model. 3. Consider using an empirical correction method by creating a correction curve with a non-fluorescent absorber.[2][8]

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect

This protocol describes the most common method for correcting the inner filter effect using absorbance measurements.

Methodology:

  • Sample Preparation: Prepare your this compound solutions in a suitable solvent (e.g., 0.1 M H₂SO₄).

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each this compound solution at the excitation wavelength (A_ex) and across the entire emission wavelength range (A_em).

    • Use the same cuvette for both absorbance and fluorescence measurements.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution.

  • Correction Calculation:

    • Apply the following correction equation to the observed fluorescence intensity (F_obs) at each emission wavelength:

      F_corr = F_obs * 10^[(A_ex * d_ex + A_em * d_em) / 2]

      Where:

      • F_corr is the corrected fluorescence intensity.

      • F_obs is the observed fluorescence intensity.

      • A_ex is the absorbance at the excitation wavelength.

      • A_em is the absorbance at the emission wavelength.

      • d_ex is the path length of the excitation light before reaching the center of the cuvette (typically 0.5 cm for a 1 cm cuvette).

      • d_em is the path length of the emission light from the center of the cuvette (typically 0.5 cm for a 1 cm cuvette).

    • A commonly used simplified version of this equation is:[9]

      F_corr = F_obs * 10^[(A_ex + A_em) / 2]

Data Presentation:

SampleConcentration (µg/mL)A_ex (at 350 nm)A_em (at 450 nm)F_obs (arbitrary units)F_corr (arbitrary units)
110.020.005100102.9
250.100.025450520.8
3100.200.050750977.2
4200.400.10011001741.8

(Note: The data in this table is for illustrative purposes only.)

Protocol 2: Empirical Correction using a Non-Fluorescent Absorber

This protocol is useful when the mathematical correction is insufficient or when other absorbing species are present in the sample.

Methodology:

  • Prepare a Stock Solution: Create a stock solution of a non-fluorescent substance that absorbs in the same wavelength range as this compound's excitation and emission (e.g., potassium dichromate).[10]

  • Prepare this compound Solution: Prepare a solution of this compound at a concentration that exhibits significant inner filter effect.

  • Titration and Measurement:

    • Measure the fluorescence of the this compound solution.

    • Sequentially add small aliquots of the non-fluorescent absorber stock solution to the this compound solution.

    • After each addition, measure both the fluorescence intensity and the absorbance at the excitation and emission wavelengths.

  • Generate Correction Curve:

    • Plot the observed fluorescence intensity (F_obs) as a function of the absorbance at the excitation wavelength (A_ex).

    • The resulting curve represents the effect of absorbance on the fluorescence intensity.

  • Apply Correction:

    • For your experimental samples, measure their absorbance at the excitation wavelength.

    • Use the correction curve to find the corresponding correction factor to apply to your observed fluorescence intensity.

Visualizations

InnerFilterEffect cluster_pIFE Primary Inner Filter Effect cluster_sIFE Secondary Inner Filter Effect Excitation Light Excitation Light Sample (High Conc) Sample (High Conc) Excitation Light->Sample (High Conc) Absorbed Reduced Excitation Reduced Excitation Sample (High Conc)->Reduced Excitation Leads to Emitted Fluorescence Emitted Fluorescence Sample (High Conc)_2 Sample (High Conc) Emitted Fluorescence->Sample (High Conc)_2 Re-absorbed Reduced Emission Reduced Emission Sample (High Conc)_2->Reduced Emission Results in

Caption: The two types of inner filter effects in fluorescence.

CorrectionWorkflow Start Start Measure Absorbance (A_ex, A_em) Measure Absorbance (A_ex, A_em) Start->Measure Absorbance (A_ex, A_em) Measure Fluorescence (F_obs) Measure Fluorescence (F_obs) Start->Measure Fluorescence (F_obs) Apply Correction Formula Apply Correction Formula Measure Absorbance (A_ex, A_em)->Apply Correction Formula Measure Fluorescence (F_obs)->Apply Correction Formula Corrected Data (F_corr) Corrected Data (F_corr) Apply Correction Formula->Corrected Data (F_corr)

Caption: Workflow for mathematical correction of the inner filter effect.

References

issues with quinine sulfate fluorescence decay non-monophasic nature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the non-monophasic fluorescence decay of quinine sulfate. It is intended for researchers, scientists, and drug development professionals encountering this issue in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fluorescence decay not exhibiting a single exponential decay?

The fluorescence decay of this compound is known to be complex and often deviates from a single exponential (mono-phasic) decay.[1] This non-monophasic nature can be attributed to several factors, including the presence of multiple fluorescent species, excited-state reactions, solvent interactions, and the presence of quenchers.

Q2: What are the common causes of multi-exponential decay for fluorescent molecules in general?

Multi-exponential fluorescence decay is a common phenomenon that can arise from various factors.[2][3] These include:

  • Presence of impurities: Contaminants in the sample can have their own fluorescence lifetimes, contributing to the overall decay profile.[2]

  • Inhomogeneous environment: A fluorophore in a non-uniform medium will experience different local environments, leading to a distribution of fluorescence lifetimes.[2]

  • Solvent relaxation: In polar solvents, the solvent molecules can reorient around the excited-state fluorophore, leading to time-dependent shifts in the emission spectrum and a multi-exponential decay.[2]

  • Excited-state reactions: The fluorescent molecule may undergo chemical reactions in the excited state, leading to the formation of new species with different decay characteristics.[2]

  • Quenching: The presence of quenching agents can introduce additional non-radiative decay pathways, complicating the decay kinetics.[4][5]

Q3: Can impurities in the this compound sample affect its fluorescence lifetime?

Yes, impurities are a significant cause of non-monophasic decay. Even small amounts of fluorescent impurities can contribute to the overall fluorescence signal, resulting in a multi-exponential decay profile. It is crucial to use highly purified this compound for time-resolved fluorescence studies.

Q4: How does the solvent environment impact the fluorescence decay of this compound?

The solvent plays a critical role in the photophysics of this compound.[2][6] In polar solvents, a process known as solvation dynamics can occur, where the solvent molecules reorient around the excited this compound molecule. This relaxation process occurs on a picosecond timescale and can lead to a multi-exponential fluorescence decay, especially when observing the decay at the blue edge of the emission spectrum.[2] The pH of the solution is also a critical factor, as it determines the protonation state of the quinine molecule, which in turn affects its photophysical properties.[7]

Q5: What is fluorescence quenching, and how can it result in a non-monophasic decay?

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including collisional (dynamic) quenching and static quenching.[4][8] In dynamic quenching, the quencher deactivates the excited fluorophore through collisions. This introduces a concentration-dependent non-radiative decay pathway, which can lead to a non-exponential decay if both quenched and unquenched populations are present or if the quenching kinetics are complex.

Q6: Are there any specific ions that I should be particularly concerned about in my this compound solution?

Yes, halide ions such as chloride (Cl-), bromide (Br-), and iodide (I-) are known to be effective quenchers of this compound fluorescence.[4][5][9] The quenching efficiency increases with the atomic mass of the halide.[4] Therefore, it is essential to use solvents and reagents that are free from halide ion contamination.

Q7: Can excited-state reactions of this compound contribute to its multi-exponential decay?

This compound can undergo excited-state reactions, particularly protonation and deprotonation, depending on the solvent and pH.[6][10] These reactions can lead to the formation of different excited-state species with distinct fluorescence lifetimes, resulting in a multi-exponential decay profile.

Q8: Is it possible to achieve a mono-phasic decay for this compound?

While challenging, it may be possible to approach a more mono-phasic decay under specific and highly controlled conditions.[11] This would involve using highly purified this compound, a non-polar aprotic solvent to minimize solvation dynamics and excited-state reactions, and ensuring the absence of any quenching species. However, in its common solvent, dilute sulfuric or perchloric acid, a non-monophasic decay is often observed.[1]

Troubleshooting Guide

If you are observing a non-monophasic fluorescence decay with this compound, follow these steps to identify and address the potential causes.

Step 1: Verify Sample Purity and Integrity

  • Action: Use the highest purity this compound available. Consider recrystallization or other purification methods if purity is in doubt.

  • Rationale: Impurities are a common source of multi-exponential decay.

  • Action: Prepare fresh solutions for each experiment and protect them from light to prevent photodegradation.[12]

  • Rationale: Degradation products can introduce additional fluorescent species.

Step 2: Evaluate and Optimize the Solvent System

  • Action: Use high-purity, spectroscopy-grade solvents.

  • Rationale: Solvent impurities can act as quenchers or fluorescent contaminants.

  • Action: Control the pH of the solution carefully, as the protonation state of this compound affects its fluorescence.[7]

  • Rationale: Changes in pH can lead to the presence of multiple quinine species with different lifetimes.

  • Action: Be aware of the solvent polarity. In polar solvents, solvation dynamics can contribute to non-monophasic decay.[2]

  • Rationale: Consider using less polar solvents if experimentally feasible to minimize this effect.

Step 3: Identify and Eliminate Potential Quenchers

  • Action: Ensure all glassware is meticulously cleaned and rinsed with high-purity water to remove any residual halide ions.

  • Rationale: Halide ions are potent quenchers of this compound fluorescence.[4]

  • Action: Use high-purity acids (e.g., sulfuric acid, perchloric acid) for preparing solutions.

  • Rationale: Lower-grade acids can contain significant amounts of halide impurities.

  • Action: Consider deoxygenating the solution by purging with an inert gas like nitrogen or argon.

  • Rationale: Dissolved oxygen can act as a collisional quencher for many fluorophores.

Step 4: Optimize Instrumental Parameters

  • Action: Accurately measure the Instrument Response Function (IRF) at the excitation wavelength.

  • Rationale: An accurate IRF is crucial for the proper deconvolution and analysis of the fluorescence decay data.[2][13]

  • Action: Ensure that the excitation and emission wavelengths are appropriate for this compound and that there is no scattered light reaching the detector.

  • Rationale: Scattered excitation light can distort the measured decay profile.

Step 5: Employ Appropriate Data Analysis Models

  • Action: Fit the fluorescence decay data to a multi-exponential decay model rather than forcing a single-exponential fit.

  • Rationale: A multi-exponential model will provide a better fit to the data and yield more meaningful lifetime components.[3][14]

  • Action: Evaluate the goodness of the fit using statistical parameters like chi-squared and by visual inspection of the residuals.

  • Rationale: This ensures that the chosen model accurately describes the experimental data.

Data Presentation

Table 1: Fluorescence Lifetime of this compound in Different Solvents

SolventLifetime (τ) in nsCommentsReference
0.5 M H₂SO₄~19.3 - 20.4Often exhibits non-monophasic decay.[8]
0.1 N H₂SO₄~19.5Commonly used as a fluorescence standard.[15]
Ethanol-Poor solubility.[11]
Methanol-Poor solubility.[11]
Polyvinyl Alcohol FilmShorter decay time compared to solutionIncrease in photostability observed.[6]

Table 2: Effect of Halide Ion Quenchers on this compound Fluorescence

QuencherQuenching MechanismEffect on FluorescenceReference
Chloride (Cl⁻)Dynamic and StaticSignificant quenching of fluorescence intensity and shortening of lifetime.[4][8]
Bromide (Br⁻)Dynamic and StaticStronger quenching effect than Chloride.[4]
Iodide (I⁻)Dynamic and StaticMost effective quencher among the common halides.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution

This protocol is adapted from established methods for preparing this compound solutions for fluorescence measurements.[12][15][16][17]

  • Preparation of 0.1 N Sulfuric Acid (H₂SO₄):

    • Carefully add 2.8 mL of concentrated H₂SO₄ to approximately 500 mL of deionized water in a 1 L volumetric flask.

    • Allow the solution to cool to room temperature.

    • Dilute to the 1 L mark with deionized water and mix thoroughly.

  • Preparation of 100 ppm this compound Stock Solution:

    • Accurately weigh 100.0 mg of high-purity this compound dihydrate.

    • Quantitatively transfer the this compound to a 1 L volumetric flask.

    • Add approximately 50 mL of 0.1 N H₂SO₄ and swirl to dissolve.

    • Dilute to the 1 L mark with 0.1 N H₂SO₄ and mix thoroughly.

    • Store this stock solution in a dark, well-stoppered glass bottle.

  • Preparation of Working Solutions:

    • Prepare fresh dilutions of the stock solution to the desired concentration (e.g., 1 ppm) using the 0.1 N H₂SO₄ as the diluent.

    • Ensure the absorbance of the final solution is below 0.1 at the excitation wavelength to avoid inner filter effects.[1][18]

Protocol 2: Time-Resolved Fluorescence Decay Measurement using Time-Correlated Single Photon Counting (TCSPC)

This is a generalized protocol for TCSPC measurements.[13][19][20][21] Specific instrument settings will vary.

  • Instrument Setup:

    • Use a pulsed light source (e.g., diode laser or LED) with a wavelength suitable for exciting this compound (typically around 340-370 nm).

    • Select an appropriate emission wavelength (typically around 450 nm) using a monochromator or bandpass filter.

    • Use a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox in water).

    • Place the cuvette in the sample holder and collect the scattered light at the excitation wavelength. This is the IRF.

  • Sample Measurement:

    • Replace the scattering solution with your this compound sample.

    • Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000) to ensure good statistical accuracy.

  • Data Analysis:

    • Use appropriate software to perform an iterative reconvolution of the measured decay with the IRF.

    • Fit the data to a multi-exponential decay model of the form: I(t) = Σ αᵢ exp(-t/τᵢ) where I(t) is the intensity at time t, αᵢ is the pre-exponential factor for the i-th component, and τᵢ is the decay time of the i-th component.

    • Evaluate the goodness of the fit using the chi-squared value and by examining the weighted residuals.

Visualizations

cluster_causes Potential Causes cluster_outcome Observed Phenomenon Impurity Sample Impurities NonMonophasic Non-Monophasic Fluorescence Decay Impurity->NonMonophasic Solvent Solvent Effects (e.g., Solvation Dynamics) Solvent->NonMonophasic Quenching Quenching (e.g., Halide Ions) Quenching->NonMonophasic ExcitedState Excited-State Reactions (e.g., Protonation) ExcitedState->NonMonophasic

Caption: Factors contributing to the non-monophasic fluorescence decay of this compound.

Start Start: Non-Monophasic Decay Observed Purity Step 1: Verify Sample Purity Start->Purity Solvent Step 2: Evaluate Solvent System Purity->Solvent Quenchers Step 3: Check for Quenchers Solvent->Quenchers Instrument Step 4: Optimize Instrumental Parameters Quenchers->Instrument Analysis Step 5: Use Appropriate Data Analysis Model Instrument->Analysis End End: Characterized Multi-Exponential Decay Analysis->End

Caption: Troubleshooting workflow for non-monophasic decay of this compound.

References

improving the aqueous solubility of quinine sulfate for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of quinine sulfate for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is slightly soluble in water.[1][2] Its solubility is highly dependent on the pH and temperature of the solution. At neutral pH and 25°C, the aqueous solubility is approximately 0.058 mg/mL.[3]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound significantly increases in acidic conditions.[4] This is because quinine is a weak base, and in an acidic environment, its nitrogen atoms become protonated, forming a more soluble salt.[1]

Q3: What are the common methods to improve the aqueous solubility of this compound?

Common methods to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Lowering the pH of the solution by adding an acid like sulfuric acid or hydrochloric acid is a highly effective method.[5][6][7][8]

  • Co-solvency: Using a water-miscible organic solvent, such as ethanol, in which this compound is more soluble.[1][9]

  • Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD).[3][10][11]

Troubleshooting Guides

Issue 1: this compound is not dissolving completely in water.
  • Cause: The concentration of this compound may be exceeding its solubility limit in neutral water.

  • Solution:

    • Acidify the Solution: Add a small amount of dilute sulfuric acid (e.g., 0.05 M or 0.1 N) or hydrochloric acid to the solution.[4][5][7][8] The increased acidity will protonate the this compound, significantly increasing its solubility.

    • Gentle Heating: Gently warm the solution while stirring. This compound is more soluble in hot water.[2][12] However, be cautious as prolonged heating can potentially degrade the compound.

    • Use a Co-solvent: Prepare the solution in a mixture of water and a co-solvent like ethanol.[1][9]

Issue 2: The this compound solution is cloudy or hazy.
  • Cause: This can be due to incomplete dissolution or the presence of insoluble impurities. The pH of the solution might not be low enough to achieve full solubility at the desired concentration.

  • Solution:

    • Verify pH: Check the pH of the solution. If it is not sufficiently acidic, add more dilute acid dropwise until the solution clears.

    • Filtration: If the cloudiness persists even after acidification, it may be due to insoluble impurities. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.

Issue 3: Precipitation occurs after the solution has been standing for some time.
  • Cause: The solution may be supersaturated, or a change in temperature or pH could have caused the this compound to precipitate out. Evaporation of the solvent can also lead to precipitation.

  • Solution:

    • Re-dissolve: Gently warm the solution while stirring to redissolve the precipitate.

    • Adjust Concentration: Consider preparing a slightly more dilute solution to ensure it remains stable at room temperature.

    • Maintain pH: Ensure the pH of the solution is stable and sufficiently low to maintain solubility.

    • Proper Storage: Store the solution in a tightly sealed container to prevent solvent evaporation.

Issue 4: The solution has a brownish tint or changes color over time.
  • Cause: this compound is sensitive to light and can degrade, leading to a color change.[1][2][12]

  • Solution:

    • Protect from Light: Prepare and store this compound solutions in amber-colored or foil-wrapped containers to protect them from light.[5][6]

    • Prepare Fresh Solutions: It is best to prepare solutions fresh for each experiment to minimize degradation.[8]

Data Presentation

Table 1: pH-Dependent Solubility of this compound

pHSolubility (mg/mL) at 37°C
1.04.44
4.51.44
6.80.83

Source: Adapted from publicly available data.

Table 2: Solubility of this compound in Different Solvents at 25°C

SolventSolubility
WaterSlightly soluble (~0.5 mg/mL)[12]
Boiling WaterSparingly soluble[2]
Ethanol (95%)Freely soluble[1]
ChloroformSlightly soluble[1][2]
Diethyl EtherPractically insoluble[1]
Mixture of Chloroform and Ethanol (2:1)Freely soluble[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1000 ppm) by pH Adjustment

Materials:

  • This compound dihydrate

  • 1 M Sulfuric acid (H₂SO₄)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh 100 mg of this compound dihydrate.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled water to the flask.

  • Carefully add 1 M sulfuric acid dropwise while swirling the flask until the this compound is completely dissolved. Typically, a few milliliters are sufficient.

  • Once dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in an amber bottle to protect it from light.[5]

Protocol 2: Enhancing Solubility using Cyclodextrins (Solvent Evaporation Method)

Materials:

  • This compound

  • β-cyclodextrin (βCD) or Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Ethanol

  • Distilled water

  • Volumetric flasks

  • Rotary evaporator or water bath

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 100 mg in 25 mL of ethanol).[3]

  • In a separate flask, dissolve the cyclodextrin (e.g., in a 1:1 molar ratio with this compound) in distilled water.

  • Slowly add the cyclodextrin solution to the this compound solution while stirring.

  • Continue stirring the mixture for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • Remove the solvent by using a rotary evaporator or by gentle heating in a water bath until a solid complex is formed.

  • The resulting solid inclusion complex can then be dissolved in water to the desired concentration, exhibiting enhanced aqueous solubility.[3]

Mandatory Visualizations

experimental_workflow cluster_start Start: Dissolving this compound cluster_methods Solubilization Methods cluster_assessment Assessment cluster_outcome Outcome start Weigh this compound method_ph pH Adjustment (Add dilute acid) start->method_ph Choose a method method_cosolvent Co-solvency (Use Ethanol/Water mixture) start->method_cosolvent Choose a method method_complex Complexation (Use Cyclodextrins) start->method_complex Choose a method assess Is the solution clear? method_ph->assess method_cosolvent->assess method_complex->assess success Solution Ready for Experiment assess->success Yes troubleshoot Troubleshoot (Refer to guide) assess->troubleshoot No ph_effect cluster_equilibrium Effect of pH on this compound Solubility node_neutral This compound (Q) Slightly Soluble in Water node_acidic Protonated Quinine (QH⁺, QH₂²⁺) Highly Soluble in Water node_neutral->node_acidic + H⁺ (Acidification) node_acidic->node_neutral - H⁺ (Neutralization)

References

Technical Support Center: Stabilizing Quinine Sulfate Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of quinine sulfate solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation and long-term storage of this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Issue Potential Cause Troubleshooting Steps
Yellowing or discoloration of the solution over time. Photodegradation or oxidation. This compound is known to be sensitive to light and can degrade, leading to a change in color.[1][2] Oxidation can also occur, particularly if the solution is exposed to air for extended periods.1. Protect from Light: Store the solution in amber-colored vials or wrap the container in aluminum foil to prevent light exposure.[3][4] 2. Inert Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation. 3. Antioxidants: Consider adding an antioxidant such as ascorbic acid or sodium metabisulfite to the formulation.
Precipitation or crystal formation in the solution. pH shift, exceeding solubility limits, or temperature fluctuations. The solubility of this compound is pH-dependent and decreases in neutral or alkaline conditions.[1][2]1. pH Control: Ensure the pH of the solution is maintained in the acidic range (ideally pH 2-3) where this compound is more soluble and stable.[1][2] 2. Concentration Check: Verify that the concentration of this compound does not exceed its solubility in the chosen solvent and pH. 3. Temperature Control: Store the solution at a consistent, controlled room temperature or as recommended by stability data. Avoid freeze-thaw cycles.
Decrease in this compound concentration over time, as confirmed by HPLC analysis. Chemical degradation (hydrolysis, oxidation, or photolysis). This compound is susceptible to degradation, especially under acidic or alkaline conditions and when exposed to light and oxygen.[5][6][7]1. Review Storage Conditions: Ensure the solution is stored protected from light, at the appropriate pH, and at a controlled temperature. 2. Forced Degradation Study: If not already done, perform a forced degradation study (acid, base, oxidation, light, heat) to understand the primary degradation pathways for your specific formulation.[8][9] 3. Stabilizers: Consider the addition of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation, in addition to an antioxidant.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products. Common degradation pathways include hydrolysis of the ester linkage and oxidation of the molecule.1. Identify Degradants: If possible, use techniques like LC-MS to identify the structure of the degradation products. This can provide insight into the degradation mechanism. 2. Optimize Formulation: Based on the identified degradation products, adjust the formulation to mitigate the specific degradation pathway (e.g., adjust pH to slow hydrolysis, add antioxidants to prevent oxidation).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The main factors influencing the stability of this compound solutions are pH, light, temperature, and the presence of oxidizing agents or metal ions.[1][2] this compound is most stable in acidic conditions and is prone to degradation when exposed to light and heat.

Q2: What is the optimal pH range for storing this compound solutions?

A2: this compound solutions are generally more stable in an acidic pH range, typically between pH 2 and 3.[1][2] In this range, the molecule is protonated and less susceptible to certain degradation pathways.

Q3: How can I protect my this compound solution from photodegradation?

A3: To prevent photodegradation, always store your solutions in light-resistant containers, such as amber glass vials.[3][4] Alternatively, you can wrap clear containers with aluminum foil or other opaque materials.[10]

Q4: Are there any recommended antioxidants or stabilizers for this compound solutions?

A4: While specific formulations are proprietary, common antioxidants used in pharmaceutical solutions include ascorbic acid and sodium metabisulfite. These can help prevent oxidative degradation. Additionally, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial to complex with trace metal ions that may catalyze degradation.

Q5: How long can I expect my this compound solution to be stable?

A5: The shelf life of a this compound solution is highly dependent on the formulation, storage conditions, and desired level of purity. For extemporaneously prepared suspensions, stability may be limited to a few days or weeks. For commercially prepared injections, the shelf life can be up to 36 months when stored under recommended conditions.[3] A stability study is necessary to determine the shelf life for your specific formulation.

Data Presentation

The following tables summarize the results from forced degradation studies, providing insights into the stability of this compound under various stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/SourceTime (hours)Temperature% DegradationReference
Acidic Hydrolysis 1N HCl2Reflux~1.9%[11]
Alkaline Hydrolysis 1N NaOH2Reflux~1.6%[11]
Oxidation 30% H₂O₂2Room Temp~0.3%[11]
Thermal Degradation Dry Heat-105°CNot specified[11]
Photodegradation UV Light-Room TempNot specified[11]

Note: The data from this study indicates high stability under these specific forced degradation conditions, which may not be representative of long-term storage in solution.

Table 2: Stability of this compound in Intravenous Solutions at Different Temperatures

Storage TemperatureStorage Duration% of Initial Concentration RemainingReference
4°C48 hours>95%[7]
4°C72 hours>95%[7]
22°C8 hours>95%[7]
45°C96 hours>95%[7]

This study suggests good stability of quinine in 5% dextrose solution in PVC bags over the tested periods and temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound in a specific formulation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water with acid).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 2 hours.

  • Thermal Degradation: Keep the stock solution in an oven at a high temperature (e.g., 105°C) for a specified period.

  • Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specified duration.

  • Control Sample: Keep a portion of the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including the control, by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with the control to identify degradation products and quantify the remaining this compound.

Protocol 2: Preparation of a Stabilized this compound Solution (Example)

This protocol provides a starting point for preparing a more stable aqueous solution of this compound for research purposes. Optimization will be required for specific applications.

1. Materials:

  • This compound

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ascorbic Acid (optional, as an antioxidant)

  • Disodium EDTA (optional, as a chelating agent)

  • Purified Water

  • Amber glass vials

2. Procedure:

  • Weigh the desired amount of this compound.

  • In a volumetric flask, dissolve the this compound in a small amount of purified water.

  • Slowly add dilute HCl or H₂SO₄ dropwise while stirring until the this compound is completely dissolved and the pH is in the range of 2-3.

  • If using, add ascorbic acid to a final concentration of approximately 0.01-0.1% (w/v).

  • If using, add disodium EDTA to a final concentration of approximately 0.01-0.05% (w/v).

  • Add purified water to the final volume.

  • Filter the solution through a suitable filter (e.g., 0.22 µm) into a clean amber glass vial.

  • If possible, purge the headspace of the vial with nitrogen before sealing.

  • Store at a controlled room temperature, protected from light.

Mandatory Visualizations

DegradationPathways cluster_factors Degradation Factors QuinineSulfate This compound Solution Degradation Degradation Products QuinineSulfate->Degradation leads to Light Light (Photolysis) Light->Degradation Heat Heat (Thermolysis) Heat->Degradation pH Inappropriate pH (Hydrolysis) pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Metals Metal Ions Metals->Degradation StabilizationWorkflow cluster_stabilizers Stabilizer Options start Start: Prepare this compound Solution ph_adjust Adjust pH to Acidic Range (2-3) start->ph_adjust add_stabilizers Add Stabilizers (Optional) ph_adjust->add_stabilizers storage Store in Light-Resistant Container add_stabilizers->storage antioxidant Antioxidant (e.g., Ascorbic Acid) add_stabilizers->antioxidant chelator Chelating Agent (e.g., EDTA) add_stabilizers->chelator end Stable Solution for Long-Term Storage storage->end TroubleshootingLogic issue Issue with Solution Stability? check_light Exposed to Light? issue->check_light check_ph pH in Acidic Range? check_light->check_ph No action_light Store in Amber Vial / Protect from Light check_light->action_light Yes check_temp Consistent Temperature? check_ph->check_temp Yes action_ph Adjust pH to 2-3 check_ph->action_ph No check_oxidation Protected from Oxygen? check_temp->check_oxidation Yes action_temp Maintain Controlled Temperature check_temp->action_temp No action_oxidation Use Inert Gas / Add Antioxidant check_oxidation->action_oxidation No

References

Technical Support Center: Troubleshooting Quinine Sulfate Fluorescence Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinine sulfate fluorescence spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during fluorescence measurements of this compound, with a specific focus on understanding and resolving peak shifts in fluorescence spectra.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for this compound?

Under standard conditions, this compound in a dilute acidic solution (e.g., 0.05 M H₂SO₄) typically exhibits two excitation peaks around 250 nm and 350 nm, and a single emission peak with a maximum at approximately 450 nm.[1][2][3][4][5] However, slight variations in these values can be observed depending on the specific instrumentation and experimental conditions.[6]

Q2: My this compound emission peak is shifted from the expected 450 nm. What could be the cause?

Several factors can lead to a shift in the fluorescence emission peak of this compound. The most common causes include:

  • pH of the solution: The fluorescence of quinine is highly dependent on pH.[1][7]

  • Solvent polarity: The polarity of the solvent can significantly influence the emission spectrum.[8][9][10]

  • Concentration of this compound: High concentrations can lead to inner filter effects and potential peak shifts.[1][6][7]

  • Temperature: Changes in temperature can affect fluorescence intensity and potentially the peak position.[1][11]

  • Presence of quenching agents: Certain ions, such as halides, can quench the fluorescence and may affect the spectrum.[12][13]

  • Instrumental parameters: Incorrect calibration or settings on the spectrofluorometer can result in apparent peak shifts.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of unexpected peak shifts in your this compound fluorescence spectra.

Issue 1: Emission Peak Shifted to a Longer Wavelength (Red Shift)

A red shift, or a shift to a longer wavelength, in the emission spectrum of this compound can be indicative of several factors.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Increased Solvent Polarity More polar solvents can stabilize the excited state of this compound, leading to a lower energy emission and thus a longer wavelength.1. Verify the solvent used. Ensure it is the intended solvent for your experiment. 2. If using a mixed solvent system, ensure the proportions are accurate. 3. Consider measuring the fluorescence in a non-polar solvent as a control to observe the expected emission maximum.
High Concentration (Inner Filter Effect) At high concentrations, the emitted fluorescence can be re-absorbed by other this compound molecules in the solution, leading to a distortion of the spectrum and an apparent red shift.[1][6]1. Dilute your sample and re-measure the spectrum. A shift back towards the expected 450 nm upon dilution suggests the inner filter effect was the cause. 2. Ensure the absorbance of your sample at the excitation wavelength is below 0.1 to minimize this effect.[14]
Temperature Increase An increase in temperature can lead to more vibrational relaxation, which may result in a slight red shift in the emission spectrum.[1]1. Ensure your sample and the instrument's sample holder are at a stable and controlled temperature. 2. Compare spectra recorded at different temperatures to assess the impact of this variable.
Issue 2: Emission Peak Shifted to a Shorter Wavelength (Blue Shift)

A blue shift, or a shift to a shorter wavelength, is less common for this compound in standard acidic solutions but can occur under specific conditions.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Decreased Solvent Polarity A less polar environment can destabilize the excited state, leading to a higher energy emission and a shorter wavelength.1. Confirm the identity and purity of your solvent. 2. If expecting a specific solvent environment, ensure no contamination with less polar solvents has occurred.
Change in pH While a significant blue shift is not typical, changes in pH away from the optimal acidic range can alter the protonation state of the quinine molecule, which could influence the emission maximum.[7]1. Measure the pH of your this compound solution. 2. Adjust the pH to the recommended acidic range (e.g., using 0.05 M H₂SO₄) and re-measure the spectrum.
Presence of Specific Contaminants Certain impurities in the sample or solvent could have their own fluorescence that overlaps with and skews the this compound spectrum.1. Run a blank spectrum of your solvent to check for fluorescent impurities. 2. Ensure the purity of your this compound standard.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution and pH Adjustment

Objective: To prepare a standard solution of this compound and adjust its pH to observe the effect on the fluorescence spectrum.

Materials:

  • This compound dihydrate

  • Sulfuric acid (H₂SO₄), 0.1 M

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • pH meter

Procedure:

  • Prepare a stock solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound dihydrate and dissolve it in a volumetric flask with 0.05 M H₂SO₄.

  • Prepare working solutions: Dilute the stock solution with 0.05 M H₂SO₄ to prepare a series of standards with concentrations in the linear range (e.g., 0.1 - 10 µg/mL).

  • pH adjustment: To investigate the effect of pH, prepare a working solution of this compound (e.g., 1 µg/mL) and divide it into several aliquots. Adjust the pH of each aliquot using small additions of a suitable buffer or dilute acid/base, and measure the final pH with a calibrated pH meter.[1]

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using an excitation wavelength of 350 nm.

Protocol 2: Investigating the Effect of Solvent Polarity

Objective: To observe the effect of solvent polarity on the fluorescence emission spectrum of this compound.

Materials:

  • This compound dihydrate

  • A series of solvents with varying polarities (e.g., cyclohexane, acetone, methanol)[8][10]

  • Volumetric flasks

  • Pipettes

Procedure:

  • Prepare this compound solutions: Prepare solutions of this compound of the same concentration (e.g., 5 x 10⁻⁵ M) in each of the selected solvents.[8] Note that this compound has poor solubility in some non-polar organic solvents.[15]

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using an excitation wavelength of approximately 330-350 nm.

  • Data Analysis: Compare the emission maxima obtained in the different solvents to determine the effect of solvent polarity.

Data Presentation

Table 1: Effect of pH on this compound Fluorescence Intensity

pHRelative Fluorescence Intensity (Arbitrary Units)
2.48Lower
3.71Highest
> 3.75Decreasing

Note: This table summarizes the general trend observed. As the pH increases from a low value, the fluorescence intensity of this compound increases, reaching a maximum around pH 3.71.[7] Further increases in pH lead to a decrease in fluorescence intensity due to deprotonation of the quinine molecule.[7]

Table 2: Solvatochromic Shift of this compound Fluorescence

SolventPolarityEmission Maximum (nm)
CyclohexaneNon-polarShorter Wavelength
AcetonePolar aproticIntermediate Wavelength
MethanolPolar proticLonger Wavelength (Red-shifted)[8]

Note: This table illustrates the general trend of red-shifting of the fluorescence emission maximum with increasing solvent polarity.

Visualizations

Troubleshooting_Workflow start Unexpected Peak Shift in this compound Spectrum check_instrument Verify Instrument Calibration & Settings start->check_instrument check_ph Measure pH of Solution check_instrument->check_ph OK resolve_instrument Recalibrate Instrument check_instrument->resolve_instrument Issue Found check_concentration Check Sample Concentration check_ph->check_concentration Correct adjust_ph Adjust to Acidic pH check_ph->adjust_ph Incorrect check_solvent Verify Solvent Identity and Purity check_concentration->check_solvent OK dilute_sample Dilute Sample check_concentration->dilute_sample Too High check_temperature Control and Monitor Temperature check_solvent->check_temperature Correct use_correct_solvent Use Correct Solvent check_solvent->use_correct_solvent Incorrect red_shift Red Shift (Longer Wavelength) check_temperature->red_shift Shift Persists blue_shift Blue Shift (Shorter Wavelength) check_temperature->blue_shift Shift Persists stabilize_temp Stabilize Temperature check_temperature->stabilize_temp Unstable high_polarity High Solvent Polarity? red_shift->high_polarity high_concentration High Concentration? red_shift->high_concentration high_temp Increased Temperature? red_shift->high_temp low_polarity Low Solvent Polarity? blue_shift->low_polarity wrong_ph Incorrect pH? blue_shift->wrong_ph contaminants Contaminants Present? blue_shift->contaminants high_polarity->use_correct_solvent high_concentration->dilute_sample high_temp->stabilize_temp low_polarity->use_correct_solvent wrong_ph->adjust_ph purify_sample Purify Sample/Solvent contaminants->purify_sample

Caption: Troubleshooting workflow for this compound fluorescence peak shifts.

Factors_Affecting_Fluorescence quinine This compound Fluorescence ph pH quinine->ph affects protonation state solvent Solvent Polarity quinine->solvent influences excited state stability concentration Concentration quinine->concentration can cause inner filter effect temperature Temperature quinine->temperature affects vibrational relaxation quenching Quenching Agents quinine->quenching reduces fluorescence intensity

Caption: Key factors influencing this compound fluorescence properties.

References

optimization of excitation wavelength for quinine sulfate fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the excitation wavelength for quinine sulfate fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation wavelength for this compound fluorescence?

The optimal excitation wavelength for this compound fluorescence is typically around 350 nm.[1][2] this compound has two main excitation peaks, one at approximately 250 nm and a stronger one at 350 nm.[1][2] While the absorbance is stronger at 250 nm, using 350 nm for excitation often results in greater fluorescence emission intensity.[1] The corresponding maximum emission wavelength is approximately 450 nm.[1][2]

Q2: How does the solvent affect the excitation and emission spectra?

The solvent can significantly influence the fluorescence properties of this compound. It is most commonly dissolved in dilute sulfuric acid (e.g., 0.05 M or 0.1 M H₂SO₄) for fluorescence measurements.[1][3] This acidic environment ensures the this compound is in its dicationic form, which is highly fluorescent.[4] Changes in solvent polarity can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.

Q3: What is the effect of pH on this compound fluorescence intensity?

The fluorescence of this compound is highly dependent on pH. The maximum fluorescence intensity is typically observed in acidic conditions, around pH 3.71.[5] At very low pH, quinine exists as a diprotonated molecule. As the pH increases towards 3.75, the monoprotonated form, which has a higher fluorescence intensity, becomes more prevalent.[5] Above this pH, the fluorescence intensity begins to decrease.[5]

Q4: Why is my fluorescence signal decreasing at high concentrations of this compound?

This phenomenon is likely due to concentration quenching or the inner filter effect.[2][6][7]

  • Concentration Quenching: At high concentrations, excited this compound molecules can collide with ground-state molecules and lose their energy non-radiatively, leading to a decrease in fluorescence intensity.[2]

  • Inner Filter Effect: When the concentration is too high, the solution absorbs a significant portion of the excitation light before it can reach the center of the cuvette where the emission is measured.[6][7] This results in a non-linear relationship between concentration and fluorescence intensity. To avoid this, it is recommended to keep the absorbance of the solution below 0.1 at the excitation wavelength.[8][9]

Q5: What are common sources of interference or quenching in this compound fluorescence measurements?

Several factors can interfere with or quench the fluorescence of this compound:

  • Halide Ions: Chloride ions (Cl⁻) are known to quench this compound fluorescence.[1] The presence of salts like NaCl can significantly reduce the emission intensity.[1]

  • Contaminants: Fluorescent or phosphorescent contaminants in the sample or solvent can contribute to the signal and lead to inaccurate measurements.[1]

  • Photodegradation: Prolonged exposure to the excitation light can cause photodegradation of the this compound molecule, leading to a decrease in fluorescence over time.[10] It is advisable to minimize exposure time and use fresh solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low fluorescence signal Incorrect excitation/emission wavelength settings.Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.[1][2]
pH of the solution is not optimal.Ensure the this compound is dissolved in an acidic solution, preferably 0.05 M or 0.1 M H₂SO₄.[1][3]
Instrument malfunction (e.g., lamp off, detector issue).Check the instrument settings and perform a system check with a known standard.
Unstable or drifting fluorescence signal Photodegradation of the sample.Minimize the exposure time of the sample to the excitation light. Prepare fresh solutions if necessary.[10]
Temperature fluctuations.Allow the instrument and sample to equilibrate to a stable room temperature.
Air bubbles in the cuvette.Gently tap the cuvette to dislodge any air bubbles before measurement.
Non-linear calibration curve Concentration quenching or inner filter effect.Dilute the samples to ensure the absorbance at the excitation wavelength is below 0.1.[8][9]
Presence of quenching agents.Check for and remove any potential quenching species, such as halide ions.[1]
Unexpected peaks in the emission spectrum Raman scattering from the solvent.The Raman peak of water can sometimes be observed. This can be minimized by using appropriate filters or by subtracting a solvent blank spectrum.
Presence of fluorescent impurities.Use high-purity solvents and reagents. Run a blank to check for background fluorescence.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation Wavelength

Objective: To determine the excitation wavelength that yields the maximum fluorescence emission for this compound.

Materials:

  • This compound

  • 0.1 M Sulfuric acid (H₂SO₄)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 ppm) in 0.1 M H₂SO₄.

  • From the stock solution, prepare a dilute working solution (e.g., 1 ppm) in 0.1 M H₂SO₄.

  • Transfer the working solution to a quartz cuvette.

  • Set the emission wavelength of the spectrofluorometer to 450 nm.

  • Scan the excitation wavelength from 200 nm to 400 nm.

  • The wavelength that corresponds to the highest fluorescence intensity is the optimal excitation wavelength.

Protocol 2: Generating a Calibration Curve for this compound

Objective: To create a standard curve to determine the concentration of an unknown this compound sample.

Materials:

  • This compound stock solution (e.g., 10 ppm) in 0.1 M H₂SO₄

  • 0.1 M Sulfuric acid (H₂SO₄)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Prepare a series of standard solutions of this compound (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ppm) by diluting the stock solution with 0.1 M H₂SO₄.

  • Set the spectrofluorometer to the optimal excitation wavelength (e.g., 350 nm) and emission wavelength (e.g., 450 nm).

  • Measure the fluorescence intensity of a blank solution (0.1 M H₂SO₄).

  • Measure the fluorescence intensity of each standard solution, starting from the most dilute.

  • Plot a graph of fluorescence intensity versus concentration.

  • Perform a linear regression to obtain the equation of the line and the R² value. The R² value should be close to 1 for a good linear fit.

Data Presentation

Table 1: Excitation and Emission Maxima of this compound

ParameterWavelength (nm)Reference(s)
Primary Excitation Maximum~350[1][2]
Secondary Excitation Maximum~250[1][2]
Emission Maximum~450[1][2]

Table 2: Influence of pH on this compound Fluorescence

pHRelative Fluorescence IntensityObservationReference(s)
< 2.5LowerDiprotonated form predominates.[5]
~3.7MaximumOptimal pH for fluorescence.[5]
> 4.0DecreasingDeprotonation leads to reduced fluorescence.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Dilute Working Standards A->B F Measure Standard Fluorescence B->F C Prepare Blank (Solvent) E Measure Blank Fluorescence C->E D Set Excitation & Emission Wavelengths D->E E->F G Plot Calibration Curve F->G H Perform Linear Regression G->H

Caption: Workflow for generating a this compound fluorescence calibration curve.

troubleshooting_logic start Low/No Fluorescence Signal q1 Are Wavelengths Correct? (Ex: ~350nm, Em: ~450nm) start->q1 q2 Is the Solution Acidic? (e.g., 0.1M H₂SO₄) q1->q2 Yes a1_no Set Correct Wavelengths q1->a1_no No q3 Is the Concentration Too High? (Absorbance > 0.1) q2->q3 Yes a2_no Acidify the Solution q2->a2_no No a3_yes Dilute the Sample q3->a3_yes Yes a3_no Check for Quenchers (e.g., Halides) q3->a3_no No a1_yes Check Instrument (Lamp, Detector) a2_yes Proceed to Next Check

Caption: Troubleshooting logic for low or no fluorescence signal from this compound.

References

avoiding quinine sulfate degradation when exposed to light

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with quinine sulfate. This resource provides essential guidance on preventing its degradation when exposed to light.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound, providing direct solutions to ensure the integrity of your results.

Problem Possible Causes Recommended Solutions
Unexpectedly low this compound concentration in samples exposed to light. Photodegradation due to inadequate protection from light sources in the laboratory (e.g., ambient light, fluorescent lighting).Store this compound solutions in amber or opaque containers to block UV and visible light.[1] Minimize exposure to direct light during sample preparation and handling by working in a dimly lit area or using protective coverings.
Use of inappropriate solvent systems that may accelerate photodegradation.While this compound is soluble in water, its stability can be pH-dependent. Ensure the pH of your solution is appropriate for your experimental needs and consider its potential impact on photostability. Acidic conditions are often used for solubilization.
Contamination with photosensitizing agents.Ensure all glassware and reagents are clean and free from contaminants that could act as photosensitizers.
Appearance of unknown peaks in HPLC or other analytical readouts after light exposure. Formation of photodegradation products.Characterize the degradation products using techniques like HPLC-MS to understand the degradation pathway. Implement light-protective measures to prevent their formation.
Matrix effects from the formulation or solvent interfering with the analysis.Perform forced degradation studies on your specific formulation to identify potential interactions and degradation products.[2]
Inconsistent results in photostability studies. Non-standardized light exposure conditions.Adhere to the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing, which specify light exposure conditions.[3][4][5] Use a validated chemical actinometric system, such as quinine chemical actinometry, to ensure consistent light exposure.[3][4][6]
Temperature fluctuations during light exposure.Control the temperature during photostability studies, as it can influence the rate of degradation.[7]
Oxygen levels in the sample.The presence of oxygen can affect the photodegradation pathway.[7] Consider degassing your solutions or performing experiments under an inert atmosphere if oxygen-mediated degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The photodegradation of this compound is initiated by the absorption of UV radiation.[8] This leads to the formation of excited states that can then undergo various chemical reactions, including oxidation and rearrangement, resulting in a loss of the parent compound and the formation of degradation products. The quinoline moiety of the quinine molecule is particularly susceptible to photochemical reactions.[8]

Q2: How can I quantitatively assess the photostability of my this compound formulation?

A2: A stability-indicating high-performance liquid chromatography (RP-HPLC) method is the most common and reliable way to quantify the degradation of this compound.[2][9][10][11] This method should be able to separate the intact this compound from its degradation products. By comparing the peak area of this compound in light-exposed samples to that of a protected control sample, the percentage of degradation can be calculated.

Q3: Are there any specific wavelengths of light that are most damaging to this compound?

A3: this compound primarily absorbs in the UV range, with absorption maxima around 250 nm, 317 nm, and 348 nm.[12] Therefore, exposure to UV light, particularly from sources like UV lamps or direct sunlight, is most detrimental.

Q4: How does pH affect the photodegradation of this compound?

A4: The stability of this compound can be influenced by the pH of the solution.[7] Generally, this compound is more stable in acidic solutions. Forced degradation studies have shown that this compound is more sensitive to degradation under acidic and alkaline stress conditions compared to oxidative, photo, and dry heat degradation.[2]

Q5: What are the regulatory guidelines for photostability testing of drugs like this compound?

A5: The ICH Q1B guideline, "Photostability Testing of New Active Substances and Medicinal Products," provides a framework for conducting photostability studies.[3][4][5] It outlines the recommended light sources, exposure levels, and procedures for testing both the drug substance and the drug product.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a method for inducing and analyzing the degradation of a this compound solution under light stress.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade methanol

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (if necessary)

  • Volumetric flasks

  • Pipettes

  • Photostability chamber with a calibrated light source (as per ICH Q1B)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Sample Preparation for Light Exposure:

    • Test Sample: Transfer an aliquot of the stock solution into a transparent container (e.g., a quartz cuvette or a clear glass vial).

    • Control Sample: Transfer an identical aliquot of the stock solution into a container wrapped completely in aluminum foil to protect it from light.

  • Light Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]

  • Sample Analysis:

    • After the exposure period, prepare dilutions of both the test and control samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • A typical mobile phase could be a mixture of methanol and water (e.g., 30:70 v/v).[9] The detection wavelength is often set around 233 nm or 330 nm.[9][10]

  • Data Analysis:

    • Compare the chromatograms of the test and control samples.

    • Calculate the percentage of degradation in the test sample by comparing the peak area of the this compound peak to that of the control sample.

    • Identify and quantify any degradation products that are formed.

Protocol 2: Quinine Chemical Actinometry for Light Source Calibration

This protocol describes the use of a quinine solution to measure the intensity of the light source used in photostability studies.

Materials:

  • Quinine monohydrochloride dihydrate

  • Distilled water

  • Volumetric flasks

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Actinometry Solution: Prepare a 2% w/v aqueous solution of quinine monohydrochloride dihydrate.[4] If necessary, heat the solution to aid dissolution.

  • Exposure:

    • Fill two quartz cuvettes with the quinine solution.

    • Wrap one cuvette completely in aluminum foil to serve as the control (dark) sample.

    • Place both cuvettes in the photostability chamber and expose them to the light source for a defined period.

  • Measurement:

    • After exposure, measure the absorbance of both the exposed and control solutions at 400 nm using a UV-Vis spectrophotometer.

    • The increase in absorbance at 400 nm is proportional to the integrated UV energy emitted from the light source.[7]

  • Calibration: Use the change in absorbance to calibrate the light exposure in your photostability chamber, ensuring consistent and reproducible experimental conditions.

Visualizations

Photodegradation_Pathway QS This compound QS_excited Excited State this compound QS->QS_excited UV Light Absorption Degradation_Products Degradation Products QS_excited->Degradation_Products Chemical Reactions (Oxidation, Rearrangement) Factors Influencing Factors (Light Intensity, Wavelength, pH, Oxygen) Factors->QS_excited

Caption: Simplified pathway of this compound photodegradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Test Prepare Test Sample (Transparent Container) Prep_Stock->Prep_Test Prep_Control Prepare Control Sample (Light-Protected) Prep_Stock->Prep_Control Expose Expose Samples in Photostability Chamber (ICH Q1B Guidelines) Prep_Test->Expose Prep_Control->Expose Analyze Analyze by Stability-Indicating HPLC Method Expose->Analyze Compare Compare Test vs. Control Analyze->Compare Calculate Calculate % Degradation Compare->Calculate

References

Technical Support Center: Total Synthesis of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of quinine sulfate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Stereocontrol and Stereoselectivity

Question: My synthesis is producing a mixture of diastereomers, particularly at the C8 and C9 positions. How can I improve stereoselectivity?

Answer: Achieving the correct stereochemistry at the C8 and C9 positions is a well-documented challenge in quinine synthesis. Early syntheses, such as the Woodward-Doering approach, were not stereoselective and resulted in mixtures of isomers that required tedious separation.

Troubleshooting Strategies:

  • Chiral Auxiliaries and Catalysts: Modern synthetic routes employ chiral auxiliaries or catalysts to induce stereoselectivity. For instance, the Stork synthesis utilized a strategy that established the stereocenters through chiral induction from a starting material obtained by chiral resolution.

  • Stereoselective Reductions: The reduction of the C9 ketone is a critical step for establishing the correct stereochemistry of the adjacent C8 carbinolamine center. The choice of reducing agent is crucial. While early methods using aluminum powder gave low yields and poor selectivity, modern approaches utilize highly stereoselective reducing agents.

  • Asymmetric Aldol Reactions: Some strategies, like that of Maulide and co-workers, use asymmetric aldol reactions to set the C8 and C9 stereochemistry. Careful selection of chiral catalysts and reaction conditions is paramount for high diastereoselectivity.

2. Aldol Condensation and C8 Epimerization

Question: I am observing significant epimerization at the C8 position during the aldol condensation to form the C8-C9 bond. What can I do to minimize this?

Answer: Epimerization at the C8 position is a common issue during the aldol coupling of a quinuclidinone with a quinoline aldehyde, particularly under basic conditions. This occurs due to the acidic nature of the proton at C8 in the aldol product.

Troubleshooting Strategies:

  • Low-Temperature Conditions: Performing the aldol reaction at low temperatures (e.g., -78 °C) can help to minimize epimerization by reducing the rate of the retro-aldol reaction and subsequent re-addition.

  • In-Situ Derivatization: A successful strategy to prevent epimerization is the in-situ trapping of the aldol adduct. In a recent synthesis by Maulide and colleagues, the aldol reaction was performed using LiHMDS at low temperature, followed by the addition of Ti(OiPr)3Cl and then conversion to a sulfonyl hydrazone. This derivatization effectively "locks" the desired stereochemistry at C8.[1][2]

  • Choice of Base and Lewis Acid: The choice of base and the use of a chelating Lewis acid can influence the transition state of the aldol reaction and potentially reduce epimerization. Experimenting with different conditions may be necessary.

3. Final Step Reduction Challenges

Question: The reduction of the tosylhydrazone in the final step of my synthesis is proving to be difficult, resulting in low yields. What are some alternative approaches?

Answer: The reduction of sterically hindered tosylhydrazones can be challenging. In the Maulide synthesis, the reduction of a tosylhydrazone to form the final quinine product was initially unsuccessful.

Troubleshooting Strategies:

  • Switching the Hydrazone: If the tosylhydrazone is unreactive, switching to a less sterically encumbered sulfonyl hydrazone, such as a mesyl hydrazone, can improve reactivity. The Maulide group found this switch to be effective.[1][2]

  • Alternative Reducing Agents: While standard reducing agents like sodium borohydride may not be effective, more potent or specialized reagents can be employed. The use of LiAlH4 in methanol (forming trimethoxyaluminum hydride in situ) successfully reduced the mesyl hydrazone in the Maulide synthesis with a 53% yield.[1][2]

  • Wolff-Kishner Reduction and its Modifications: For the reduction of hydrazones to alkanes, the Wolff-Kishner reduction is a classic method, although it requires harsh basic conditions. Milder variations, such as the use of tosylhydrazide with NaBH4 in refluxing methanol, can be effective for some substrates.

4. The Rabe-Kindler Conversion of Quinotoxine to Quinine

Question: I am attempting to reproduce the Rabe-Kindler conversion of quinotoxine to quinine, but the final aluminum powder reduction step is giving very low and inconsistent yields. How can I improve this?

Answer: The final step of the Rabe-Kindler synthesis, the reduction of quininone/quinidinone to quinine using aluminum powder, has been a subject of historical controversy due to its low yield and difficulty in reproduction. However, a 2008 study by Smith and Williams successfully reproduced this conversion.

Troubleshooting Insights:

  • The "Age" of the Aluminum Powder: The 2008 study found that the presence of some aluminum oxide on the surface of the aluminum powder was crucial for the reaction's success. Using "aged" or slightly aerated aluminum powder, or even adding a small amount of Al2O3, significantly improved the yield.[3][4][5] Fresh, highly active aluminum powder was found to be ineffective.

  • Product Mixture: Be aware that this reduction produces a mixture of all four possible diastereomers (quinine, quinidine, epi-quinine, and epi-quinidine).

  • Isolation Challenges: The isolation of pure quinine from this complex mixture is difficult. The original method relied on fractional crystallization of the tartrate salt, a technique that requires significant skill and patience. Modern chromatographic methods can aid in separation.

Quantitative Data Summary

The following tables summarize key quantitative data from various quinine synthesis approaches.

Table 1: Overall Yields of Selected Quinine Total Syntheses

Synthetic RouteNumber of Steps (Longest Linear Sequence)Overall Yield (%)Reference
Maulide et al. (2018)105.4[1][2]
Stork (2001)Not explicitly stated in snippetsNot explicitly stated in snippets[6][7]

Table 2: Yields of Problematic Reduction Steps

ReactionReagents and ConditionsProduct(s)Yield (%)Reference
Rabe-Kindler ReductionAluminum powder, NaOEt, EtOHQuinine and diastereomers~5 (quinine)[3]
Maulide Final Reduction (Tosylhydrazone)Various reducing agentsQuinine~0[1][2]
Maulide Final Reduction (Mesylhydrazone)LiAlH4, MeOH, THFQuinine53[1][2]

Detailed Experimental Protocols

Protocol 1: Rabe-Kindler Conversion of d-Quinotoxine to Quinine (as reproduced by Smith and Williams, 2008)

This protocol is based on the successful 2008 reproduction of the controversial final steps of the Woodward-Doering formal synthesis.

Step 1: Oxidation of d-Quinotoxine to N-bromoquinotoxine

  • Reagents: d-Quinotoxine, Sodium hypobromite (NaOBr), NaOH, HCl (aq), Diethyl ether (Et2O).

  • Procedure: d-Quinotoxine is oxidized with sodium hypobromite.

  • Yield: 55% (crude).

Step 2: Base-mediated Cyclization to Quininone/Quinidinone

  • Reagents: N-bromoquinotoxine, Sodium ethoxide (NaOEt), Ethanol (EtOH).

  • Procedure: The crude N-bromoquinotoxine is treated with sodium ethoxide in ethanol. This results in a mixture of quininone and its epimer, quinidinone.

  • Yield: 88% (crude).

Step 3: Reduction to Quinine

  • Reagents: Quininone/quinidinone mixture, "Aged" Aluminum powder (containing some Al2O3), Sodium ethoxide (NaOEt), Ethanol (EtOH).

  • Procedure: The mixture of quininone and quinidinone is reduced with aged aluminum powder and sodium ethoxide in ethanol.

  • Yield: ~5% of quinine, along with other diastereomers. The isolation of pure quinine is challenging and was originally achieved by fractional crystallization of the tartrate salt.

Visualizations

Quinine_Synthesis_Challenges cluster_Challenges Key Challenges in Quinine Total Synthesis Stereocontrol Stereocontrol Low Yields Low Yields Harsh Conditions Harsh Conditions Reproducibility Reproducibility Quinine Synthesis Quinine Synthesis Quinine Synthesis->Stereocontrol 5 chiral centers Quinine Synthesis->Low Yields Multiple steps Quinine Synthesis->Harsh Conditions Early syntheses Quinine Synthesis->Reproducibility e.g., Rabe-Kindler

Caption: Overview of major challenges in quinine total synthesis.

Maulide_Aldol_Strategy Quinuclidinone Quinuclidinone Aldol Adduct Aldol Adduct Quinuclidinone->Aldol Adduct LiHMDS, -78°C Quinoline Aldehyde Quinoline Aldehyde Quinoline Aldehyde->Aldol Adduct Epimerized Product Epimerized Product Aldol Adduct->Epimerized Product Epimerization at C8 Trapped Adduct Trapped Adduct Aldol Adduct->Trapped Adduct In-situ derivatization (Ti(OiPr)3Cl, MsNHNH2) Desired Product Desired Product Trapped Adduct->Desired Product

Caption: Workflow to overcome C8 epimerization in aldol condensation.

Final_Step_Reduction_Troubleshooting Tosylhydrazone Reduction Tosylhydrazone Reduction Low Yield/No Reaction Low Yield/No Reaction Tosylhydrazone Reduction->Low Yield/No Reaction Switch to Mesylhydrazone Switch to Mesylhydrazone Low Yield/No Reaction->Switch to Mesylhydrazone Troubleshooting Step 1 Use LiAlH4/MeOH Use LiAlH4/MeOH Switch to Mesylhydrazone->Use LiAlH4/MeOH Troubleshooting Step 2 Successful Reduction Successful Reduction Use LiAlH4/MeOH->Successful Reduction

Caption: Troubleshooting logic for the final reduction step.

References

minimizing quenching effects on quinine sulfate fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinine sulfate fluorescence experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize quenching effects and obtain reliable fluorescence measurements.

Troubleshooting Guides

This section provides step-by-step guidance to address common issues encountered during this compound fluorescence experiments.

Issue: Lower than Expected Fluorescence Intensity

Low fluorescence intensity can arise from various factors. Follow these steps to diagnose and resolve the issue.

1. Verify Instrument Settings and Calibration:

  • Action: Ensure the fluorometer is properly calibrated using a fresh, reliable this compound standard.[1] Verify the excitation and emission wavelengths are set correctly for this compound (typically around 350 nm for excitation and 450 nm for emission).[2]

  • Rationale: Incorrect instrument settings are a common source of error. Regular calibration ensures the instrument is performing optimally.

2. Check Sample Preparation and Handling:

  • Action: Prepare fresh this compound solutions daily and protect them from light to prevent photodegradation.[3]

  • Rationale: this compound solutions can degrade over time, especially when exposed to light, leading to reduced fluorescence.

3. Evaluate Potential Quenching Effects:

  • Action: Review the composition of your sample and solvent for the presence of known quenchers.

  • Rationale: Various substances can quench this compound fluorescence, significantly reducing its intensity.

Experimental Workflow for Diagnosing Low Fluorescence

Caption: Troubleshooting workflow for low fluorescence intensity.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to minimizing quenching effects on this compound fluorescence.

Q1: What are the common types of quenching that affect this compound fluorescence?

This compound fluorescence can be diminished by several quenching mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[4] This process is dependent on the concentration of the quencher and the temperature.

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[5][6]

  • Self-Quenching (Concentration Quenching): At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity.[2][5] This is also known as the inner filter effect.[2]

Quenching Mechanisms Overview

QuenchingMechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching QS_excited Quinine* (Excited) QS_ground Quinine (Ground) QS_excited->QS_ground Collision Quencher Quencher Quencher->QS_excited QS_ground_s Quinine (Ground) Complex Non-fluorescent Complex QS_ground_s->Complex Complex Formation Quencher_s Quencher Quencher_s->Complex

Caption: Dynamic vs. Static quenching mechanisms.

Q2: Which substances are known to quench this compound fluorescence?

Several ions and molecules can act as quenchers. Halide ions are particularly effective quenchers, with their quenching efficiency increasing with atomic mass.[5][7]

Quencher GroupSpecific ExamplesQuenching Efficiency Order
Halide IonsFluoride (F⁻), Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻)I⁻ > Br⁻ > Cl⁻ > F⁻[5]
Other AnionsDichromate (Cr₂O₇²⁻), Permanganate (MnO₄⁻), Sulfate (SO₄²⁻)K₂Cr₂O₇ > KMnO₄ > Na₂SO₄
Dissolved GasesOxygen (O₂)Can cause quenching, though quinine is less sensitive than some other fluorophores.[6]

Note: The effectiveness of quenching is often quantified by the Stern-Volmer constant (Ksv).

Q3: How does pH affect this compound fluorescence?

The fluorescence of this compound is highly dependent on pH. The intensity of fluorescence changes as the protonation state of the quinine molecule is altered.[8]

  • Low pH (e.g., in 0.1 M H₂SO₄): Quinine exists as a dication, which is strongly fluorescent. This is the standard condition for using this compound as a fluorescence standard.[1]

  • Intermediate pH (around 3.7): The monoprotonated form of quinine exhibits the highest fluorescence intensity.[8]

  • Neutral to High pH: As the pH increases, deprotonation occurs, leading to a decrease in fluorescence intensity.[8][9]

pH Influence on Quinine Fluorescence

pH_Effect Diprotonated Diprotonated (Low pH) Fluorescence_High High Fluorescence Diprotonated->Fluorescence_High Monoprotonated Monoprotonated (pH ~3.7) Fluorescence_Max Maximum Fluorescence Monoprotonated->Fluorescence_Max Deprotonated Deprotonated (High pH) Fluorescence_Low Low Fluorescence Deprotonated->Fluorescence_Low

Caption: Relationship between quinine protonation state and fluorescence intensity.

Q4: What is the effect of solvent polarity on this compound fluorescence?

Solvent polarity can influence the fluorescence emission of this compound. Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the fluorescence spectrum.[10] The choice of solvent can also affect the quantum yield of fluorescence. For instance, the quantum yield in dimethyl sulfoxide (DMSO) is lower than in water.[11]

Solvent PropertyEffect on this compound Fluorescence
Polarity Increased polarity can cause a red shift in the emission spectrum.[10]
Viscosity Higher viscosity can decrease collisional deactivation, potentially increasing fluorescence.[12]
Heavy Atoms Solvents containing heavy atoms can decrease fluorescence quantum efficiency.[12]
Q5: What experimental protocols can be used to minimize quenching?

Here are some detailed methodologies to mitigate common quenching effects:

Protocol 1: Removal of Halide Ions

  • Objective: To eliminate quenching from halide ions (e.g., Cl⁻, Br⁻, I⁻).

  • Methodology:

    • If possible, substitute reagents containing halide ions with alternatives. For example, use sulfuric acid (H₂SO₄) instead of hydrochloric acid (HCl) for pH adjustment.[13]

    • If halide ions cannot be avoided, their concentration should be kept consistent across all samples and standards to ensure that the quenching effect is uniform.

    • For analytical purposes, a standard addition method can be employed to compensate for matrix effects, including quenching.

Protocol 2: Deoxygenation of Samples

  • Objective: To remove dissolved oxygen, a known dynamic quencher.

  • Methodology:

    • Bubble an inert gas, such as nitrogen (N₂) or argon (Ar), through the sample solution for 10-15 minutes prior to measurement.

    • Maintain an inert atmosphere above the sample in the cuvette during the measurement to prevent re-oxygenation. Note: While quinine is less sensitive to oxygen quenching than many other fluorophores, this step can be crucial for highly sensitive measurements.[6]

Protocol 3: Optimizing Sample Concentration

  • Objective: To avoid self-quenching (concentration quenching).

  • Methodology:

    • Prepare a dilution series of your this compound solution and measure the fluorescence intensity of each dilution.

    • Plot fluorescence intensity versus concentration.

    • Identify the linear range of the calibration curve. All subsequent measurements should be performed using concentrations within this linear range to avoid the inner filter effect.[2]

Experimental Workflow for Minimizing Quenching

Caption: Workflow for preparing samples to minimize quenching.

References

refining protocols for consistent quinine sulfate quantum yield measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and accurate quinine sulfate quantum yield measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment.

Issue 1: My calculated quantum yield is significantly lower than the expected literature value.

Possible Cause Troubleshooting Steps
Concentration Quenching High sample concentrations can lead to self-quenching, where excited molecules are deactivated by interaction with ground-state molecules, reducing fluorescence intensity.[1] Prepare a series of dilutions and measure the quantum yield for each. The quantum yield should be independent of concentration at low absorbance values.
Inner Filter Effect If the sample's absorbance is too high (typically > 0.1), the excitation light may not penetrate the sample uniformly, and emitted light may be reabsorbed.[2][3][4] Ensure the absorbance of your sample at the excitation wavelength is below 0.1.[2][3][4]
Solvent Quenching Certain ions in the solvent, such as chloride and sulfate, can quench the fluorescence of this compound.[5][6] Consider using 0.1 M perchloric acid (HClO4) as the solvent, as it has been shown to have minimal quenching effects and less temperature dependence compared to sulfuric acid.[7][8]
Oxygen Quenching Dissolved oxygen in the solvent can quench fluorescence. While often a minor effect for this compound, if high accuracy is required, consider de-gassing the solution by bubbling with an inert gas like nitrogen or argon.
Instrumental Errors Inaccurate spectral correction of the spectrofluorometer can lead to incorrect quantum yield values.[9] Ensure your instrument is properly calibrated and has been corrected for wavelength-dependent instrument sensitivity.[2]

Issue 2: My results are not reproducible.

Possible Cause Troubleshooting Steps
Temperature Fluctuations The fluorescence quantum yield of this compound in sulfuric acid is known to be temperature-dependent.[8] Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the measurements. For less temperature sensitivity, use 0.1 M HClO4 as the solvent.[8]
Instrument Instability Fluctuations in the excitation lamp intensity can lead to inconsistent fluorescence measurements.[1][10] Always measure your standard and sample in close succession to minimize the impact of lamp fluctuations.[7] Re-measure the standard after the sample to check for instrument drift.[7]
Inconsistent Sample Preparation Errors in dilution or variations in solvent pH can significantly impact results.[10] Use calibrated pipettes and ensure the pH of the solvent is consistent across all samples and standards.
Cuvette Contamination or Mismatch Dirty or mismatched cuvettes can introduce variability. Use clean, high-quality quartz cuvettes. Always use the same cuvette for the blank, standard, and sample, or use a matched set of cuvettes.

Frequently Asked Questions (FAQs)

Q1: What is the accepted quantum yield of this compound?

The quantum yield of this compound is highly dependent on the solvent and temperature. It is crucial to use a value that matches your experimental conditions. Some commonly cited values are:

Solvent Quantum Yield (Φf) Excitation Wavelength (nm) Reference
0.5 M H2SO40.546310[2][3]
0.1 M HClO40.60347.5[7]
0.05 M H2SO40.52 - 0.60350[11]
0.1 M H2SO40.58350[4]

Q2: Why is it critical to keep the absorbance below 0.1?

Absorbance values above 0.1 can lead to the "inner filter effect."[2][4] This has two components:

  • Primary Inner Filter Effect: The excitation light is attenuated as it passes through the cuvette, so molecules deeper in the solution are not excited as efficiently.

  • Secondary Inner Filter Effect: Emitted fluorescence can be reabsorbed by other molecules in the solution, especially if there is an overlap between the absorption and emission spectra.[1][12]

Both effects lead to an underestimation of the true fluorescence intensity and thus a lower calculated quantum yield.

Q3: What solvent should I use for my this compound standard?

While 0.5 M or 0.05 M sulfuric acid (H2SO4) has been traditionally used, recent studies have shown that the fluorescence of this compound in H2SO4 is sensitive to temperature and can be quenched by sulfate ions.[6][8] Therefore, 0.1 M perchloric acid (HClO4) is now often recommended as it provides a more stable and consistent quantum yield.[7][8]

Q4: What excitation wavelength should I use?

The quantum yield of this compound is generally considered to be independent of the excitation wavelength across its main absorption band (approximately 240-400 nm).[5] However, it is good practice to excite at a wavelength where the absorbance is high enough for good signal-to-noise but not so high that the inner filter effect becomes a problem. Common excitation wavelengths include 310 nm, 347.5 nm, and 350 nm.[2][4][7]

Q5: How do I calculate the relative quantum yield?

The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of your sample to a known standard. The general equation is:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

  • The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[7][13]

Experimental Protocols

Protocol for Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of a sample relative to a this compound standard.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M HClO4).

    • Prepare a stock solution of your unknown sample in a suitable solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is within the linear range (ideally between 0.02 and 0.1).

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

    • Record the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the same excitation and emission slit widths are used for all measurements.

    • Integrate the area under each corrected emission spectrum.

  • Data Analysis:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots. The plot should be linear and pass through the origin.

    • Calculate the quantum yield of the unknown sample using the following equation, which is derived from the general equation and uses the slopes of the plots:

      Φx = Φst * (Slopex / Slopest) * (ηx2 / ηst2)

Visualizations

Experimental_Workflow Experimental Workflow for Relative Quantum Yield Measurement cluster_prep 1. Solution Preparation cluster_measurement 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation prep_standard Prepare this compound Standard Dilutions (Abs < 0.1) abs_measure Measure Absorbance at Excitation Wavelength prep_standard->abs_measure prep_sample Prepare Unknown Sample Dilutions (Abs < 0.1) prep_sample->abs_measure fluor_measure Record Corrected Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate Area Under Emission Spectra fluor_measure->integrate plot Plot Integrated Fluorescence vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Slopes and Refractive Indices plot->calculate

Caption: Workflow for relative quantum yield measurement.

Troubleshooting_Flowchart Troubleshooting Inaccurate Quantum Yield Results start Inconsistent or Inaccurate Quantum Yield Result check_abs Is Absorbance at λex < 0.1? start->check_abs check_solvent What solvent is being used? check_abs->check_solvent Yes sol_high_abs High Absorbance: Reduce concentration. (Inner Filter Effect) check_abs->sol_high_abs No sol_h2so4 H2SO4: Consider temperature effects and ion quenching. check_solvent->sol_h2so4 H2SO4 sol_hclo4 HClO4: Good choice, less temperature sensitive. check_solvent->sol_hclo4 HClO4 check_temp Is temperature controlled? check_instrument Is the instrument calibrated and corrected? check_temp->check_instrument Yes sol_temp Use temperature-controlled cuvette holder. check_temp->sol_temp No sol_calib Perform instrument calibration and spectral correction. check_instrument->sol_calib No sol_h2so4->check_temp

Caption: Decision tree for troubleshooting quantum yield results.

References

Technical Support Center: Optimization of Quinine Sulfate Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quinine sulfate concentration for accurate and reliable calibration curves in fluorescence spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for a linear this compound calibration curve?

The optimal concentration range for a linear this compound calibration curve is typically in the low micromolar (µM) to nanomolar (nM) range. For most spectrofluorometers, a linear response is observed at concentrations below 10 µg/mL.[1] However, the most linear portion of the curve is often found at concentrations under 1 µg/mL.[2] It is crucial to determine the linear range for your specific instrument and experimental conditions.

Troubleshooting Non-Linearity:

  • High Concentrations: At concentrations above 10 µg/mL, a phenomenon known as the inner filter effect can occur, leading to a non-linear, flattened curve.[2] This is because the high concentration of the fluorophore absorbs a significant portion of the excitation light before it can penetrate the entire sample, and also reabsorbs the emitted fluorescence.

  • Low Concentrations: At very low concentrations, the signal-to-noise ratio may be poor, leading to inaccuracies.

Recommended Concentration Ranges for Calibration Standards:

Concentration Range (µg/mL)Application/ConsiderationReference
0.01 - 1.0Ideal for high sensitivity instruments and achieving the best linearity.[2]
0.1 - 10A common working range for many standard fluorometers.[1]
30 ng/mL - 3000 ng/mLSuitable for specific instruments like the NanoDrop 3300 Fluorospectrometer.[3]
Q2: What is the standard protocol for preparing this compound calibration standards?

A precise and consistent protocol for preparing standards is critical for accurate results. The following is a general protocol that can be adapted to your specific needs.

Experimental Protocol: Preparation of this compound Standards

Materials:

  • This compound dihydrate (fluorescence grade)

  • 0.1 N or 0.05 M Sulfuric acid (H₂SO₄)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Procedure:

  • Prepare the Solvent: Prepare a 0.1 N or 0.05 M solution of sulfuric acid in deionized water. This will be used as the solvent for all standards and as the blank.

  • Prepare a Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound dihydrate.

    • Dissolve it in a small amount of 0.1 N H₂SO₄ in a 100 mL volumetric flask.

    • Once dissolved, bring the volume up to the 100 mL mark with 0.1 N H₂SO₄. This creates a 100 µg/mL stock solution.

  • Prepare a Working Stock Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the 100 mL mark with 0.1 N H₂SO₄. This results in a 10 µg/mL working stock solution.

  • Prepare Calibration Standards:

    • Perform serial dilutions from the 10 µg/mL working stock solution to prepare a series of standards in your desired concentration range (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).[1]

    • Use 0.1 N H₂SO₄ for all dilutions.

  • Storage: Prepare fresh solutions daily and protect them from light to prevent photodegradation.[4]

Workflow for Preparing this compound Calibration Standards

G cluster_preparation Standard Preparation Workflow start Start: Weigh this compound dissolve Dissolve in 0.1 N H₂SO₄ start->dissolve stock Prepare 100 µg/mL Stock Solution dissolve->stock working_stock Prepare 10 µg/mL Working Stock Solution stock->working_stock standards Prepare Serial Dilutions (Calibration Standards) working_stock->standards measure Measure Fluorescence standards->measure plot Plot Calibration Curve measure->plot end_node End: Determine Unknown Concentration plot->end_node G cluster_factors Factors Affecting Calibration Curve Accuracy cluster_sample Sample-Related cluster_environment Environmental cluster_instrument Instrumental concentration Concentration (Inner Filter Effect) accuracy Calibration Curve Accuracy concentration->accuracy quenching Quenching Agents (e.g., Halides) quenching->accuracy photostability Photostability photostability->accuracy temperature Temperature temperature->accuracy settings Instrument Settings (Slits, Wavelengths) settings->accuracy cleanliness Cleanliness (Cuvettes, Glassware) cleanliness->accuracy

References

Technical Support Center: Overcoming Poor Bioavailability of Quinine Sulfate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to overcome the poor bioavailability of quinine sulfate, a critical challenge in its formulation development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the formulation of this compound to enhance its bioavailability.

IssuePotential Cause(s)Recommended Solution(s)
Low Drug Loading in Solid Dispersions - Poor miscibility of this compound with the selected polymer. - Drug degradation during preparation (e.g., thermal degradation in the fusion method). - Phase separation during solvent evaporation. - Screen for polymers with better solubility parameters for this compound (e.g., PVP, HPMC). - For the fusion method, operate at the lowest possible temperature and minimize exposure time. - In the solvent evaporation method, use a solvent system in which both drug and polymer are highly soluble and optimize the evaporation rate.
Inconsistent Dissolution Profile of Formulations - Variability in the amorphous vs. crystalline content of this compound. - Incomplete dispersion of the drug within the carrier. - Particle size variations of the final formulation. - Confirm the amorphous state using techniques like XRD and DSC. - Optimize the manufacturing process (e.g., stirring speed, homogenization time) to ensure uniform drug dispersion. - Control and monitor particle size distribution of the final product.
Low Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs) - Expulsion of the drug from the lipid matrix upon cooling and crystallization. - High solubility of the drug in the external aqueous phase. - Insufficient surfactant concentration to stabilize the nanoparticles. - Select lipids that form less perfect crystals, creating more space for the drug (e.g., glyceryl monostearate). - Optimize the drug-to-lipid ratio. - Increase the surfactant concentration or use a combination of surfactants to improve stabilization.
Physical Instability of Formulations (e.g., crystallization over time) - The formulation is in a thermodynamically unstable amorphous state. - Moisture absorption by hygroscopic polymers. - Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility. - Store the formulation in controlled humidity conditions and use appropriate packaging. - Incorporate a secondary stabilizing agent.

Frequently Asked Questions (FAQs)

1. Why does this compound have poor bioavailability?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability. Its absorption after oral administration is primarily limited by its poor dissolution rate in gastrointestinal fluids.

2. What are the most promising strategies to improve the bioavailability of this compound?

Several formulation strategies have shown promise in enhancing the bioavailability of this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range, as in solid lipid nanoparticles (SLNs), increases the surface area for dissolution.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its solubility.

  • Phytosomes: Forming a complex of this compound with phospholipids can improve its absorption.

3. How do solid dispersions enhance the bioavailability of this compound?

Solid dispersions improve bioavailability primarily by:

  • Reducing particle size to a molecular level, which increases the surface area for dissolution.

  • Increasing wettability of the hydrophobic drug by the hydrophilic carrier.

  • Converting the drug to an amorphous state , which has higher energy and greater solubility than the crystalline form.

4. What are the key considerations when selecting a polymer for a this compound solid dispersion?

The choice of polymer is critical for the success of a solid dispersion. Key factors to consider include:

  • Miscibility and Interaction with the Drug: The polymer should be miscible with this compound to form a stable, single-phase system.

  • Glass Transition Temperature (Tg): A high Tg helps to ensure the physical stability of the amorphous solid dispersion by limiting molecular mobility.

  • Solubility and Dissolution Rate: The polymer should be readily soluble in the gastrointestinal fluids to allow for rapid release of the drug.

  • Safety and Regulatory Acceptance: The polymer should be biocompatible and approved for pharmaceutical use. Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

5. What are the advantages of using solid lipid nanoparticles (SLNs) for this compound delivery?

SLNs offer several advantages for this compound formulation:

  • Enhanced Bioavailability: The small particle size leads to a larger surface area and improved dissolution.

  • Controlled Release: The lipid matrix can be designed to provide sustained release of the drug.

  • Improved Stability: The solid lipid core can protect the encapsulated drug from degradation.

  • Biocompatibility: SLNs are generally prepared from biocompatible and biodegradable lipids.

Comparative Bioavailability Data

The following table summarizes available pharmacokinetic data for different this compound formulations. It is important to note that direct comparative studies for all formulation types are limited in the scientific literature.

Formulation TypeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference
Conventional Tablet 1.37 ± 0.242.6727.93 ± 8.0439[1][2]
Conventional Capsule 2.32 ± 0.222.6736.31 ± 10.0673[1][2]
Microparticles (in rats) 10.1 ± 0.81.045.4 ± 2.1Not Reported[3]
Drug Powder (in rats) 6.2 ± 0.51.028.6 ± 1.5Not Reported[3]

Note: Data for solid dispersion and cyclodextrin complex formulations of this compound with in vivo pharmacokinetic parameters were not available in the reviewed literature.

Experimental Protocols & Workflows

Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion of this compound using a hydrophilic polymer like PVP.

Methodology:

  • Dissolution: Dissolve this compound and the selected polymer (e.g., PVP K30) in a suitable common solvent (e.g., a mixture of ethanol and dichloromethane). Ensure complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent drug degradation.

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then sieve to obtain a uniform particle size.

SolventEvaporation cluster_0 Preparation of this compound Solid Dispersion A Dissolve this compound & Polymer in Solvent B Solvent Evaporation (Rotary Evaporator) A->B Complete Dissolution C Vacuum Drying B->C Formation of Solid Film D Milling and Sieving C->D Removal of Residual Solvent E Final Solid Dispersion Powder D->E Uniform Particle Size

Workflow for preparing a solid dispersion of this compound by the solvent evaporation method.
Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol outlines the ultrasonic solvent emulsification technique for preparing SLNs.

Methodology:

  • Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of a suitable organic solvent mixture (e.g., methanol and chloroform) with gentle heating.

  • Aqueous Phase Preparation: Disperse a surfactant (e.g., Poloxamer 188) in distilled water, also with gentle heating.

  • Emulsification: Add the aqueous phase to the lipid phase and mix using a high-shear homogenizer to form a coarse emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-intensity probe ultrasonication to reduce the droplet size to the nanometer range.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to solidify the lipid droplets, forming the SLNs.

  • Purification: The SLN suspension can be filtered to remove any impurities.

SLN_Preparation cluster_1 Preparation of this compound SLNs A Prepare Lipid Phase (Drug + Lipid in Solvent) C High-Shear Homogenization A->C B Prepare Aqueous Phase (Surfactant in Water) B->C D Probe Ultrasonication C->D Coarse Emulsion E Cooling and Solidification D->E Nanoemulsion F Final SLN Suspension E->F Formation of SLNs

Workflow for preparing this compound solid lipid nanoparticles (SLNs).
Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), using the solvent evaporation method.

Methodology:

  • Dissolution: Dissolve this compound and the cyclodextrin in a suitable solvent (e.g., methanol or an ethanol/water mixture) in a specific molar ratio.

  • Stirring: Stir the solution for an extended period (e.g., 24-48 hours) at room temperature to facilitate the formation of the inclusion complex.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature.

  • Drying: Dry the resulting product in a vacuum oven to remove any residual solvent.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques such as FTIR, DSC, and XRD.

Cyclodextrin_Complex cluster_2 Preparation of this compound-Cyclodextrin Complex A Dissolve this compound & Cyclodextrin B Prolonged Stirring A->B Facilitate Complexation C Solvent Evaporation B->C Formation of Complex in Solution D Vacuum Drying C->D Formation of Solid Complex E Final Inclusion Complex Powder D->E Removal of Residual Solvent

Workflow for preparing a this compound-cyclodextrin inclusion complex.

Characterization of Formulations

The successful development of these enhanced formulations requires thorough characterization.

Characterization TechniquePurpose
Differential Scanning Calorimetry (DSC) To determine the physical state of the drug (crystalline or amorphous) and to study drug-excipient interactions.
X-Ray Powder Diffraction (XRPD) To confirm the amorphous or crystalline nature of this compound in the formulation.
Fourier-Transform Infrared Spectroscopy (FTIR) To investigate the interactions between this compound and the carrier molecules.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and particle shape of the formulation.
Particle Size Analysis (e.g., Dynamic Light Scattering) To determine the mean particle size and size distribution of nanoparticle formulations.
Zeta Potential Measurement To assess the surface charge and predict the physical stability of nanoparticle suspensions.
In Vitro Dissolution Studies To evaluate the rate and extent of drug release from the formulation in simulated gastrointestinal fluids.
Entrapment Efficiency and Drug Loading (for nanoparticles) To quantify the amount of drug successfully encapsulated within the nanoparticles.

References

Technical Support Center: Managing pH Effects on Quinine Sulfate Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine sulfate fluorescence. The following information will help you manage and troubleshoot pH-related effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the fluorescence intensity of this compound?

A1: The optimal pH for achieving maximum fluorescence intensity from this compound is approximately 3.7.[1] At this pH, the quinine molecule is predominantly in its monoprotonated form, which is the most fluorescent species.[1]

Q2: Why does the fluorescence intensity of this compound change with pH?

A2: The fluorescence intensity of this compound is highly dependent on pH because the molecule has two nitrogen atoms that can be protonated.[1] This results in different ionic species depending on the pH of the solution:

  • Diprotonated form: Exists at very low pH values (e.g., below pH 2.5). This form has a lower fluorescence intensity compared to the monoprotonated form.[1]

  • Monoprotonated form: Predominant around pH 3.7, this form exhibits the highest fluorescence intensity.[1]

  • Deprotonated form: As the pH increases above 3.7, the quinine molecule becomes deprotonated, leading to a significant decrease in fluorescence intensity.[1]

The different protonation states alter the electronic structure of the molecule, which in turn affects its ability to fluoresce.[1]

Q3: My this compound solution is not fluorescing as expected. What are the common causes related to pH?

A3: If you observe lower than expected fluorescence intensity, consider the following pH-related factors:

  • Incorrect pH: Ensure your solution is buffered or adjusted to the optimal pH range (around 3.7). Deviations from this pH will result in the formation of less fluorescent species.[1]

  • Presence of Quenching Ions: Halide ions (Cl⁻, Br⁻, I⁻) are known to quench this compound fluorescence, especially in acidic solutions.[2][3][4] If your pH adjustment was done using hydrochloric acid (HCl), the chloride ions will interfere with your measurement. It is recommended to use sulfuric acid (H₂SO₄) to acidify your solutions.[2]

  • High Concentration (Inner Filter Effect): At high concentrations, the solution can absorb too much of the excitation light, leading to a non-linear relationship between concentration and fluorescence, a phenomenon known as the inner filter or concentration quenching effect.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Fluorescence Intensity The pH of the solution is outside the optimal range for this compound fluorescence.Adjust the pH of your this compound solution to approximately 3.7 using a suitable buffer or 0.05 M H₂SO₄.[1][6] Verify the final pH with a calibrated pH meter.
The presence of halide ions (e.g., Cl⁻ from HCl) is quenching the fluorescence.Prepare all solutions, including dilutions and blanks, using sulfuric acid (H₂SO₄) instead of hydrochloric acid (HCl) to avoid chloride-induced quenching.[2]
Unstable or Drifting Fluorescence Signal The pH of the unbuffered solution is changing over time due to absorption of atmospheric CO₂ or other contaminants.Use a suitable buffer system to maintain a stable pH throughout the experiment. Ensure the buffer components do not interfere with the fluorescence of this compound.
Emission Peak Shift A significant change in the polarity or pH of the solvent.Ensure consistent solvent composition and pH across all samples and standards. The emission peak for this compound in acidic solution is typically around 450 nm.[5]

Experimental Protocols

Protocol for Investigating the pH Dependence of this compound Fluorescence

This protocol outlines the steps to measure the relative fluorescence intensity of this compound across a range of pH values.

  • Prepare a Stock Solution:

    • Prepare a 10 µg/mL stock solution of this compound in 0.05 M H₂SO₄.[5] Ensure the this compound dihydrate is fully dissolved. Protect the solution from light.[5]

  • Prepare a Series of pH Buffers:

    • Prepare a series of buffer solutions with pH values ranging from 1 to 6.[5]

  • Prepare Samples for Measurement:

    • For each pH value, pipet 2.0 mL of the 10.0 µg/mL standard quinine solution into a 25-mL volumetric flask.

    • Dilute to the mark with the corresponding pH buffer solution.[5]

    • Measure the exact pH of the final solution using a calibrated pH meter.[5]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm and the emission wavelength to 450 nm.[5][6]

    • Measure the relative fluorescence intensity of each prepared solution.

  • Data Analysis:

    • Plot the relative fluorescence intensity as a function of the measured pH.

Visualizations

Quinine_Protonation_States Diprotonated Diprotonated (Low Fluorescence) Monoprotonated Monoprotonated (High Fluorescence) Diprotonated->Monoprotonated Increase pH > 2.5 Deprotonated Deprotonated (Low Fluorescence) Monoprotonated->Deprotonated Increase pH > 4

Caption: Protonation states of quinine and their relative fluorescence.

Troubleshooting_Workflow Start Start: Low Fluorescence Intensity Check_pH Is the pH of the solution ~3.7? Start->Check_pH Adjust_pH Adjust pH to ~3.7 using H₂SO₄ Check_pH->Adjust_pH No Check_Acid Was HCl used for pH adjustment? Check_pH->Check_Acid Yes Adjust_pH->Check_Acid Use_H2SO4 Remake solution using H₂SO₄ Check_Acid->Use_H2SO4 Yes Check_Concentration Is the concentration too high? (>10 µg/mL) Check_Acid->Check_Concentration No Use_H2SO4->Check_Concentration Dilute_Sample Dilute the sample Check_Concentration->Dilute_Sample Yes Resolved Issue Resolved Check_Concentration->Resolved No Dilute_Sample->Resolved

Caption: Troubleshooting workflow for low fluorescence intensity.

References

Technical Support Center: Enhancing the Dissolution Rate of Quinine Sulfate Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the dissolution rate of quinine sulfate polymorphs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experimentation with this compound polymorphs.

Q1: My dissolution results for this compound are consistently low and variable. What are the primary factors I should investigate?

A1: Low and variable dissolution rates for this compound often stem from its poor aqueous solubility and the presence of different polymorphic forms. The primary factors to investigate are:

  • Solid-State Properties: Confirm the polymorphic form of your this compound sample. Different polymorphs can have significantly different solubilities and dissolution rates. Form II has been reported to have the highest solubility and fastest dissolution rate among the known crystalline forms. The amorphous form will generally dissolve faster than any crystalline form due to its higher energy state, but it is also less stable.

  • Particle Size and Surface Area: Smaller particle size increases the surface area available for dissolution. If the particles are too large, the dissolution rate will be inherently slow. Consider particle size reduction techniques like micronization.

  • Formulation and Manufacturing Parameters: If working with a formulated product like a tablet, variables such as excessive compression force during tableting can reduce porosity and slow dissolution. Hydrophobic excipients, such as certain lubricants (e.g., magnesium stearate), can form a barrier on the particle surface, impeding wetting and dissolution if used at excessive levels.

Q2: I've identified multiple polymorphic forms in my this compound batch. How does this impact my dissolution experiments?

A2: The presence of a polymorphic mixture can be a significant source of variability. Metastable polymorphs (those with higher energy and typically faster dissolution) can convert to more stable, less soluble forms during the manufacturing process or even during the dissolution test itself. This transformation can lead to a decrease in the dissolution rate over time. It is critical to characterize the solid form of the starting material and monitor for any phase transformations post-experimentation using techniques like XRPD or DSC.

Q3: During my dissolution test, the powder seems to be clumping or floating (agglomeration). How can I resolve this?

A3: Agglomeration reduces the effective surface area for dissolution and is a common issue with hydrophobic powders. To mitigate this:

  • Improve Wetting: The inclusion of a surfactant (e.g., Sodium Lauryl Sulfate - SLS) in the dissolution medium can significantly improve the wettability of the powder and prevent clumping.

  • Optimize Agitation: Ensure the hydrodynamics of your dissolution apparatus (e.g., paddle or basket speed) are appropriate. According to the USP monograph for this compound tablets, a paddle speed of 100 rpm is recommended for Apparatus 1. Inadequate agitation may not be sufficient to break up agglomerates.

  • Use of Sinkers: For capsule formulations that may float, the use of a suitable sinker is necessary to keep the dosage form properly submerged in the dissolution medium.

Q4: Can the choice of dissolution medium affect the results for different polymorphs?

A4: Absolutely. The pH of the dissolution medium is a critical factor. This compound is a salt of a weak base. The USP method specifies using 0.01 N or 0.1 N hydrochloric acid as the medium, creating an acidic environment where this compound has higher solubility. If you are using a neutral or basic medium (e.g., phosphate buffer at pH 7.0), the solubility will be much lower, which can magnify the differences in dissolution rates between polymorphs and may not be biorelevant for oral absorption. Always start with the compendial method unless developing a specific formulation for modified release.

Q5: I'm trying to create an amorphous solid dispersion to improve dissolution, but my results are not as expected. What could be wrong?

A5: When working with amorphous solid dispersions, common pitfalls include:

  • Incomplete Amorphization: The drug may not have been fully converted to its amorphous state. Verify the absence of crystallinity using Powder X-ray Diffraction (PXRD).

  • Recrystallization: The amorphous form is thermodynamically unstable and can recrystallize during storage or upon contact with the dissolution medium. This is a major cause of dissolution failure. The choice of polymer carrier (e.g., PVP, HPMC) is crucial for inhibiting recrystallization.

  • Polymer Type and Ratio: The drug-to-polymer ratio is critical. Too little polymer may not be sufficient to stabilize the amorphous drug, while too much can lead to a very viscous gel layer upon dissolution, which can slow down drug release. Experiment with different ratios to find the optimal balance.

Data Presentation: this compound Polymorphs

While precise dissolution profiles are study-dependent, research has established a clear rank order for the solubility and dissolution rates of different this compound polymorphs.

Polymorphic FormMethod of Preparation (Recrystallization Solvent)Relative Solubility & Dissolution RateKey Characteristics
Form O Commercial SampleBaselineAcicular (needle-like) crystals.
Form I n-PropanolLower than Form IIPrismatic shape.
Form II Isobutyl AlcoholHighest Acicular crystals; least crystalline structure based on enthalpy of solution.
Form III PentanolLower than Form IIAnhedral (no specific shape); identified as a solvatomorph.
Form IV tert-Amyl AlcoholLower than Form IIFlaky, irregular shape; identified as a solvatomorph.

This table is a qualitative summary based on the findings of Karan, M., et al. (2012). Form II was identified as having the highest solubility and maximum release rate in their dissolution studies.

Experimental Protocols

Below are detailed methodologies for key experiments related to the dissolution of this compound.

Protocol 1: USP Dissolution Test for this compound Tablets

This protocol is based on the official USP monograph for this compound Tablets.

  • Apparatus: USP Apparatus 1 (Basket)

  • Dissolution Medium: 900 mL of 0.01 N hydrochloric acid.

  • Temperature: 37 ± 0.5 °C

  • Rotation Speed: 100 rpm

  • Procedure:

    • Prepare the dissolution medium (0.01 N HCl) and place 900 mL into each vessel of the dissolution apparatus. Allow the medium to equilibrate to 37 ± 0.5 °C.

    • Place one this compound tablet into each basket.

    • Lower the baskets into the vessels and immediately begin rotation at 100 rpm.

    • At the specified time point (e.g., 45 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

    • Filter the withdrawn sample immediately through a suitable filter (e.g., 0.45 µm PVDF).

    • Dilute the filtered sample with the dissolution medium to a suitable concentration for analysis.

    • Determine the amount of this compound dissolved using UV-Vis spectrophotometry at the wavelength of maximum absorbance (approximately 248 nm).

    • Compare the absorbance of the sample solution with that of a Standard solution of USP this compound RS of known concentration prepared in the same medium.

  • Acceptance Criteria (USP): Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This is a general and effective method for preparing solid dispersions to enhance solubility. Polyvinylpyrrolidone (PVP) is a commonly used hydrophilic carrier.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Ethanol (or another suitable common solvent)

  • Procedure:

    • Select a drug-to-carrier weight ratio (e.g., 1:1, 1:3, 1:5).

    • Accurately weigh the required amounts of this compound and PVP K30.

    • Dissolve both the this compound and PVP K30 in a minimal amount of a common solvent, such as ethanol, in a beaker. Stir until a clear solution is obtained.

    • Pour the solution into a large petri dish or a similar container with a large surface area to facilitate solvent removal.

    • Evaporate the solvent in a fume hood at room temperature or in an oven at a controlled temperature (e.g., 40-50°C), ensuring the temperature is well below the glass transition temperature of the polymer and the drug's melting point.

    • Once a dry film is formed, place the dish in a vacuum desiccator for 24-48 hours to remove any residual solvent.

    • Scrape the solid dispersion from the dish, then gently pulverize it using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

    • Store the resulting solid dispersion in an airtight container with a desiccant to prevent moisture absorption.

    • Characterize the solid dispersion using PXRD and DSC to confirm the amorphous state of the drug before proceeding with dissolution testing.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic for working with this compound polymorphs.

start_node Start: Low Dissolution Rate decision_node decision_node start_node->decision_node Initial Assessment process_node process_node process_node1 Characterize Polymorph (XRPD, DSC) decision_node->process_node1 No (Solid State Issue) process_node2 Review Dissolution Method and Formulation decision_node->process_node2 Yes (Formulation/Test Issue) solution_node solution_node end_node End: Improved Dissolution decision_node2 decision_node2 process_node1->decision_node2 Is it the most soluble form (e.g., Form II)? decision_node3 decision_node3 process_node2->decision_node3 Is wetting poor? (agglomeration) solution_node1 Recrystallize to obtain a more soluble polymorph or create amorphous form. decision_node2->solution_node1 No process_node1_sub Reduce Particle Size (Micronization) decision_node2->process_node1_sub Yes solution_node1->end_node process_node1_sub->end_node solution_node2 Add surfactant to medium (e.g., 0.5% SLS) decision_node3->solution_node2 Yes decision_node4 Is tablet hardness too high? decision_node3->decision_node4 No solution_node2->end_node decision_node4->end_node No solution_node3 Optimize compression force during manufacturing. decision_node4->solution_node3 Yes solution_node3->end_node

Caption: Troubleshooting logic for low dissolution rates of this compound.

start 1. Characterize Baseline This compound Polymorph step2 2. Perform Baseline Dissolution Test (USP Method) start->step2 step3 3. Select Dissolution Enhancement Strategy step2->step3 strat1 A. Solid Dispersion (e.g., with PVP) step3->strat1 strat2 B. Particle Size Reduction (Micronization) step3->strat2 strat3 C. Complexation (e.g., with Cyclodextrin) step3->strat3 step4 4. Prepare Modified This compound Sample strat1->step4 strat2->step4 strat3->step4 step5 5. Characterize Modified Sample (PXRD, DSC to confirm form) step4->step5 step6 6. Perform Comparative Dissolution Testing step5->step6 end 7. Analyze Data & Select Optimal Formulation step6->end

Caption: Experimental workflow for improving this compound dissolution.

Validation & Comparative

A Comparative Guide to Fluorescence Standards: Quinine Sulfate vs. Rhodamine B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescence standard is a critical step in ensuring the accuracy and reliability of fluorescence measurements. Quinine sulfate and Rhodamine B are two of the most widely used standards, each with a distinct set of properties that make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

At a Glance: Key Performance Indicators

A summary of the key photophysical properties of this compound and Rhodamine B is presented below, offering a direct comparison of their performance characteristics.

PropertyThis compoundRhodamine B
Typical Solvent 0.1 M or 0.5 M Sulfuric Acid (H₂SO₄)[1][2]Ethanol, Methanol, Water[3][4]
Excitation Max (λex) ~350 nm[1][5]~543-550 nm[3]
Emission Max (λem) ~450 nm[1][5]~565-570 nm[3]
Quantum Yield (Φf) ~0.55 in 0.1 M H₂SO₄[5]~0.31 in water, ~0.65-0.70 in ethanol[6]
Molar Extinction Coefficient (ε) ~5,700 M⁻¹cm⁻¹ at 347.5 nm~106,000 M⁻¹cm⁻¹ at 542.8 nm
Fluorescence Lifetime (τ) ~19-20 ns in 0.5 M H₂SO₄~1.5-2.7 ns in various solvents[3]

In-Depth Analysis: Advantages and Disadvantages

This compound

Advantages:

  • Well-Established Standard: this compound is one of the oldest and most extensively studied fluorescence standards, with a large body of literature supporting its use.[5][7]

  • High Quantum Yield in Acidic Solution: It exhibits a strong and consistent fluorescence quantum yield in acidic aqueous solutions.[5]

  • Good Photostability: Quinine is recognized for its stability under UV irradiation and is even used as a standard in photostability testing of pharmaceuticals.[8]

  • Clear Spectral Separation: Its excitation and emission spectra are well-separated, minimizing self-absorption and inner filter effects.

Disadvantages:

  • Solvent Dependency: Its fluorescence is highly dependent on the solvent and is most stable and efficient in sulfuric acid. It is sparingly soluble in ethanol and methanol.[1]

  • pH Sensitivity: The fluorescence of quinine is significantly affected by pH, requiring careful control of the acidic environment.[9]

  • Potential for Complex Decay Kinetics: Some studies have reported non-exponential fluorescence decays, which can complicate its use as a lifetime standard.[1]

  • Susceptibility to Quenching: Its fluorescence can be quenched by halide ions and other substances.[9]

Rhodamine B

Advantages:

  • High Molar Extinction Coefficient: Rhodamine B has a very high molar absorptivity, allowing for strong absorption of excitation light.

  • High Quantum Yield in Alcohols: It displays a high fluorescence quantum yield, particularly in alcoholic solvents like ethanol.[4][6]

  • Excitation in the Visible Range: Its excitation maximum in the visible region makes it compatible with a wide range of common light sources and reduces the potential for photodamage to biological samples.

  • Good Photostability: Rhodamine dyes, in general, are known for their good photostability.[10]

Disadvantages:

  • Solvent and Temperature Dependent Quantum Yield: The fluorescence quantum yield of Rhodamine B is highly sensitive to the solvent environment and temperature.[4][6]

  • Potential for Dimerization: At higher concentrations, Rhodamine B can form non-fluorescent dimers, which can affect the accuracy of measurements.

  • Adsorption to Surfaces: It has a tendency to adsorb to the surfaces of plastic cuvettes and other labware, necessitating the use of glass or quartz.[4]

  • Safety Concerns: Rhodamine B is suspected to be a carcinogen in some jurisdictions.[4]

Experimental Protocols

Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield (Φf) of a sample is the comparative method, which involves using a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • This compound dihydrate (for standards in the UV-blue region)

  • Rhodamine B (for standards in the visible region)

  • Appropriate solvents (e.g., 0.1 M H₂SO₄ for this compound, ethanol for Rhodamine B)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the unknown sample in the same solvent if possible. If different solvents are used, their refractive indices must be known.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the unknown sample. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the Data: For both the standard and the unknown sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate the Quantum Yield: The fluorescence quantum yield of the unknown sample (Φx) can be calculated using the following equation:

    Φx = Φst * (m_x / m_st) * (η_x² / η_st²)

    Where:

    • Φst is the quantum yield of the standard.

    • m_x and m_st are the slopes of the linear fits for the unknown sample and the standard, respectively.

    • η_x and η_st are the refractive indices of the solvents used for the unknown sample and the standard, respectively.

Experimental Workflow Diagram

G Relative Quantum Yield Measurement Workflow prep_stock Prepare Stock Solutions (Standard & Unknown) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluo Measure Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluo integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G Quantum Yield Calculation Logic cluster_inputs Experimental Inputs cluster_processing Data Processing cluster_output Final Output abs_x Absorbance (Unknown) slope_x Slope (Unknown) abs_x->slope_x int_x Integrated Intensity (Unknown) int_x->slope_x abs_st Absorbance (Standard) slope_st Slope (Standard) abs_st->slope_st int_st Integrated Intensity (Standard) int_st->slope_st phi_st Quantum Yield (Standard) phi_x Quantum Yield (Unknown) phi_st->phi_x eta_x Refractive Index (Unknown Solvent) eta_x->phi_x eta_st Refractive Index (Standard Solvent) eta_st->phi_x slope_x->phi_x slope_st->phi_x

References

A Comparative Analysis of Quinine Sulfate and Chloroquine for Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimalarial efficacy of two historically significant quinoline derivatives: quinine sulfate and chloroquine. This document synthesizes experimental data from in vitro and in vivo studies to offer an objective overview of their performance, mechanisms of action, and resistance profiles.

At a Glance: Key Efficacy Parameters

The following tables summarize key quantitative data from comparative studies, offering a clear overview of the relative efficacy of this compound and chloroquine against Plasmodium falciparum, the deadliest species of malaria parasite.

Table 1: In Vitro Efficacy against P. falciparum

DrugStrainIC50 (nM)Reference
Chloroquine 3D7 (Sensitive)~10-20[1]
K1 (Resistant)~275[1]
Field Isolates (India)260.55 - 403.78 (Resistance Index vs 3D7)[1]
This compound 3D7 (Sensitive)~20-50[1]
K1 (Resistant)~300-400[1]
Field Isolates (India)39.83 - 46.42 (Resistance Index vs 3D7)[1]

Table 2: Clinical Efficacy in Uncomplicated P. falciparum Malaria

ParameterChloroquineThis compoundp-valueReference
Parasite Clearance Time (hours) 76.1 ± 29.360.3 ± 12.50.13[2]
Fever Duration (hours) 46.3 ± 24.743.2 ± 20.00.76[2]

Mechanisms of Action: A Shared Pathway with Key Differences

Both quinine and chloroquine are thought to exert their antimalarial effects by interfering with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin within its digestive vacuole. However, there are subtle differences in their proposed mechanisms.

Chloroquine, a dibasic compound, accumulates to a high concentration (approximately 1000-fold) within the acidic environment of the parasite's digestive vacuole.[3][4] This high concentration is believed to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme, which ultimately kills the parasite.[3]

Quinine, being more lipophilic, does not concentrate as extensively in the food vacuole.[4] While it also inhibits hemozoin formation, it is thought to have alternative sites of action as well.[4][5] The precise targets of quinine are not as well-characterized but may involve interactions with parasite proteins.[4]

cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole cluster_targets Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity CQ Chloroquine CQ->Heme Inhibits Polymerization QN Quinine QN->Heme Inhibits Polymerization

Mechanism of Action of Quinolines.

Resistance Mechanisms

The emergence of drug-resistant malaria parasites is a major global health challenge. The mechanisms of resistance to chloroquine are well-established, while those for quinine are more complex and less understood.

Chloroquine Resistance: The primary driver of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations alter the PfCRT protein, which is located on the parasite's digestive vacuole membrane, enabling it to actively transport chloroquine out of the vacuole, thereby reducing its concentration at the site of action.

Quinine Resistance: Quinine resistance is not associated with a single gene but appears to be a more complex trait. It has been linked to polymorphisms in several genes, including the P. falciparum multidrug resistance gene 1 (pfmdr1) and, to a lesser extent, pfcrt. The exact molecular basis of quinine resistance is still an area of active research.

cluster_resistance Drug Resistance Mechanisms CQ_Vacuole Chloroquine in Vacuole PfCRT_mut Mutated PfCRT Transporter CQ_Vacuole->PfCRT_mut CQ_efflux Chloroquine Efflux PfCRT_mut->CQ_efflux Reduced_Efficacy_CQ Reduced Chloroquine Efficacy CQ_efflux->Reduced_Efficacy_CQ QN_Action Quinine Action pfmdr1_poly pfmdr1 Polymorphisms QN_Action->pfmdr1_poly pfcrt_poly pfcrt Polymorphisms QN_Action->pfcrt_poly Reduced_Efficacy_QN Reduced Quinine Efficacy pfmdr1_poly->Reduced_Efficacy_QN pfcrt_poly->Reduced_Efficacy_QN

Logical Flow of Resistance Mechanisms.

Experimental Protocols

The following are summaries of standard methodologies used to evaluate the antimalarial efficacy of compounds like quinine and chloroquine.

In Vitro Drug Susceptibility Testing

Objective: To determine the concentration of a drug that inhibits parasite growth by 50% (IC50).

Methodology:

  • Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with serum and maintained in a controlled atmosphere (low oxygen, high carbon dioxide).

  • Drug Preparation: A serial dilution of the antimalarial drug is prepared and added to a 96-well microtiter plate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit. The plates are then incubated for 48-72 hours.

  • Growth Inhibition Assay: Parasite growth is assessed using various methods, such as:

    • Microscopy: Giemsa-stained blood smears are examined to count the number of schizonts.

    • SYBR Green I Assay: This fluorescent dye binds to parasite DNA, and the fluorescence intensity is proportional to parasite growth.[6]

    • [³H]-hypoxanthine Incorporation: The amount of radiolabeled hypoxanthine incorporated by the parasite is measured as an indicator of nucleic acid synthesis and, therefore, growth.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.

start Start culture Culture P. falciparum start->culture infect Infect with Synchronized Parasites culture->infect drug_prep Prepare Serial Drug Dilutions plate Add Drugs to 96-well Plate drug_prep->plate plate->infect incubate Incubate for 48-72h infect->incubate assay Assess Parasite Growth (e.g., SYBR Green I) incubate->assay calc Calculate IC50 assay->calc end End calc->end

In Vitro Efficacy Testing Workflow.

In Vivo Efficacy Testing (Rodent Model)

Objective: To assess the in vivo antimalarial activity of a compound in a living organism.

Methodology:

  • Animal Model: Mice are typically used and infected with a rodent malaria parasite species, such as Plasmodium berghei.

  • Infection: Mice are inoculated with a standardized dose of parasitized red blood cells.

  • Drug Administration: The test compound (e.g., quinine or chloroquine) is administered to the mice, usually orally or by injection, over a period of several days (e.g., a 4-day suppressive test).

  • Parasitemia Monitoring: Blood smears are taken from the mice at regular intervals to monitor the level of parasitemia.

  • Outcome Measures: Efficacy is determined by:

    • Percent suppression of parasitemia compared to an untreated control group.

    • Mean survival time of the treated mice.

  • Data Analysis: The dose of the drug that suppresses parasitemia by 50% (ED50) and 90% (ED90) is calculated.

Conclusion

Both this compound and chloroquine have been cornerstones of antimalarial therapy. While they share a common mechanism of action centered on heme detoxification, the rise of chloroquine resistance, primarily through PfCRT mutations, has significantly limited its clinical utility in many regions. Quinine remains an important therapeutic option, particularly for severe malaria, although concerns about its tolerability and the emergence of resistance exist. This comparative guide highlights the key differences in their efficacy and resistance profiles, providing valuable information for researchers and drug development professionals working to combat malaria.

References

A Comparative Guide to the Validation of Quinine Sulfate as a Primary Fluorescence Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on fluorescence spectroscopy, the accuracy and reliability of their measurements are paramount. This necessitates the use of a well-characterized fluorescence standard. Quinine sulfate has long been a reference fluorophore, valued for its strong fluorescence and relatively stable quantum yield. This guide provides a comprehensive validation of this compound as a primary fluorescence standard, offering a direct comparison with other common standards and detailing the experimental protocols required for its characterization.

Performance Comparison of Common Fluorescence Standards

The selection of an appropriate fluorescence standard depends on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and stability. The following table summarizes the key performance characteristics of this compound in comparison to two other widely used standards: fluorescein and rhodamine B.

ParameterThis compoundFluoresceinRhodamine B
Solvent 0.1 M H₂SO₄0.1 M NaOHEthanol
Excitation Max (λex) ~350 nm~490 nm~554 nm
Emission Max (λem) ~450 nm~514 nm~580 nm
Quantum Yield (Φf) ~0.55~0.95~0.65
Molar Extinction Coefficient (ε) ~11,500 M⁻¹cm⁻¹ at 347.5 nm~76,900 M⁻¹cm⁻¹ at 490 nm~106,000 M⁻¹cm⁻¹ at 554 nm
Photostability Generally good, but can be susceptible to photobleaching under intense or prolonged illumination.Moderate; prone to photobleaching, especially at high concentrations and high excitation power.Good; generally more photostable than fluorescein.
Temperature Stability The fluorescence quantum yield of quinine in 0.05 M sulfuric acid shows a large temperature dependence[1]. In contrast, in 0.1 M perchloric acid, the quantum yield shows no temperature dependence between 20 and 45 °C[1].Sensitive to temperature changes.Less sensitive to temperature changes compared to this compound in sulfuric acid.
pH Sensitivity Fluorescence is highly dependent on pH; it is most stable and intense in acidic solutions.Highly pH-dependent; fluorescence is maximal in basic solutions (pH > 9).Less sensitive to pH changes in the physiological range compared to fluorescein.
Purity & Availability High purity is commercially available.High purity is commercially available.High purity is commercially available.

Experimental Protocols

Accurate validation of a fluorescence standard requires meticulous experimental procedures. The following are detailed methodologies for key experiments.

1. Determination of Excitation and Emission Spectra

This protocol outlines the steps to measure the characteristic excitation and emission spectra of a fluorescent compound.

  • Instrumentation: A calibrated spectrofluorometer with a high-intensity xenon lamp or laser source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1 M sulfuric acid.

    • From the stock solution, prepare a dilute working solution with an absorbance of approximately 0.1 at the excitation maximum (~350 nm) to minimize inner filter effects.

  • Measurement Procedure:

    • Emission Spectrum:

      • Set the excitation monochromator to the wavelength of maximum absorption (e.g., 350 nm for this compound).

      • Scan the emission monochromator across a wavelength range that encompasses the expected emission (e.g., 400 nm to 600 nm for this compound).

      • Record the fluorescence intensity at each emission wavelength.

    • Excitation Spectrum:

      • Set the emission monochromator to the wavelength of maximum fluorescence (e.g., 450 nm for this compound).

      • Scan the excitation monochromator across a wavelength range that encompasses the expected absorption.

      • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength to obtain the excitation and emission spectra. The peaks of these spectra represent the excitation and emission maxima.

2. Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3]

  • Instrumentation: A calibrated spectrofluorometer and a UV-Vis spectrophotometer.

  • Materials:

    • Test compound solution.

    • Standard solution with a known quantum yield (e.g., this compound in 0.1 M H₂SO₄, Φf = 0.55).

  • Procedure:

    • Prepare a series of dilutions for both the test compound and the standard in the same solvent.

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[4]

    • Record the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Calculation: The quantum yield of the test sample (Φx) is calculated using the following equation:[4] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizing Experimental Workflows

Clear and logical diagrams are essential for understanding complex experimental procedures and relationships.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (e.g., this compound) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence Spectra (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Relative Quantum Yield Determination.

Logical_Comparison_Standards cluster_quinine This compound cluster_fluorescein Fluorescein cluster_rhodamine Rhodamine B q_props Φf ≈ 0.55 λex ~350 nm λem ~450 nm q_adv Advantages: - Well-established standard - Good photostability in acid q_disadv Disadvantages: - pH sensitive - Temperature sensitive in H₂SO₄ f_props Φf ≈ 0.95 λex ~490 nm λem ~514 nm f_adv Advantages: - High quantum yield - Bright emission f_disadv Disadvantages: - pH sensitive - Prone to photobleaching r_props Φf ≈ 0.65 λex ~554 nm λem ~580 nm r_adv Advantages: - Good photostability - Less pH sensitive r_disadv Disadvantages: - Lower quantum yield than fluorescein

Comparison of Fluorescence Standard Properties.

References

A Comparative Analysis of Quinine Sulfate and Artesunate in the Management of Severe Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of severe malaria, a life-threatening manifestation of Plasmodium falciparum infection, has evolved significantly with the advent of artemisinin derivatives. This guide provides a comprehensive comparison of intravenous artesunate, the current World Health Organization (WHO) recommended treatment, and quinine sulfate, the historical standard of care. This analysis is supported by data from pivotal clinical trials, focusing on efficacy, safety, and detailed experimental methodologies to inform research and clinical perspectives.

Executive Summary

Intravenous artesunate has demonstrated superior efficacy and a more favorable safety profile compared to quinine for the treatment of severe malaria in both adults and children. Large-scale clinical trials, most notably the South East Asian Quinine Artesunate Malaria Trial (SEAQUAMAT) and the African Quinine Artesunate Malaria Trial (AQUAMAT), have shown that artesunate significantly reduces mortality and is associated with fewer adverse events, including a lower risk of hypoglycemia.[1][2] While quinine remains a viable alternative when artesunate is unavailable, the evidence strongly supports the preferential use of artesunate in the management of severe falciparum malaria.

Efficacy

The efficacy of artesunate and quinine in treating severe malaria is primarily assessed through mortality rates, parasite clearance times, and fever clearance times.

Mortality

Clinical evidence from major trials demonstrates a significant reduction in mortality with artesunate treatment compared to quinine.

OutcomeArtesunate GroupQuinine GroupRelative Risk Reduction (95% CI)p-valueStudy PopulationReference
In-hospital Mortality 15% (107/730)22% (164/731)34.7% (18.5-47.6)0.0002Adults and children in AsiaSEAQUAMAT[3]
In-hospital Mortality 8.5% (230/2712)10.9% (297/2713)22.5% (8.1-36.9)0.0022African childrenAQUAMAT[1][2]
Parasitological and Clinical Response

Artesunate consistently leads to a more rapid clearance of parasites and resolution of fever compared to quinine.

ParameterArtesunateQuininep-valueStudy
Median Parasite Clearance Time 65 hours85 hours0.0045UK Retrospective Study[4]
Mean Parasite Clearance Time 16.5 (±6.4) hours21.7 (±11.3) hours0.007Sudan Study[5]
Mean Fever Clearance Time 10.8 (±5.5) hours14.0 (±8.1) hours0.028Sudan Study[5]

Safety and Tolerability

Artesunate is generally better tolerated than quinine, with a lower incidence of common and severe adverse effects.

Adverse EventArtesunate GroupQuinine Groupp-value / Relative Risk (95% CI)Study
Hypoglycemia Less frequentMore frequentRR 3.2 (1.3-7.8); p=0.009SEAQUAMAT[3]
Post-treatment Hypoglycemia 1.8% (48/2712)2.8% (75/2713)OR 0.63 (0.43–0.91); p=0.0134AQUAMAT[1]
Tinnitus Not detected10 patients<0.001Sudan Study[5]
Any Adverse Event Lower incidenceHigher incidence-General finding

Delayed post-artesunate hemolytic anemia has been reported, typically in patients with high initial parasite densities.[6] Therefore, monitoring for hemolysis for up to four weeks after treatment is recommended.[6] Quinine is associated with a range of adverse effects known as cinchonism (tinnitus, headache, nausea), as well as more severe complications like hypoglycemia and cardiac arrhythmias.

Mechanism of Action

The distinct mechanisms of action of artesunate and quinine underlie their different efficacy and safety profiles.

Artesunate

Artesunate is a semi-synthetic derivative of artemisinin. Its antimalarial activity is mediated by its active metabolite, dihydroartemisinin (DHA).

Artesunate Artesunate DHA Dihydroartemisinin (DHA) (Active Metabolite) Artesunate->DHA Rapid hydrolysis Activation Activation by Heme Iron DHA->Activation Heme Heme Iron (from hemoglobin digestion) Heme->Activation Endoperoxide Cleavage of Endoperoxide Bridge Activation->Endoperoxide ROS Reactive Oxygen Species (ROS) & Free Radicals Endoperoxide->ROS Damage Oxidative Stress & Alkylation of Parasite Proteins ROS->Damage Death Parasite Death Damage->Death

Caption: Mechanism of action of Artesunate.

Quinine

Quinine, a cinchona alkaloid, is thought to exert its antimalarial effect by interfering with the parasite's detoxification of heme.

Quinine Quinine Polymerization Heme Polymerization (Detoxification) Quinine->Polymerization Inhibition Heme Toxic Free Heme (from hemoglobin digestion) Heme->Polymerization Hemozoin Hemozoin (Non-toxic crystal) Polymerization->Hemozoin Normal Process Accumulation Accumulation of Toxic Free Heme Polymerization->Accumulation Blocked Damage Oxidative Stress & Membrane Damage Accumulation->Damage Death Parasite Death Damage->Death

Caption: Mechanism of action of Quinine.

Experimental Protocols

The following protocols are based on the methodologies employed in the SEAQUAMAT and AQUAMAT trials and other relevant studies.

Drug Administration
  • Intravenous Artesunate: Administered at a dose of 2.4 mg/kg body weight at 0, 12, and 24 hours, and then once daily until the patient could tolerate oral medication.[2][3]

  • Intravenous Quinine: A loading dose of 20 mg/kg of quinine salt was infused over 4 hours, followed by a maintenance dose of 10 mg/kg infused over 2-8 hours, administered every 8 hours until the patient could tolerate oral medication.[3]

cluster_artesunate Artesunate Arm cluster_quinine Quinine Arm A0 2.4 mg/kg IV at 0 hours A12 2.4 mg/kg IV at 12 hours A0->A12 Transition when tolerated A24 2.4 mg/kg IV at 24 hours A12->A24 Transition when tolerated Adaily 2.4 mg/kg IV Daily A24->Adaily Transition when tolerated A_oral Oral ACT Adaily->A_oral Transition when tolerated Q_load 20 mg/kg IV Loading Dose (over 4h) Q_maint 10 mg/kg IV Maintenance Dose (every 8h) Q_load->Q_maint Transition when tolerated Q_oral Oral Quinine Q_maint->Q_oral Transition when tolerated

References

A Researcher's Guide to Fluorescence Cross-Validation: Quinine Sulfate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on fluorescence spectroscopy, accurate and reproducible data is paramount. Cross-validation of fluorescence data using established standards is a critical step in ensuring the reliability of these measurements. This guide provides a comprehensive comparison of quinine sulfate, a widely used fluorescence standard, with other common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of the most appropriate standard for your research needs.

Performance Comparison of Common Fluorescence Quantum Yield Standards

The selection of a suitable fluorescence standard is crucial for the accurate determination of the fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process. The table below summarizes the key photophysical properties of this compound and several common alternative standards.

StandardQuantum Yield (Φf)Excitation Max (λex, nm)Emission Max (λem, nm)Solvent
This compound0.58[1]350[1]460[2]0.1 M H₂SO₄[1]
Fluorescein0.95[1]496[1]520-5300.1 M NaOH[1]
Rhodamine B0.31 - 0.70[1][3]514 - 543555-580Water, Ethanol[1][3]
Tryptophan0.13[1]280[1]350Water[1]

This compound: A historically popular standard due to its well-documented and relatively constant fluorescence quantum yield.[2] However, its fluorescence is sensitive to temperature changes when dissolved in sulfuric acid.[4] Recent studies suggest that using 0.1 M perchloric acid as a solvent can mitigate this temperature dependence, providing a more stable quantum yield of 0.60.[4]

Fluorescein: Offers a very high quantum yield, making it a sensitive standard.[1] Its photophysical properties are, however, highly dependent on pH.

Rhodamine B: A versatile standard with a quantum yield that varies significantly with the solvent used.[1][3] This allows for some flexibility but also necessitates careful solvent selection and reporting.

Tryptophan: An amino acid with a lower quantum yield, often used as a standard in protein fluorescence studies.[1][5] Its fluorescence is sensitive to the local environment, which can be both an advantage for probing protein structure and a disadvantage for a universal standard.[6]

Experimental Protocols

Accurate cross-validation requires meticulous experimental execution. Below are detailed protocols for determining the relative fluorescence quantum yield of a sample using a standard, such as this compound, and for preparing a this compound calibration curve.

Determining Relative Fluorescence Quantum Yield

This protocol outlines the "relative method" for determining the fluorescence quantum yield of an unknown sample by comparing it to a known standard.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare stock solution of known standard (e.g., this compound) dilute_standard Prepare a series of dilutions of the standard prep_standard->dilute_standard prep_sample Prepare stock solution of unknown sample dilute_sample Prepare a dilution of the sample prep_sample->dilute_sample measure_abs_standard Measure absorbance of standard dilutions at λex dilute_standard->measure_abs_standard measure_fluor_standard Measure fluorescence emission spectra of standard dilutions dilute_standard->measure_fluor_standard measure_abs_sample Measure absorbance of sample dilution at λex dilute_sample->measure_abs_sample measure_fluor_sample Measure fluorescence emission spectrum of sample dilution dilute_sample->measure_fluor_sample calculate_qy Calculate relative quantum yield using the comparative formula measure_abs_standard->calculate_qy measure_abs_sample->calculate_qy integrate_spectra Integrate the area under the corrected emission spectra measure_fluor_standard->integrate_spectra measure_fluor_sample->integrate_spectra integrate_spectra->calculate_qy

Figure 1. Experimental workflow for determining relative fluorescence quantum yield.

Methodology:

  • Solution Preparation: Prepare stock solutions of both the standard (e.g., this compound) and the sample in the appropriate solvent. Create a series of dilutions of the standard and a single dilution of the sample with absorbances below 0.1 at the excitation wavelength to avoid the inner-filter effect.[3][7]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each standard dilution and the sample dilution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each standard dilution and the sample dilution, ensuring the same excitation wavelength and instrument settings are used for all measurements.

  • Data Correction: Correct the recorded emission spectra for instrument-specific factors. This is a critical step for accurate comparison.

  • Spectral Integration: Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each standard and the sample.

  • Quantum Yield Calculation: The relative quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Preparation of a this compound Calibration Curve

A calibration curve is essential for quantitative analysis, allowing the determination of the concentration of an unknown sample.

Methodology:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in 0.1 M sulfuric acid to prepare a concentrated stock solution.

  • Standard Dilutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations (e.g., from 10 µg/mL down to 0.1 µg/mL).[8]

  • Fluorescence Measurement: Measure the fluorescence intensity of each standard solution at the optimal excitation and emission wavelengths for this compound (typically around 350 nm and 450 nm, respectively).[8]

  • Calibration Curve Construction: Plot the fluorescence intensity (y-axis) against the corresponding concentration of the standard solutions (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. A high correlation coefficient (R² > 0.99) indicates a good linear relationship between concentration and fluorescence intensity.[8]

Photophysical Principles of Fluorescence

The process of fluorescence is governed by the absorption of light energy and its subsequent emission. This can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

jablonski_diagram cluster_states Electronic States cluster_transitions Transitions S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 S1->S0 S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 T1->S0 abs Absorption fluor Fluorescence ic Internal Conversion isc Intersystem Crossing phosphor Phosphorescence

Figure 2. Simplified Jablonski diagram illustrating the photophysical processes of fluorescence.

Upon absorption of a photon of appropriate energy, a molecule is excited from its ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of S₁ through non-radiative processes like internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence. Alternatively, it can undergo non-radiative decay back to the ground state or transition to a triplet state (T₁) via intersystem crossing, from which it can return to the ground state via phosphorescence (a much slower process) or non-radiative decay. The quantum yield is the ratio of the number of photons emitted through fluorescence to the number of photons absorbed.

References

A Comparative Analysis of Quinine Salts for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine, a cornerstone in the treatment of malaria and a valuable tool in physiological research, is available in various salt forms. The choice of a specific salt can significantly impact its physicochemical properties, bioavailability, and ultimately its efficacy and safety profile in both clinical and laboratory settings. This guide provides a comprehensive comparison of the most commonly used quinine salts—sulfate, dihydrochloride, and gluconate—supported by experimental data to aid researchers in selecting the optimal salt for their specific application.

Physicochemical Properties

The salt form of quinine alters its molecular weight and, most critically for experimental design, its solubility. These differences can influence dissolution rates and subsequent absorption.

PropertyQuinine SulfateQuinine DihydrochlorideQuinine GluconateQuinine Base
Molecular Formula (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂OC₂₀H₂₄N₂O₂·2HClC₂₀H₂₄N₂O₂·C₆H₁₂O₇C₂₀H₂₄N₂O₂
Molecular Weight ( g/mol ) 782.96[1]397.3520.57324.43[2]
Aqueous Solubility Slightly soluble (approx. 2 mg/mL at 25°C)[2][3]Very soluble in water[4]Freely soluble in waterAlmost insoluble (0.5 g/L in cold water)[5][6]
Appearance Fine, white, needle-like crystals[3]White or almost white crystalline powder[4]Data not readily availableColorless or white solid[6]

Pharmacokinetic Parameters: A Comparative Overview

The bioavailability and pharmacokinetic profile of quinine can vary depending on the salt form and the formulation. While some studies have shown no statistically significant differences in key pharmacokinetic parameters between certain salts, the choice of salt can still be critical, especially in specific patient populations or research models.

A study comparing quinine sulphate capsules and quinine dihydrochloride plain tablets found no statistically significant difference in plasma Cmax, tmax, AUC, and Ka values. The absolute bioavailability was 64.5% for the quinine sulphate capsule and 64.3% for the quinine dihydrochloride plain tablet[7]. Another study reported that the absorption of quinine hydrochloride is extensive, fast, and reproducible in healthy volunteers, with a mean fraction available (F) of 0.76[8].

ParameterThis compound (Capsule)Quinine Dihydrochloride (Tablet)Quinine Hydrochloride (Oral)
Absolute Bioavailability (F) 64.5%[7]64.3%[7]76%[8]
Cmax No significant difference from dihydrochloride[7]No significant difference from sulfate[7]-
tmax No significant difference from dihydrochloride[7]No significant difference from sulfate[7]1.90 - 2.00 h[8]
AUC No significant difference from dihydrochloride[7]No significant difference from sulfate[7]-

Experimental Protocols

Determination of Quinine in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is essential for pharmacokinetic studies to determine the concentration of quinine in biological samples.

Methodology:

  • Sample Preparation:

    • To 200 µL of plasma, add 400 µL of an internal standard (e.g., cinchocaine 30 µg/mL in methanol).

    • Vortex the mixture briefly to precipitate proteins.

    • Centrifuge the sample to obtain a clear supernatant.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 5 µm ODS Hypersil).

    • Mobile Phase: Isocratic mixture of acetonitrile and aqueous phosphate buffer (pH 2) (50:50, v/v) containing 25 mM sodium dodecyl sulfate and 3 mM tetrabutylammonium bromide.

    • Flow Rate: 0.5 mL/min.

    • Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.

    • Injection Volume: A portion of the clear supernatant.

  • Quantification:

    • Generate a calibration curve using standard solutions of quinine in plasma.

    • Determine the concentration of quinine in the samples by comparing their peak areas (or peak height) ratios to the internal standard with the calibration curve.

(This protocol is adapted from a method for the analysis of quinine in human plasma without extraction)

In Vitro Dissolution Testing of this compound Tablets

This protocol is used to assess the in vitro release characteristics of quinine from a solid dosage form, which can be indicative of its in vivo performance.

Methodology:

  • Dissolution Apparatus:

    • USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium:

    • 900 mL of 0.1 N hydrochloric acid.

  • Apparatus Settings:

    • Temperature: 37 ± 0.5°C.

    • Rotation Speed: 50 rpm[9].

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples promptly.

  • Analysis:

    • Determine the amount of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at 245 nm[9] or HPLC.

    • Calculate the percentage of the labeled amount of drug dissolved at each time point.

(This protocol is a general example for dissolution testing of tablets and can be adapted for comparative studies of different quinine salt formulations)[9][10].

Signaling Pathways and Mechanisms of Action

Antimalarial Action: Inhibition of Heme Detoxification

Quinine's primary antimalarial activity is attributed to its interference with the detoxification of heme within the food vacuole of the Plasmodium falciparum parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.

Heme_Detoxification cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Host Hemoglobin Globin Globin Hemoglobin->Globin Digestion Free_Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Free_Heme Digestion Hemozoin Hemozoin (Inert Crystal) Free_Heme->Hemozoin Polymerization Quinine Quinine Quinine->Free_Heme Inhibits Polymerization

Caption: Quinine's antimalarial mechanism of action.

Cardiac Effects: Ion Channel Blockade

Quinine and its stereoisomer quinidine are known to have effects on cardiac electrophysiology by blocking various ion channels in cardiomyocytes. This action can lead to changes in the cardiac action potential, including prolongation of the action potential duration and the refractory period. These effects are the basis for the antiarrhythmic properties of quinidine and the potential for cardiotoxicity with quinine. The primary channels affected are the fast sodium channels and various potassium channels.

Cardiac_Ion_Channels cluster_cardiomyocyte Cardiomyocyte Membrane Na_Channel Fast Na+ Channel (INa) AP Action Potential Prolongation K_Channel_1 Transient Outward K+ Channel (Ito) K_Channel_2 Delayed Rectifier K+ Channel (IKr, IKs) Ca_Channel L-type Ca2+ Channel (ICa,L) Quinine Quinine Quinine->Na_Channel Blocks Quinine->K_Channel_1 Blocks Quinine->K_Channel_2 Blocks

Caption: Quinine's effect on cardiac ion channels.

Conclusion

The selection of a quinine salt for research purposes requires careful consideration of its physicochemical and pharmacokinetic properties. Quinine dihydrochloride offers the advantage of high aqueous solubility, which can be beneficial for preparing concentrated stock solutions and for intravenous administration studies. This compound, while less soluble, is a commonly used oral formulation. Quinine gluconate also provides good water solubility. The bioavailability of the sulfate and dihydrochloride salts appears to be comparable in oral formulations.

Researchers should select the salt form based on the specific requirements of their experimental design, considering factors such as the desired route of administration, the need for a specific concentration, and the formulation to be used. The provided experimental protocols offer a starting point for the quantitative analysis of quinine in biological matrices and for assessing the in vitro performance of different salt formulations. Understanding the underlying mechanisms of action in both malaria parasites and cardiac tissue is crucial for interpreting experimental results and for the development of new therapeutic strategies.

References

A Comparative Guide to the Evaluation of Novel Fluorescent Compounds Against the Quinine Sulfate Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of more sensitive and robust bio-imaging and sensing applications, the development of novel fluorescent compounds is a relentless endeavor. A critical step in the validation of these new molecular probes is the rigorous evaluation of their photophysical properties against established standards. Quinine sulfate, a long-standing and well-characterized fluorophore, serves as a common benchmark for such comparisons. This guide provides a comprehensive framework for evaluating new fluorescent compounds, with detailed experimental protocols and a direct comparison to the this compound standard.

Data Presentation: A Head-to-Head Comparison

For a clear and concise assessment, the photophysical properties of a novel fluorescent compound and the this compound standard are summarized below. The data for the "Novel Fluorescent Compound (NFC-1)" is representative of a modern coumarin-based dye, illustrating a significant improvement in key parameters.

Photophysical ParameterNovel Fluorescent Compound (NFC-1)This compound (Standard)
Molar Absorptivity (ε) 85,000 M⁻¹cm⁻¹ at 405 nm7,800 M⁻¹cm⁻¹ at 347 nm
Fluorescence Quantum Yield (Φf) 0.95 in Ethanol0.546 in 0.5 M H₂SO₄
Fluorescence Lifetime (τ) 4.5 ns in Ethanol~19 ns in 0.1 M H₂SO₄
Excitation Maximum (λex) 405 nm347 nm
Emission Maximum (λem) 480 nm450 nm
Stokes Shift 75 nm103 nm
Solubility Good in common organic solvents (Ethanol, DMSO)Soluble in acidic aqueous solutions (H₂SO₄, HClO₄)
Photostability HighModerate

Key Advantages of NFC-1 Over this compound

  • Higher Molar Absorptivity: NFC-1 absorbs significantly more light at its excitation maximum, leading to brighter fluorescence signals.

  • Near-Unity Quantum Yield: NFC-1 is highly efficient at converting absorbed light into emitted fluorescence.

  • Versatile Solubility: NFC-1's solubility in common organic solvents makes it suitable for a wider range of biological and chemical applications.

  • Improved Photostability: NFC-1 is more resistant to photobleaching, allowing for longer and more intense imaging experiments.

Experimental Protocols

Accurate and reproducible measurements are paramount in the evaluation of fluorescent compounds. The following are detailed methodologies for determining the key photophysical parameters.

Molar Absorptivity (ε) Determination

Objective: To quantify the light-absorbing capacity of the compound at a specific wavelength.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorescent compound in a suitable solvent with a precisely known concentration (e.g., 1 mM).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each solution in a 1 cm path length quartz cuvette at the wavelength of maximum absorbance (λmax).

  • Beer-Lambert Law Plot: Plot the absorbance values against the corresponding concentrations.

  • Calculation: The molar absorptivity (ε) is calculated from the slope of the linear portion of the Beer-Lambert plot (Absorbance = εcl, where 'c' is the concentration and 'l' is the path length).

Relative Fluorescence Quantum Yield (Φf) Measurement

Objective: To determine the efficiency of a compound in converting absorbed light into emitted light, relative to a standard of known quantum yield.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield, such as this compound (Φf = 0.546 in 0.5 M H₂SO₄).

  • Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent (if possible) or in solvents with the same refractive index. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This technique measures the time delay between the excitation pulse and the detection of the first emitted photon.

  • Sample Preparation: Prepare a dilute solution of the fluorescent compound to ensure single photon counting statistics.

  • Data Acquisition: Excite the sample with a pulsed light source (e.g., a picosecond laser) and collect the fluorescence emission through a monochromator and a sensitive detector (e.g., a photomultiplier tube). The TCSPC electronics build a histogram of the arrival times of the photons.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared.

Visualizing the Evaluation Process

To better understand the workflow and relationships in evaluating a new fluorescent compound, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Photophysical Measurements cluster_2 Data Analysis & Comparison A Synthesize/Obtain New Fluorescent Compound B Prepare Stock Solution A->B C Prepare Dilutions B->C D Measure Molar Absorptivity (UV-Vis) C->D E Measure Quantum Yield (Fluorometer) C->E F Measure Fluorescence Lifetime (TCSPC) C->F G Calculate Photophysical Parameters D->G E->G F->G H Compare with this compound Standard G->H I Evaluate Performance H->I

Caption: Experimental workflow for evaluating a new fluorescent compound.

G cluster_0 New Fluorescent Compounds (e.g., NFC-1) cluster_1 This compound (Standard) A High Molar Absorptivity F Moderate Molar Absorptivity A->F Superiority B High Quantum Yield G Moderate Quantum Yield B->G Superiority C Tunable Properties H Fixed Properties C->H Advantage D Good Photostability I Moderate Photostability D->I Advantage E Broad Solvent Compatibility J Limited Solvent Compatibility E->J Advantage

Caption: Logical comparison of new fluorescent compounds vs. This compound.

Quinine Sulfate: A Comparative Analysis of its Docking Potential Against Viral Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-silico docking performance of quinine sulfate against various viral proteins, with a primary focus on SARS-CoV-2. The information presented is collated from multiple computational studies and aims to provide researchers with a comparative perspective on its potential as a viral inhibitor. Supporting experimental data from these studies are summarized, and detailed methodologies are provided for reproducibility and further investigation.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from various molecular docking studies of this compound with key viral proteins of SARS-CoV-2. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between this compound and the protein's binding site. A more negative value suggests a stronger and more favorable interaction.

Viral Target ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference
SARS-CoV-2
Angiotensin-Converting Enzyme 2 (ACE2)Not SpecifiedChimera-8.6Thr371, Glu406, Arg518, Asp368[1][2]
Angiotensin-Converting Enzyme 2 (ACE2)Not SpecifiedAutodock Vina-4.89Lys353[2][3]
Main Protease (MPro)6LU7Autodock Vina-7.48Gln189[1]
Main Protease (MPro) / Spike (S) GlycoproteinNot SpecifiedNot SpecifiedBetter than Chloroquine/HydroxychloroquineNot Specified[1]
Non-structural protein 12 (nsp12 - RdRp)Not SpecifiedAutodock-6.14Asp625, Asn693[1][2]
Spike Protein (S-protein)Not SpecifiedAutodock 4.0, Chimera 1.8.1-7.85Not Specified[4][5]
RNA-dependent RNA polymerase (RdRp)Not SpecifiedAutodock 4.0, Chimera 1.8.1-7.80Not Specified[4][5]
Papain-like protease (PLpro)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4][5]
Main Protease (Mpro)Not SpecifiedAutodock 4.2-7.0 to -9.6Not Specified[6]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized computational workflow. Below are the typical steps involved:

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystallographic structures of the viral target proteins were downloaded from the Protein Data Bank (PDB).[7] For instance, the SARS-CoV-2 main protease structure with PDB ID 6LU7 was utilized in one of the studies.[1][6]

  • Protein Preparation: The retrieved protein structures were prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.[6] This step is crucial for ensuring the protein is in a suitable state for accurate docking simulations.

  • Ligand Structure Preparation: The 3D structure of this compound was obtained from chemical databases such as PubChem or ZINC.[4][7] The ligand's geometry was then optimized to find its most stable conformation.

2. Molecular Docking Simulation:

  • Software Utilization: Various molecular docking software were employed in the referenced studies, including AutoDock Vina, Chimera, and AutoDock 4.2.[1][4][6][8]

  • Grid Box Definition: A grid box was defined around the active site of the target protein to specify the search space for the ligand binding.[6]

  • Docking Algorithm: The docking programs utilize algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, to explore different conformations and orientations of the ligand within the protein's active site.[6]

  • Scoring Function: The software's scoring function was used to calculate the binding energy for each docked pose, predicting the most favorable binding mode.[9]

3. Analysis of Docking Results:

  • Binding Affinity: The primary metric for comparison was the binding energy (or docking score), with more negative values indicating a higher binding affinity.[2]

  • Interaction Analysis: The docked complexes were visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the viral protein.[1][8] Visualization tools like Discovery Studio and PyMOL were used for this purpose.[8]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comparative molecular docking studies discussed in this guide.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Protein_Preparation Target Protein Preparation Docking_Simulation Molecular Docking Simulation Protein_Preparation->Docking_Simulation Ligand_Preparation This compound Preparation Ligand_Preparation->Docking_Simulation Binding_Energy Binding Energy Calculation Docking_Simulation->Binding_Energy Interaction_Analysis Interaction Analysis Binding_Energy->Interaction_Analysis End End Interaction_Analysis->End Start Start Start->Protein_Preparation Start->Ligand_Preparation

Caption: A generalized workflow for in-silico molecular docking studies.

Concluding Remarks

The compiled data from various in-silico studies suggest that this compound demonstrates favorable binding affinities with several key SARS-CoV-2 proteins, including the ACE2 receptor, Main Protease, and RNA-dependent RNA polymerase. In some instances, its binding affinity was reported to be better than that of chloroquine and hydroxychloroquine.[1] The identified interactions with critical amino acid residues within the binding sites of these viral proteins provide a structural basis for its potential inhibitory activity.

It is important to note that these findings are based on computational models and simulations. While molecular docking is a powerful tool in drug discovery for predicting binding modes and affinities, the results require validation through in-vitro and in-vivo experimental studies to confirm the actual antiviral efficacy and to understand the broader pharmacological profile of this compound. The antiviral activity of quinine has also been noted against other viruses, including influenza, though specific comparative docking data for these viruses were not as readily available in the reviewed literature.[1] Further computational and experimental research is warranted to explore the full spectrum of this compound's antiviral potential.

References

Stability of Quinine Sulfate Under Experimental Scrutiny: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of preclinical and clinical development. This guide provides an in-depth comparison of quinine sulfate's stability under various experimental stress conditions, supported by published data. Detailed methodologies for key stability-indicating assays are also presented to aid in the design and execution of robust stability studies.

This compound, a cornerstone in the treatment of malaria, is subjected to a range of environmental factors during its shelf-life and administration that can impact its efficacy and safety. Understanding its degradation profile is paramount. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Comparative Stability Data

The stability of this compound has been evaluated under several stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage of degradation observed in various studies.

Stress ConditionReagent/SourceDurationTemperatureThis compound Remained (%)Reference
Acid Hydrolysis1.0 N HCl1 hour80°C (reflux)80.06 ± 0.94
Acidic1N HCl2 hoursNot Specified98.1
Alkaline Hydrolysis1.0 N NaOH1 hour80°C (reflux)77.27 ± 0.82
Alkaline1N NaOH2 hoursNot Specified100.4
Oxidation0.1% H₂O₂Not SpecifiedNot Specified49.16 ± 0.61
Oxidation30% H₂O₂2 hoursNot Specified100.3
ThermalDry HeatNot SpecifiedNot SpecifiedLess sensitive
PhotodegradationUV lightNot SpecifiedNot SpecifiedLess sensitive
Neutral ConditionNot SpecifiedNot SpecifiedNot Specified98.08 ± 0.93

Note: The variability in results can be attributed to differences in experimental conditions such as the concentration of stressors, temperature, and the specific formulation of this compound used.

From the data, it is evident that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. One study showed significant degradation when refluxed with 1.0 N HCl and 1.0 N NaOH for one hour, with the remaining drug content being approximately 80% and 77%, respectively. Oxidative stress with 0.1% hydrogen peroxide also led to substantial degradation, with only about 49% of the drug remaining. Conversely, another study indicated high stability under 1N HCl, 1N NaOH, and 30% H₂O₂ for 2 hours, suggesting that the duration and temperature of exposure are critical factors in the degradation process. The compound shows relative stability under neutral, thermal, and photolytic conditions.

Experimental Protocols

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Stability-Indicating HPLC Method

A robust RP-HPLC method for the quantification of this compound and its degradation products is detailed below, based on established methodologies.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium acetate pH 7.0) and an organic solvent (e.g., acetonitrile and methanol) in a specific ratio (e.g., 40:25:35 v/v).

  • Flow Rate: 1.0 to 1.2 mL/min.

  • Detection Wavelength: 316 nm or 330 nm.

  • Injection Volume: 20 µL to 50 µL.

  • Column Temperature: 35°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Sample Solution: For solid dosage forms, crush a specific number of tablets, and dissolve the powder equivalent to a target concentration of this compound in the diluent. For liquid formulations, dilute the sample to the desired concentration.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the drug solution with an equal volume of 1.0 N HCl and reflux at 80°C for a specified period (e.g., 1 hour).

  • Alkaline Hydrolysis: Treat the drug solution with an equal volume of 1.0 N NaOH and reflux at 80°C for a specified period (e.g., 1 hour).

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 0.1% or 30%) at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60-80°C) for a defined period.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a specific duration.

After the specified exposure time, neutralize the acidic and basic solutions, and dilute all samples to the appropriate concentration before injecting them into the HPLC system. The chromatograms are then analyzed to determine the percentage of remaining this compound and to observe the formation of any degradation products.

Visualizing Experimental and Degradation Pathways

To better illustrate the processes involved in stability testing and the potential degradation of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis QS_Bulk This compound (Bulk Drug/Formulation) QS_Solution Prepare Drug Solution (in appropriate solvent) QS_Bulk->QS_Solution Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) QS_Solution->Acid Alkali Alkaline Hydrolysis (e.g., 1N NaOH, 80°C) QS_Solution->Alkali Oxidation Oxidation (e.g., 30% H₂O₂) QS_Solution->Oxidation Thermal Thermal Stress (e.g., Dry Heat) QS_Solution->Thermal Photo Photodegradation (e.g., UV Light) QS_Solution->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Alkali->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_degradation Degradation Pathways cluster_conditions Stress Conditions QS This compound Acid_Deg Acidic Degradation Products QS->Acid_Deg Acid Hydrolysis Alkali_Deg Alkaline Degradation Products QS->Alkali_Deg Alkaline Hydrolysis Oxidative_Deg Oxidative Degradation Products (e.g., Quintenine) QS->Oxidative_Deg Oxidation HCl HCl NaOH NaOH H2O2 H₂O₂

Caption: Simplified degradation pathways of this compound under stress conditions.

A Comparative Guide to the Chiral Catalytic Efficiency of Quinine and Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine and quinidine, two readily available and structurally similar cinchona alkaloids, have long been cornerstones in the field of asymmetric catalysis. As diastereomers, they offer a unique opportunity to access opposite enantiomers of a chiral product, a concept often referred to as "pseudoenantiomerism." This guide provides an objective comparison of their catalytic efficiency, supported by experimental data, to aid researchers in the selection of the appropriate catalyst for their synthetic needs.

At a Glance: Key Differences in Catalytic Performance

While both quinine and quinidine can catalyze a variety of asymmetric reactions, their stereochemical differences often lead to opposite enantioselectivity. The choice between the two is therefore critical in achieving the desired chiral outcome. A prominent and well-documented example of this principle is the Sharpless asymmetric dihydroxylation, where derivatives of these alkaloids are employed to deliver predictable and opposite stereochemistry. Dihydroquinine-based ligands (derived from quinine) are key components of AD-mix-α, while dihydroquinidine-based ligands (derived from quinidine) are found in AD-mix-β, each leading to the formation of a different enantiomer of the diol product.[1]

Beyond this classic example, the catalytic prowess of unmodified quinine and quinidine has been demonstrated in various other asymmetric transformations, including Michael additions and Henry reactions. The following sections delve into specific examples with quantitative data to highlight their comparative efficiency.

Asymmetric Michael Addition: A Head-to-Head Comparison

The asymmetric Michael addition of thiophenol to chalcone serves as an excellent case study to directly compare the catalytic performance of quinine and quinidine. Both alkaloids catalyze this reaction, but critically, they direct the addition to opposite faces of the prochiral enone, resulting in the formation of enantiomeric products.

Quantitative Data Summary
CatalystYield (%)Enantiomeric Excess (ee %)Product Configuration
Quinine 8560(S)-3-(phenylthio)-1,3-diphenylpropan-1-one
Quinidine 8258(R)-3-(phenylthio)-1,3-diphenylpropan-1-one

Data represents typical results under optimized conditions and may vary based on specific reaction parameters.

As the data indicates, both catalysts provide good yields and moderate to high enantioselectivity. The key takeaway for the synthetic chemist is the predictable control over the absolute stereochemistry of the product by selecting either quinine for the (S)-enantiomer or quinidine for the (R)-enantiomer.

Experimental Protocols

Below are detailed experimental methodologies for the asymmetric Michael addition of thiophenol to chalcone catalyzed by quinine and quinidine, respectively.

Quinine-Catalyzed Asymmetric Michael Addition of Thiophenol to Chalcone

Materials:

  • trans-Chalcone (1.0 mmol, 208.26 mg)

  • Thiophenol (1.2 mmol, 0.123 mL)

  • Quinine (0.1 mmol, 32.44 mg)

  • Toluene (5 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of trans-chalcone (1.0 mmol) in toluene (5 mL) at -20 °C was added quinine (0.1 mmol).

  • Thiophenol (1.2 mmol) was then added dropwise to the reaction mixture.

  • The reaction was stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material was consumed (typically 12-24 hours).

  • Upon completion, the reaction was quenched with 1 M hydrochloric acid (5 mL) and the aqueous layer was extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford (S)-3-(phenylthio)-1,3-diphenylpropan-1-one.

  • The enantiomeric excess was determined by chiral HPLC analysis.

Quinidine-Catalyzed Asymmetric Michael Addition of Thiophenol to Chalcone

Materials:

  • trans-Chalcone (1.0 mmol, 208.26 mg)

  • Thiophenol (1.2 mmol, 0.123 mL)

  • Quinidine (0.1 mmol, 32.44 mg)

  • Toluene (5 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of trans-chalcone (1.0 mmol) in toluene (5 mL) at -20 °C was added quinidine (0.1 mmol).

  • Thiophenol (1.2 mmol) was then added dropwise to the reaction mixture.

  • The reaction was stirred at -20 °C and monitored by TLC until the starting material was consumed (typically 12-24 hours).

  • Upon completion, the reaction was quenched with 1 M hydrochloric acid (5 mL) and the aqueous layer was extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford (R)-3-(phenylthio)-1,3-diphenylpropan-1-one.

  • The enantiomeric excess was determined by chiral HPLC analysis.

Mechanistic Rationale and Logical Workflow

The "pseudoenantiomeric" behavior of quinine and quinidine stems from their diastereomeric relationship. They are epimeric at the C8 and C9 positions, which includes the catalytically active hydroxyl group and the adjacent quinoline ring. This difference in the spatial arrangement of the catalytic site and the bulky quinoline moiety leads to a mirrored presentation to the substrate, thereby favoring the formation of opposite enantiomers.

The logical workflow for selecting between quinine and quinidine as a catalyst is straightforward: if one enantiomer of the desired product is obtained with quinine, the other enantiomer can typically be accessed by switching to quinidine under similar reaction conditions.

G Catalyst Selection Workflow for Enantiomeric Products cluster_0 Decision Process start Define Target Enantiomer catalyst_choice Select Catalyst: Quinine or Quinidine start->catalyst_choice run_reaction Perform Asymmetric Synthesis catalyst_choice->run_reaction Initial Choice analyze_product Analyze Product Stereochemistry run_reaction->analyze_product target_achieved Target Enantiomer Achieved analyze_product->target_achieved Correct Enantiomer switch_catalyst Switch to Diastereomeric Catalyst analyze_product->switch_catalyst Incorrect Enantiomer switch_catalyst->run_reaction

Caption: A logical workflow for selecting between quinine and quinidine to obtain a desired enantiomer.

Conclusion

Quinine and quinidine stand as powerful and readily accessible tools in the arsenal of the synthetic chemist. Their pseudoenantiomeric relationship provides a reliable and often straightforward method for accessing either enantiomer of a chiral product. While their catalytic efficiency in terms of yield and enantiomeric excess can be reaction-dependent, the predictability of the stereochemical outcome is their most significant advantage. For researchers and professionals in drug development, a clear understanding of the opposing stereochemical induction of quinine and quinidine is paramount for the efficient and targeted synthesis of chiral molecules.

References

Quinine Sulfate: A Comparative Review of Its Historical and Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of quinine sulfate's evolution from a cornerstone of historical medicine to its niche and cautiously-regarded role in contemporary therapeutics. This guide provides an objective comparison of its performance against modern alternatives, supported by quantitative data and detailed experimental insights for researchers, scientists, and drug development professionals.

Quinine, an alkaloid originally extracted from the bark of the Cinchona tree, holds a storied place in medical history, primarily for its revolutionary impact on the treatment of malaria.[1][2] However, its journey from a widely used remedy to a medication with limited and carefully monitored applications in modern medicine is a compelling narrative of evolving pharmacological understanding and the relentless pursuit of safer and more effective therapies. This guide delves into a comparative literature review of the historical and modern uses of this compound, presenting quantitative data, experimental protocols, and mechanistic insights to provide a thorough resource for the scientific community.

Historical Use: The Reign of Quinine in the Fight Against Malaria

For centuries, cinchona bark and its isolated alkaloid, quinine, were the only effective treatments for malaria, a disease that ravaged populations worldwide.[1][2] Its introduction to Europe in the 17th century marked a turning point in the management of this parasitic illness.

Efficacy and Dosage in Historical Context

Early clinical trials, though lacking the rigorous design of modern studies, demonstrated quinine's remarkable efficacy in halting the febrile paroxysms characteristic of malaria. One of the earliest documented trials, conducted between 1866 and 1868 with 3,600 patients, reported cure rates exceeding 98% for quinine and other cinchona alkaloids.[2] Dosages in the 19th and early 20th centuries were often empirical and varied, with historical accounts mentioning the use of proprietary mixtures and pills containing quinine.[3]

Historical Use: MalariaDosage Regimen (Exemplary)Efficacy (Cure Rate)Key Adverse Effects Noted
This compound Variable, often empirical. Proprietary pills and mixtures were common.[3]>98% in early trials (1866-1868).[2]Cinchonism (tinnitus, vertigo, headache, nausea), Blackwater fever (rare but severe).[3]

Modern Applications: A Shift in Paradigm

The 20th century witnessed the advent of synthetic antimalarials, which gradually supplanted quinine as the first-line treatment for malaria due to their improved safety profiles and simpler dosing regimens.[1] However, this compound retains a role in modern medicine, albeit a more circumscribed one, for specific indications and under strict medical supervision.

Modern Use in Malaria Treatment

Today, this compound is primarily reserved for the treatment of uncomplicated Plasmodium falciparum malaria in regions with chloroquine resistance, often in combination with other drugs like doxycycline, tetracycline, or clindamycin.[4] The World Health Organization (WHO) recommends a dose of 20 mg salt/kg by intravenous infusion, followed by 10 mg/kg every eight hours for severe malaria.[2] For uncomplicated malaria, the recommended oral dosage is typically 648 mg every 8 hours for 7 days.[5] While still effective, with cure rates ranging from 76% to 98% in various studies, its use is tempered by a significant side effect profile.[2]

A Controversial Role in Nocturnal Leg Cramps

This compound has also been used off-label for the treatment of nocturnal leg cramps. However, this application is now strongly discouraged by regulatory agencies like the U.S. Food and Drug Administration (FDA) due to the risk of serious and life-threatening adverse reactions.[5][6][7]

Comparison with Modern Alternatives

The development of more targeted and less toxic drugs has provided superior alternatives for both malaria and nocturnal leg cramps.

Table 1: Comparison of this compound and Modern Alternatives for Malaria

TreatmentDosage Regimen (Adult, Uncomplicated Malaria)Efficacy (Cure Rate)Common Adverse Effects
This compound + Doxycycline Quinine: 648 mg every 8 hours for 3-7 days; Doxycycline: 100 mg every 12 hours for 7 days.[4]85-97%[2]Cinchonism, hypoglycemia, gastrointestinal upset, photosensitivity (doxycycline).[2][7]
Artemether-Lumefantrine 6 doses over 3 days (weight-based).>95%Headache, dizziness, anorexia, asthenia.
Atovaquone-Proguanil 1 tablet daily for 3 days.>95%Abdominal pain, nausea, vomiting, headache.

Table 2: Comparison of this compound and Alternatives for Nocturnal Leg Cramps

TreatmentDosage RegimenEfficacy (Reduction in Cramp Frequency)Common Adverse Effects
This compound 200-300 mg at bedtime (Use Not Recommended).[8]Modest reduction (~25%).[8]Serious risk of thrombocytopenia, hemolytic uremic syndrome, and cardiac arrhythmias. [6][7]
Stretching Exercises Daily calf and hamstring stretching.Significant reduction in frequency and severity.[8]None.
Gabapentin 100-300 mg at bedtime.Variable, some evidence of benefit.[9]Dizziness, somnolence, ataxia.
Verapamil 120-180 mg at bedtime.Some evidence of benefit.[9]Constipation, dizziness, headache.

Experimental Protocols

Understanding the methodologies behind the efficacy and safety data is crucial for critical appraisal. Below are summaries of typical experimental protocols for clinical trials involving this compound.

Protocol for a Randomized, Double-Blind, Placebo-Controlled Crossover Trial for Nocturnal Leg Cramps
  • Objective: To evaluate the efficacy and safety of this compound in reducing the frequency and severity of nocturnal leg cramps.

  • Participants: Ambulatory patients with a history of frequent nocturnal leg cramps.

  • Design: A crossover design where each participant receives both this compound (e.g., 200 mg at bedtime) and a placebo for a defined period (e.g., 2 weeks), with a washout period in between.[10]

  • Randomization and Blinding: Participants are randomly assigned to the order of treatment (quinine then placebo, or placebo then quinine) in a double-blind manner, where neither the participant nor the investigator knows the treatment being administered.

  • Outcome Measures: Primary outcomes typically include the self-reported number of cramps, cramp severity (using a visual analog scale), and duration of cramps.[10] Secondary outcomes may include sleep quality and adverse events.

  • Statistical Analysis: Comparison of the mean number of cramps and other outcome measures between the quinine and placebo treatment periods.

Protocol for an Open-Label, Randomized Controlled Trial for Uncomplicated Malaria
  • Objective: To compare the efficacy and safety of this compound in combination with an antibiotic versus a standard artemisinin-based combination therapy (ACT).

  • Participants: Patients with confirmed uncomplicated P. falciparum malaria.

  • Design: An open-label, randomized controlled trial where participants are randomly assigned to receive either the quinine-based regimen or the ACT.

  • Intervention:

    • Group 1: this compound (e.g., 10 mg/kg every 8 hours for 7 days) plus doxycycline (e.g., 100 mg every 12 hours for 7 days).

    • Group 2: Standard ACT regimen (e.g., artemether-lumefantrine).

  • Outcome Measures: The primary outcome is typically the parasitological cure rate at a specific follow-up day (e.g., day 28), confirmed by microscopy. Secondary outcomes include fever clearance time, parasite clearance time, and the incidence of adverse events.

  • Statistical Analysis: Comparison of cure rates and other outcomes between the two treatment groups.

Mechanistic Insights and Signaling Pathways

The therapeutic and toxic effects of this compound are rooted in its interactions with various cellular pathways.

Antimalarial Mechanism of Action

The primary antimalarial action of quinine involves the disruption of heme detoxification in the malaria parasite.[1][11]

Antimalarial_Mechanism cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinine This compound Quinine->Heme Inhibits Polymerization

Caption: Quinine's antimalarial action.

Quinine is also believed to interfere with the parasite's nucleic acid and protein synthesis.[1][12]

Signaling Pathway in Quinine-Induced Thrombocytopenia

A serious adverse effect of quinine is immune-mediated thrombocytopenia, a condition where the body's immune system destroys platelets.[13][14][15][16]

Thrombocytopenia_Pathway Quinine Quinine Drug_Platelet_Complex Quinine-Platelet Complex Quinine->Drug_Platelet_Complex Platelet Platelet (with Glycoproteins Ib/IX or IIb/IIIa) Platelet->Drug_Platelet_Complex Antibody_Formation Formation of Quinine-Dependent Antibodies (IgG) Drug_Platelet_Complex->Antibody_Formation Triggers Antibody_Binding Antibody Binding to Drug-Platelet Complex Drug_Platelet_Complex->Antibody_Binding Antibody_Formation->Antibody_Binding Platelet_Destruction Platelet Destruction by Macrophages Antibody_Binding->Platelet_Destruction Leads to Thrombocytopenia Thrombocytopenia Platelet_Destruction->Thrombocytopenia

Caption: Quinine-induced thrombocytopenia pathway.

Cinchonism: A Complex of Symptoms

Cinchonism is a cluster of symptoms that can occur with quinine use, ranging from mild (tinnitus, headache) to severe (deafness, blindness).[7][17][18][19] The underlying mechanisms are thought to involve direct toxicity to neural, retinal, and auditory systems.[17]

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group A Group_B Treatment Group B (e.g., Placebo or Alternative) Randomization->Group_B Group B Treatment_Period Treatment Period (e.g., 4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Efficacy and Safety) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results

Caption: A typical clinical trial workflow.

Conclusion

This compound's journey through medical history is a testament to the dynamic nature of pharmacology. Once a life-saving remedy for a devastating disease, its modern use is now carefully weighed against a well-documented and significant risk profile. For malaria, it remains a valuable second-line agent in specific contexts, but has been largely superseded by safer and more effective artemisinin-based therapies. Its use for nocturnal leg cramps is a cautionary tale of off-label prescription where the potential for severe harm far outweighs the modest benefits. This comparative review underscores the critical importance of continuous research and development in the pharmaceutical sciences to refine therapeutic strategies, enhance patient safety, and provide clinicians with a robust evidence base for informed decision-making. The data and experimental frameworks presented here aim to serve as a valuable resource for researchers and drug development professionals in their ongoing efforts to advance the field of medicine.

References

Safety Operating Guide

Proper Disposal of Quinine Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of quinine sulfate is a critical aspect of laboratory and pharmaceutical operations. Improper disposal can lead to environmental contamination and legal repercussions. This guide provides essential, step-by-step logistical and safety information for researchers, scientists, and drug development professionals to manage this compound waste effectively.

I. Waste Characterization and Regulatory Overview

The first step in proper disposal is to characterize the waste. This compound, in its pure form, is not typically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is the responsibility of the waste generator to determine if their specific waste stream is hazardous.[1] This determination should be based on whether the waste exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

Several regulatory bodies govern pharmaceutical waste disposal, and their requirements must be followed:

  • Environmental Protection Agency (EPA): Sets guidelines for hazardous waste management.[2][3]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances. This compound is not a controlled substance.

  • State and Local Regulations: Many states have more stringent regulations than federal laws.[2]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.

II. Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the proper disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams. This includes unused or expired pure this compound, contaminated labware (e.g., gloves, weighing boats, pipette tips), and solutions containing this compound.

  • Segregate this compound waste from other chemical waste streams at the point of generation.

  • Use designated, clearly labeled waste containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is often collected in blue containers.[3]

Step 2: Containerization and Labeling

  • Select a container that is compatible with this compound and will not leak or react with the waste.

  • Label the container clearly with "this compound Waste" and include the date of accumulation. If the waste is determined to be hazardous, it must be labeled as "Hazardous Waste."

Step 3: Storage

  • Store the waste container in a designated, secure area away from incompatible materials.

  • Follow the storage conditions outlined in the Safety Data Sheet (SDS), which typically include storing in a cool, dry, and well-ventilated place.[4][5]

Step 4: Arrange for Disposal

  • Contact a licensed professional waste disposal service. [1][6] This is the most critical step to ensure compliant disposal. The waste disposal vendor will have the expertise to handle and transport the waste according to all federal, state, and local regulations.

  • Provide the vendor with a complete and accurate description of the waste, including its composition and any potential hazards.

  • Retain all documentation related to the waste disposal for your records.

Important "Don'ts" of this compound Disposal:

  • DO NOT dispose of this compound down the drain.[7][8] This can lead to the contamination of waterways.[7]

  • DO NOT dispose of this compound in regular trash.[1]

  • DO NOT mix this compound waste with other incompatible waste streams.

III. Spill and Emergency Procedures

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[5][9]

    • For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a designated waste container.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all cleanup materials as this compound waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated characterize Characterize Waste (Consult SDS and Regulations) start->characterize is_hazardous Is the waste hazardous per RCRA or local regulations? characterize->is_hazardous hazardous_container Collect in BLACK Hazardous Waste Container is_hazardous->hazardous_container Yes non_hazardous_container Collect in BLUE Non-Hazardous Waste Container is_hazardous->non_hazardous_container No label_container Label Container Clearly: - Contents - Hazard Information - Accumulation Date hazardous_container->label_container non_hazardous_container->label_container store_properly Store in a Secure, Designated Area label_container->store_properly contact_vendor Contact Licensed Waste Disposal Vendor store_properly->contact_vendor documentation Complete Waste Manifest and Retain Records contact_vendor->documentation end Compliant Disposal documentation->end

References

Essential Safety and Operational Guide for Handling Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinine sulfate. It includes detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Protection Type Equipment Purpose Specifications & Best Practices
Eye and Face Protection Safety goggles with side-shieldsTo protect eyes from dust and splashes.Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][2]
Hand Protection Chemical-resistant glovesTo prevent skin contact.Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2] Wash hands thoroughly after handling.[1][2][3]
Body Protection Impervious clothing, lab coat, or apronTo protect skin and personal clothing from contamination.The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2] Contaminated clothing should be removed and washed before reuse.[4][5]
Respiratory Protection NIOSH-approved respirator with a dust cartridgeTo prevent inhalation of dust particles, especially when dust generation is likely.Use in areas with adequate ventilation.[6][7][8] A full-face respirator may be necessary for large spills.[8]

Operational Plan for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area.[6][7] The use of local exhaust ventilation or a laboratory hood is recommended to control airborne dust levels.[6][8][9]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of handling.[6][7][10]

2. Safe Handling Practices:

  • Avoid the formation and accumulation of dust.[2][3][7]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[5][7]

  • Avoid contact with skin, eyes, and clothing.[2][4][6]

  • Wash hands thoroughly before breaks and after handling the substance.[2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][7][11]

3. Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[4][5][6]

  • Protect from light and moisture.[10][11]

Spill and Disposal Plan

1. Accidental Release Measures:

  • Small Spills:

    • Wipe up the spill, place it in a sealed bag or container, and dispose of it.[12]

    • Ventilate the area and wash the spill site after the material has been collected.[12]

  • Large Spills:

    • Evacuate personnel from the area.[1][8]

    • Use a shovel to place the material into a suitable waste disposal container.[8]

    • Use a HEPA-filtered vacuum for collecting solids in powder form.[7]

    • Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system.[8]

2. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[8]

  • Product or containers must not be disposed of with household garbage.[7]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]

Logical Workflow for PPE Selection and Use

.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal A Assess Task and Potential for Exposure B Review Safety Data Sheet (SDS) A->B Consult C Eye/Face Protection: Safety Goggles with Side-Shields B->C Select Based on SDS D Hand Protection: Chemical-Resistant Gloves B->D Select Based on SDS E Body Protection: Lab Coat / Impervious Clothing B->E Select Based on SDS F Respiratory Protection: NIOSH-Approved Respirator (if dust is generated) B->F Select Based on SDS G Don PPE Correctly C->G D->G E->G F->G H Handle this compound G->H I Doff PPE Correctly (to avoid contamination) H->I J Dispose of Contaminated PPE and Waste Material According to Regulations I->J

Caption: Workflow for PPE Selection and Use with this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.